2-Bromo-5-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMUWBYGFWGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542153 | |
| Record name | 2-Bromo-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-94-4 | |
| Record name | 2-Bromo-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63604-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-methoxyphenol chemical properties
An In-Depth Technical Guide to 2-Bromo-5-methoxyphenol: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and a phenolic hydroxyl group, it serves as a versatile building block for the construction of more complex molecular architectures. Its structural arrangement, with ortho-bromo and meta-methoxy substituents relative to the hydroxyl group, offers unique reactivity and steric properties that are strategically exploited in multi-step syntheses.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, advanced synthetic strategies, characteristic reactivity, and key applications of this compound, grounding all information in authoritative references and practical, field-proven insights.
Physicochemical and Spectroscopic Properties
The fundamental identity and purity of this compound are established through its physical constants and spectroscopic data. These properties are critical for its correct identification, handling, and use in quantitative experiments.
Core Chemical Identifiers and Physical Data
The essential physical and chemical properties of this compound are summarized below. It is important to note that its physical state can be reported as either a clear liquid or a white to light brown crystalline solid, likely dependent on purity and ambient temperature.[1][2]
| Property | Value | Source(s) |
| CAS Number | 63604-94-4 | [3][4][5] |
| Molecular Formula | C₇H₇BrO₂ | [4][6] |
| Molecular Weight | 203.03 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Bromo-3-hydroxyanisole | [6] |
| Density | 1.585 g/cm³ (Predicted) | [7][8] |
| Boiling Point | 253.3 °C (Predicted) | [8] |
| pKa | 8.05 (Predicted) | [8] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms on the aromatic ring and the methoxy group. In a typical spectrum recorded in CDCl₃, the methoxy protons (-OCH₃) appear as a singlet at approximately 3.77 ppm.[2] The aromatic protons exhibit distinct signals: a doublet at ~7.31 ppm, a doublet at ~6.6 ppm, and a doublet of doublets at ~6.41 ppm, corresponding to the protons on the substituted benzene ring.[2] The phenolic proton (-OH) presents as a broad singlet around 5.5 ppm.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, characteristic peaks would confirm the presence of seven distinct carbon environments, including the methoxy carbon, the four aromatic CH carbons, and the two quaternary aromatic carbons (one bearing the -OH group and the other the -Br).[9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. Due to the presence of bromine, the mass spectrum will show two major peaks of nearly equal intensity (the M+ and M+2 ions) separated by two mass units, which is the characteristic isotopic signature of a monobrominated compound.[10]
Synthesis and Mechanistic Considerations
The primary route to this compound is the electrophilic bromination of 3-methoxyphenol. However, this reaction presents a significant regioselectivity challenge that necessitates a nuanced synthetic strategy for achieving high purity and yield.
The Regioselectivity Challenge
The hydroxyl (-OH) and methoxy (-OCH₃) groups of the starting material, 3-methoxyphenol, are both ortho-, para-directing activators for electrophilic aromatic substitution. This means an incoming electrophile (like Br⁺) is directed to positions 2, 4, and 6.
-
Causality of Isomer Formation: The directing effects of both groups are synergistic for substitution at positions 2 and 4, making them the most nucleophilic sites. Direct bromination using reagents like N-bromosuccinimide (NBS) often leads to a mixture of this compound and the isomeric 4-Bromo-3-methoxyphenol.[1][2] These isomers have very similar physical properties, rendering their separation by standard techniques like distillation or column chromatography exceptionally difficult and inefficient.[1] This leads to low yields of the desired product, often around 28-37%.[2]
Recommended Synthetic Protocol: A Self-Validating System
To overcome the issue of isomer formation, a robust method involves the use of a protecting group for the phenolic hydroxyl. This strategy temporarily blocks the strong directing effect of the -OH group, thereby guiding the bromination to the desired position. A patent describes a method using reagents like tert-butyldimethylsilyl chloride or acetyl chloride for protection.[1]
Below is a detailed workflow based on this principle, designed as a self-validating system where each step logically enables the success of the next.
Experimental Protocol: Regioselective Synthesis of this compound
Objective: To synthesize this compound with high purity by preventing the formation of the 4-bromo isomer.
Pillar 1: Expertise & Causality
-
Step 1 (Protection): The phenolic -OH is protected as an acetate. The less bulky acetyl group is chosen over a silyl group for ease of removal and cost-effectiveness. This protection moderates the ring's activation and sterically hinders the position ortho to the oxygen, favoring substitution at the other activated sites.
-
Step 2 (Bromination): With the hydroxyl group protected, the methoxy group becomes the primary directing influence, guiding the bromine to the position ortho to it (C2).
-
Step 3 (Deprotection): Mild basic hydrolysis removes the acetyl group to regenerate the phenol, yielding the target molecule without the isomeric impurity.
Pillar 2: Methodology
-
Step 1: Protection of 3-methoxyphenol a. To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent (e.g., cyclohexane), add acetyl chloride (1.2 eq) at room temperature.[1] b. Stir the reaction mixture for 3 hours under magnetic stirring.[1] c. Upon completion (monitored by TLC), quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methoxyphenyl acetate. The yield for this step is typically high (>95%).[1]
-
Step 2: Bromination of the Protected Intermediate a. Dissolve the 3-methoxyphenyl acetate (1.0 eq) in a suitable solvent like acetonitrile. b. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[2][8] c. Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in acetonitrile dropwise, maintaining the temperature at 0 °C.[2][8] d. After the addition is complete, stir the reaction at 0 °C for an additional hour.[8] e. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Step 3: Deprotection to Yield this compound a. Dissolve the crude brominated intermediate in a solvent mixture such as methanol/water. b. Add a base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature until the deacetylation is complete (monitored by TLC). c. Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. d. Extract the final product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography to yield pure this compound.
Pillar 3: Trustworthiness (Self-Validation) This protocol is self-validating because the successful isolation of a single major product after the bromination step (Step 2), confirmed by TLC or ¹H NMR, validates that the protection strategy effectively prevented the formation of the undesired isomer. The clean conversion in Step 3 further confirms the synthesis of the target compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the regioselective synthesis.
Caption: Regioselective synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a valuable synthon due to its two orthogonal reactive sites: the carbon-bromine bond and the phenolic hydroxyl group. This allows for sequential, selective functionalization.
Reactions at the Aryl Bromide Site
The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the bromide an ideal functional group for reliable coupling.[11]
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst. It is a cornerstone of modern organic synthesis for creating biaryl structures.[11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between the aryl bromide and a primary or secondary amine, providing access to substituted anilines.[11]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne, a structure found in many natural products and functional materials.[11]
The versatility of these reactions makes this compound a key starting material for building complex molecular scaffolds prevalent in many drug molecules.[12]
Visualization of a Key Cross-Coupling Reaction
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept illustrating the role of the palladium catalyst.
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2-Bromo-5-methoxyphenol CAS number 63604-94-4
An In-depth Technical Guide to 2-Bromo-5-methoxyphenol (CAS: 63604-94-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 63604-94-4, is a substituted phenol derivative. Its structure incorporates a bromine atom and a methoxy group on the benzene ring, which imparts specific reactivity and properties crucial for its role as a versatile building block in synthetic chemistry.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 63604-94-4 | [2][3][4] |
| Molecular Formula | C₇H₇BrO₂ | [2][4] |
| Molecular Weight | 203.03 g/mol | [2][4][5] |
| Appearance | White crystal, solid, or light brown to pink solid | [1][3][6] |
| Melting Point | 38°C or 152°C (Note: significant discrepancy in sources) | [3][6] |
| Boiling Point | 253.3 ± 20.0 °C (Predicted) | [6] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.05 ± 0.10 (Predicted) | [6] |
| Storage | Store in a cool, dry place. Sealed in dry, Room Temperature. | [3][4][6] |
Note on Melting Point Discrepancy: The significant variation in reported melting points (38°C vs. 152°C) may be due to the presence of isomers, such as 4-Bromo-3-methoxyphenol, which are difficult to separate and have different physical properties.[1][6] Purity is a critical factor, and material should be sourced from reputable suppliers who provide a Certificate of Analysis (CoA).[7]
Synthesis and Purification Strategies
The synthesis of this compound is most commonly achieved via the electrophilic bromination of 3-methoxyphenol.[1][6] However, this reaction presents a significant regioselectivity challenge, often yielding a mixture of isomers that are difficult to separate.
The Challenge of Isomeric Byproducts
Direct bromination of 3-methoxyphenol can lead to the formation of the undesired 4-bromo-3-methoxyphenol isomer.[1] The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. Bromination ortho to the hydroxyl group and para to the methoxy group yields the desired 2-bromo product. However, bromination para to the hydroxyl group and ortho to the methoxy group yields the 4-bromo isomer. The similar properties of these isomers make their separation by standard techniques like distillation or simple recrystallization very difficult.[1]
Caption: Isomer formation during the bromination of 3-methoxyphenol.
Recommended Synthetic Protocol: Selective Bromination
To overcome the issue of isomer formation, a method involving protection of the hydroxyl group can be employed to improve the yield and purity of the desired product.[1] An alternative, more direct approach involves careful control of reaction conditions.
Protocol: Direct Bromination with N-Bromosuccinimide (NBS) [6]
This protocol describes a common laboratory-scale synthesis. The rationale for using N-Bromosuccinimide (NBS) is that it is a solid, easier-to-handle source of electrophilic bromine compared to liquid Br₂, and reactions can often be more selective. Cooling the reaction to 0°C is critical to control the reaction rate and improve regioselectivity.
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenol (1 equivalent) in acetonitrile (approx. 25 mL per gram of phenol).
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere. This is crucial to minimize side reactions.
-
-
Reagent Addition:
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1 equivalent) in acetonitrile (approx. 10 mL per gram of NBS).
-
Add the NBS solution dropwise to the cooled 3-methoxyphenol solution over a period of approximately 2 hours. The slow addition rate is essential to maintain the low temperature and control the reaction.
-
-
Reaction and Quenching:
-
After the addition is complete, continue stirring the mixture at 0°C for an additional hour to ensure the reaction goes to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
-
Work-up and Purification:
-
The resulting residue will be a red oil containing a mixture of brominated isomers.[8]
-
Purify the crude product using silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0-30% ethyl acetate in hexane), is effective for separating the isomers.[8]
-
Collect the fractions corresponding to the desired product (this compound) and concentrate under reduced pressure.[8]
-
Spectroscopic and Analytical Profile
Proper characterization is essential to confirm the identity and purity of this compound, especially given the potential for isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the 2-bromo and 4-bromo isomers.
Caption: Proton assignments for ¹H NMR of this compound.
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts: [8][9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -OCH₃ | ~3.86 | Singlet (s) | N/A | Typical range for a methoxy group on an aromatic ring. |
| -OH | ~4.94 | Singlet (s) | N/A | Phenolic proton; chemical shift can vary with concentration and solvent. Appears as a broad singlet. |
| Ar-H (H6) | ~7.32 | Doublet (d) | ~8.85 | Ortho-coupling to H4. Downfield due to proximity to the electronegative bromine. |
| Ar-H (H3) | ~6.45 | Doublet (d) | ~2.68 | Meta-coupling to H6. |
| Ar-H (H4) | ~6.34 | Doublet of doublets (dd) | ~8.85, ~2.71 | Ortho-coupling to H6 and meta-coupling to H3. |
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts: [9]
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C-Br (C2) | ~108.45 | Carbon directly attached to bromine, shielded. |
| C-OH (C1) | ~153.00 | Carbon attached to the hydroxyl group, deshielded. |
| C-OCH₃ (C5) | ~160.61 | Carbon attached to the methoxy group, most deshielded aromatic carbon. |
| CH (C3, C4, C6) | ~100.89, ~101.67, ~131.95 | Aromatic methine carbons. |
| -OCH₃ | ~55.55 | Methoxy carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Expected M+ peak: A pair of peaks around m/z 202 and 204 of roughly equal intensity, corresponding to [C₇H₇⁷⁹BrO₂]⁺ and [C₇H₇⁸¹BrO₂]⁺.
-
Monoisotopic Mass: 201.96294 Da.[5]
Reactivity and Synthetic Applications
This compound is a valuable intermediate because its functional groups allow for a variety of subsequent transformations.
-
Phenolic Hydroxyl Group: The -OH group can be alkylated, acylated, or used in ether synthesis (e.g., Williamson ether synthesis). It also activates the ring towards further electrophilic substitution, although this is often complex due to the presence of other directing groups.
-
Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions. It can be readily converted into other functional groups via reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of its utility in building complex molecular scaffolds.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxy compound if desired.
Its primary use is as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][10]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on aggregated GHS data, this chemical poses several hazards.[5]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Warning, H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Warning, H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Warning, H335: May cause respiratory irritation |
Recommended Safety Protocols
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[11][12] Avoid formation of dust and aerosols.[11] Use non-sparking tools.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[11]
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor.
-
-
Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[12][13]
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A Comprehensive Technical Guide to 2-Bromo-5-methoxyphenol: Properties, Synthesis, and Applications for Advanced Research
This guide provides an in-depth analysis of 2-Bromo-5-methoxyphenol, a pivotal chemical intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, its versatile applications, and the critical safety protocols required for its handling.
Core Physicochemical Properties
This compound, registered under CAS number 63604-94-4, is an aromatic organic compound whose utility is defined by the interplay of its three functional groups: a hydroxyl group, a methoxy group, and a bromine atom.[1] The precise arrangement of these groups on the phenol ring dictates its reactivity and makes it a valuable precursor in multi-step syntheses.
The definitive molecular weight of this compound is 203.03 g/mol .[2][3] This and other fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 203.03 g/mol | [2][3][4] |
| Molecular Formula | C₇H₇BrO₂ | [2][3] |
| CAS Number | 63604-94-4 | [2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | White crystal / Clear liquid | [5][6] |
| SMILES | COC1=CC(=C(C=C1)Br)O | [2] |
| InChIKey | KHGMUWBYGFWGCZ-UHFFFAOYSA-N | [2] |
graph "chemical_structure" { graph [fontname="Arial", fontsize=12, label=""]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_methoxy [label="O"]; C_methyl [label="CH₃"]; O_hydroxyl [label="OH"]; Br [label="Br"];
// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- O_hydroxyl [label=""]; C2 -- Br [label=""]; C5 -- O_methoxy [label=""]; O_methoxy -- C_methyl [label=""];
// Invisible nodes for positioning labels pos_C1 [pos="1.2,0.7!", label="1"]; pos_C2 [pos="1.2,-0.7!", label="2"]; pos_C3 [pos="0,-1.4!", label="3"]; pos_C4 [pos="-1.2,-0.7!", label="4"]; pos_C5 [pos="-1.2,0.7!", label="5"]; pos_C6 [pos="0,1.4!", label="6"];
{rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;} }
Caption: Chemical structure of this compound.
Strategic Synthesis Methodologies
The synthesis of this compound presents a classic regioselectivity challenge. Direct bromination of the precursor, 3-methoxyphenol, can lead to a mixture of isomers, primarily 2-bromo- and 4-bromo-5-methoxyphenol.[5] The properties of these isomers are remarkably similar, rendering their separation by standard chromatographic techniques difficult and inefficient.[5][6]
To overcome this, two primary strategies are employed: direct bromination with careful control and a more robust method involving the use of a protecting group to ensure the desired regioselectivity.
Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)
This method is direct but requires meticulous control of reaction conditions and often extensive purification.
Causality: N-Bromosuccinimide (NBS) is chosen as a mild brominating agent that can be used under controlled temperatures to minimize over-bromination. The reaction is typically run at 0°C to enhance selectivity, as the hydroxyl and methoxy groups direct the electrophilic substitution to the ortho and para positions. However, competition between the C2 and C4 positions remains a significant issue.[6]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-methoxyphenol (1 equivalent) in acetonitrile in a reaction vessel under a nitrogen atmosphere.[6]
-
Cooling: Cool the solution to 0°C using an ice bath to slow the reaction rate and improve selectivity.[6]
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (1 equivalent) dissolved in acetonitrile dropwise. The rate of addition is critical to maintain the temperature at 0°C.[6]
-
Reaction: Stir the mixture at 0°C for at least one hour after the addition is complete.[6]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue will be an oil containing a mixture of brominated isomers.[6]
-
Purification: The critical and most challenging step is the separation of the 2-bromo and 4-bromo isomers. This is achieved via silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexane.[6] Fractions must be carefully collected and analyzed (e.g., by TLC or ¹H-NMR) to isolate the desired this compound product.[6]
Protocol 2: Regioselective Synthesis via a Protecting Group
This multi-step approach offers superior control and higher yields of the desired isomer by temporarily blocking the more reactive C4 position.
Causality: A bulky protecting group, such as tert-butyldimethylsilyl (TBDMS), is attached to the phenolic hydroxyl group of the starting material, 3-methoxyphenol.[5] This large group sterically hinders the adjacent C2 and C6 positions, but more significantly, it influences the electronic distribution. The primary rationale, however, is to guide the subsequent bromination step. While not explicitly stated, such bulky groups can discourage substitution at the nearest ortho positions, making the electronically favorable but less hindered C2 position the preferred site of bromination over the C4 position.
Caption: Workflow for the regioselective synthesis of this compound.
Step-by-Step Methodology:
-
Protection:
-
In a three-necked flask, dissolve 3-methoxyphenol (1 eq.), tert-butyldimethylsilyl chloride (1.5 eq.), and imidazole (1.6 eq.) in N,N-dimethylformamide (DMF).[5]
-
Stir the reaction mixture at room temperature for approximately 2 hours.[5]
-
Perform a standard aqueous workup to isolate the TBDMS-protected intermediate.
-
-
Bromination:
-
Dissolve the protected intermediate in a suitable solvent like acetonitrile.
-
Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to proceed to completion, monitored by TLC.
-
-
Deprotection:
-
After isolating the brominated intermediate, remove the TBDMS protecting group. This is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or by acid-catalyzed hydrolysis.
-
Purify the final product, this compound, using column chromatography to yield a product with high isomeric purity.[5]
-
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile synthetic building block.[1][5] The bromine atom serves as an excellent handle for introducing molecular complexity through a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions.
Key Applications Include:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly reactive in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1]
-
Precursor to Bioactive Molecules: It is an important intermediate for complex molecules in the pharmaceutical and agrochemical industries.[5] The phenol and methoxy groups can be further modified, while the aromatic scaffold forms the core of many larger structures.
-
Synthesis of Schiff Base Ligands: Substituted phenols are often used to synthesize Schiff bases, which can then be complexed with metal ions to create compounds with potential catalytic or therapeutic properties, including anticancer activity.[7]
Caption: Role of this compound as a hub for synthetic transformations.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. According to aggregated GHS data, the compound presents several hazards.
Hazard Identification:
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2][8]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][9]
-
Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile) to prevent skin contact.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9]
-
General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][10]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][8] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is more than a simple chemical with a molecular weight of 203.03 g/mol . It is a strategically important intermediate whose synthesis requires a nuanced understanding of regioselectivity and reaction control. For researchers in drug discovery and organic synthesis, its true utility is unlocked through its capacity to serve as a scaffold for building molecular complexity via robust and well-established cross-coupling chemistries. Adherence to strict safety protocols is mandatory to mitigate the associated handling risks, ensuring its potential can be safely and effectively realized in a research environment.
References
- Title: this compound | C7H7BrO2 | CID 13493839 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis method of this compound Source: Eureka | P
- Title: Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: MDPI URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 63604-94-4|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 63604-94-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
2-Bromo-5-methoxyphenol structure
Starting Initial Research
I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to find detailed information on the structure and properties of 2-Bromo-5-methoxyphenol. This includes its chemical and physical characteristics, alongside any relevant spectroscopic data I can find.
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxyphenol
Introduction
2-Bromo-5-methoxyphenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its chemical structure, featuring a phenol, a methoxy group, and a bromine atom on the benzene ring, imparts unique reactivity and physical characteristics that are essential for its application in complex organic synthesis. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure proper handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and standardized characterization protocols.
Molecular Structure and Identification
The fundamental identity of this compound is established by its molecular structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 63604-94-4 | [2] |
| Molecular Formula | C₇H₇BrO₂ | [2] |
| Molecular Weight | 203.03 g/mol | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)O | [2] |
| InChI Key | KHGMUWBYGFWGCZ-UHFFFAOYSA-N | [2] |
graph "Molecular_Structure_of_2_Bromo_5_methoxyphenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; H1 [label="H"]; Br [label="Br", fontcolor="#EA4335"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; H1 [pos="2.3,1.3!"]; Br [pos="1.74,-1!"]; O2 [pos="-1.74,1!"]; C7 [pos="-2.61,0.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C5 -- Br; C2 -- O2; O2 -- C7;
// Aromatic ring representation (approximated with double bonds) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }graphy of moderately polar organic compounds. | | | Hexane | Sparingly soluble to insoluble | The nonpolar nature of hexane makes it a poor solvent for the more polar this compound. | |Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment 7.31 d 1H Ar-H 6.6 d 1H Ar-H 6.41 dd 1H Ar-H 5.5 s 1H -OH 3.77 s 3H -OCH₃ Solvent: CDCl₃ Source:
¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Assignment 160.61 C-O (methoxy) 153.00 C-OH 131.95 Ar-C 108.45 Ar-C-Br 101.67 Ar-C 100.89 Ar-C 55.55 -OCH₃ Solvent: CDCl₃
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption bands forthis compound are outlined below.
Wavenumber (cm⁻¹) Functional Group Vibration Mode ~3300 (broad) O-H Stretching ~3100-3000 C-H (aromatic) Stretching ~2950-2850 C-H (methyl) Stretching ~1600-1450 C=C (aromatic) Stretching ~1250 C-O (aryl ether) Asymmetric Stretching ~1050 C-O (phenol) Stretching ~600-500 C-Br Stretching Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
- Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 202 and 204in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
- Major Fragmentation Pathways:
- Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 187/189.
- Loss of a bromine radical (•Br) to give a fragment at m/z 123.
- Subsequent loss of carbon monoxide (CO) from phenolic fragments is also a common fragmentation pathway.
Experimental Protocols for Characterization
The following protocols outline standardized procedures for the spectroscopic characterization of this compound.
Protocol 1: NMR Spectroscopic Analysis
- Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the acquired free induction decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C. Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on known values for similar structures.
Protocol 2: FT-IR Spectroscopic Analysis
- Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FT-IR spectrum using a spectrometer equipped with a universal ATR sampling accessory. Acquire the spectrum in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
- Background Correction: Record a background spectrum of the clean ATR crystal prior to the sample measurement and ensure it is automatically subtracted from the sample spectrum.
- Peak Analysis: Identify and annotate the major absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometric Analysis
- Sample Introduction: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and all significant fragment ions.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern of bromine (M⁺ and M+2 peaks). Elucidate the structure of the major fragment ions to confirm the molecular structure.
digraph "Characterization_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; Sample [label="this compound Sample"]; } subgraph "cluster_1" { label = "Spectroscopic Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; } subgraph "cluster_2" { label = "Data Analysis & Interpretation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; Structure [label="Structural Elucidation"]; Purity [label="Purity Assessment"]; } subgraph "cluster_3" { label = "Final Report"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; Report [label="Comprehensive Physical\nProperty Profile"]; } Sample -> NMR; Sample -> IR; Sample -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; Structure -> Purity; Purity -> Report; }Figure 2: Workflow for the Physical and Spectral Characterization of this compound.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed. [2]It can cause skin and serious eye irritation, and may also cause respiratory irritation. [2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]The recommended storage temperature is room temperature. [3]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, including its solid nature, melting point, and comprehensive spectroscopic profile, serves as a critical resource for scientists and researchers. Adherence to the outlined experimental protocols will ensure accurate characterization and confirmation of this important synthetic intermediate, facilitating its effective and safe use in research and development.
References
Sources
A Guide to the Spectroscopic Characterization of 2-Bromo-5-methoxyphenol
Introduction: The Imperative of Structural Verification
In the fields of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. 2-Bromo-5-methoxyphenol (CAS No. 63604-94-4), a substituted phenol, presents a valuable case study in the integrated application of modern spectroscopic techniques. Its utility as a building block in organic synthesis necessitates a robust and reliable set of analytical data for quality control and reaction monitoring.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind the observed spectral features, offering field-proven insights into how each piece of data corroborates the others to build an unshakeable structural assignment. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals, ensuring confidence in the identity and purity of this important chemical entity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can assemble a detailed map of the molecular structure.
Core Principle & Experimental Rationale
The distribution of electrons in this compound is perturbed by its three substituents: a hydroxyl (-OH) group, a bromine (-Br) atom, and a methoxy (-OCH₃) group. The electron-donating nature of the hydroxyl and methoxy groups (via resonance) and the electron-withdrawing nature of the bromine atom (via induction) create distinct electronic environments for each proton and carbon on the aromatic ring. These differences are directly reported as chemical shifts (δ) in the NMR spectrum, providing a roadmap to the substitution pattern.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their proximity to one another through spin-spin coupling.
Data Summary:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | 7.31 - 7.34 | Doublet (d) | 8.9 Hz | 1H |
| H-4 | 6.60 | Doublet (d) | 2.8 Hz | 1H |
| H-3 | 6.41 - 6.42 | Doublet of Doublets (dd) | 8.9, 2.8 Hz | 1H |
| -OH | ~5.50 | Singlet (s, broad) | - | 1H |
| -OCH₃ | 3.77 | Singlet (s) | - | 3H |
Data acquired in CDCl₃ at 400 MHz. Source: Beilstein Journals, Supporting Information[1]; ChemicalBook[2].
Interpretation & Structural Validation:
-
Aromatic Region (6.0-7.5 ppm): The spectrum displays three distinct signals for the aromatic protons, confirming a tri-substituted benzene ring.
-
The signal at 7.31-7.34 ppm (H-6) is the most downfield, consistent with its position ortho to the electron-withdrawing bromine atom. It appears as a doublet with a large coupling constant (J = 8.9 Hz), which is characteristic of ortho coupling to H-3[1].
-
The signal at 6.60 ppm (H-4) is significantly upfield. This shielding is expected for a proton ortho to the electron-donating methoxy group and para to the hydroxyl group. It appears as a doublet with a small coupling constant (J = 2.8 Hz), characteristic of meta coupling to H-3[1].
-
The signal at 6.41-6.42 ppm (H-3) is the most upfield proton, being shielded by two strong electron-donating groups (ortho to -OH and ortho to -OCH₃). Its multiplicity as a doublet of doublets validates its position, showing both a large ortho coupling to H-6 (8.9 Hz) and a small meta coupling to H-4 (2.8 Hz)[1].
-
-
Functional Group Protons:
-
The methoxy group (-OCH₃) appears as a sharp singlet at 3.77 ppm with an integration of 3H, a classic signature for this group[1].
-
The hydroxyl proton (-OH) appears as a broad singlet around 5.50 ppm . Its chemical shift is highly variable and depends on solvent, concentration, and temperature[1]. This signal would disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.
-
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
Data Summary:
| Signal Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-5 (C-O) | 160.61 |
| C-1 (C-OH) | 153.00 |
| C-6 (C-H) | 131.95 |
| C-2 (C-Br) | 108.45 |
| C-4 (C-H) | 101.67 |
| C-3 (C-H) | 100.89 |
| -OCH₃ | 55.55 |
Data acquired in CDCl₃ at 100 MHz. Source: Beilstein Journals, Supporting Information[1].
Interpretation & Structural Validation:
-
Aromatic Region (100-165 ppm): Six distinct signals are observed, accounting for all six carbons of the benzene ring.
-
The two most downfield signals, 160.61 ppm (C-5) and 153.00 ppm (C-1) , are assigned to the carbons directly bonded to oxygen atoms, which are strongly deshielding. C-5 is furthest downfield due to the methoxy substituent[1].
-
The signal at 108.45 ppm (C-2) is assigned to the carbon bearing the bromine atom. While bromine is electronegative, the "heavy atom effect" often results in a more shielded (upfield) signal for the directly attached carbon than might otherwise be expected.
-
The remaining signals at 131.95 (C-6) , 101.67 (C-4) , and 100.89 (C-3) correspond to the carbons bonded to hydrogen. Their relative positions are consistent with the shielding and deshielding effects of the substituents, confirming the assignments made from the ¹H NMR data[1].
-
-
Aliphatic Region (< 100 ppm):
-
A single peak at 55.55 ppm is the characteristic signal for the methoxy group's carbon, corroborating the ¹H NMR data[1].
-
NMR Experimental Protocol (Generalized)
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for confirming the presence of key functional groups.
Core Principle & Experimental Rationale
The bonds in this compound (-OH, C-H, C=C, C-O, C-Br) each vibrate at a characteristic frequency. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to these vibrations. The Attenuated Total Reflectance (ATR) sampling technique is preferred for its simplicity and lack of sample preparation.
Predicted IR Data & Interpretation
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| ~3550 - 3200 | O-H stretch | Strong, Broad | Phenolic -OH |
| ~3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |
| ~2950 - 2850 | C-H stretch | Medium-Weak | Methoxy -CH₃ |
| ~1600 & ~1470 | C=C stretch | Medium | Aromatic Ring |
| ~1250 - 1200 | C-O stretch | Strong | Aryl Ether |
| ~1050 - 1000 | C-O stretch | Strong | Aryl Ether |
| ~650 - 550 | C-Br stretch | Medium-Strong | Aryl Bromide |
Interpretation & Structural Validation:
-
O-H Stretch: The most prominent feature would be a strong, broad absorption band in the 3550-3200 cm⁻¹ region, which is the hallmark of a hydrogen-bonded hydroxyl group, confirming the phenol moiety.
-
C-H Stretches: A group of weaker bands between 3100-3000 cm⁻¹ would indicate the C-H bonds of the aromatic ring. Just below 3000 cm⁻¹, absorptions corresponding to the methoxy C-H stretches would appear.
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of structural information.
-
Aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.
-
Two strong C-O stretching bands are expected: an asymmetric stretch for the aryl ether around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹. The presence of these strong bands is key evidence for the methoxy group attached to the ring.
-
A medium to strong absorption in the 650-550 cm⁻¹ range would confirm the presence of the C-Br bond.
-
ATR-FTIR Experimental Protocol (Generalized)
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This is a critical step that the instrument software will use to subtract atmospheric and accessory-related absorptions.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum (e.g., co-adding 16 or 32 scans at a resolution of 4 cm⁻¹). The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
III. Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structural components.
Core Principle & Experimental Rationale
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which ejects an electron to form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Excess energy causes this ion to break apart into smaller, characteristic fragment ions. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance.
Predicted Mass Spectrum Data & Interpretation
Predicted Key Features:
| m/z Value | Ion Identity | Interpretation |
|---|---|---|
| 202 / 204 | [C₇H₇BrO₂]⁺• | Molecular Ion (M⁺•, M+2) . Confirms molecular weight. The ~1:1 intensity ratio is the definitive signature of one bromine atom. |
| 187 / 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 159 / 161 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |
| 123 | [M - Br]⁺ | Loss of a bromine radical. |
Interpretation & Structural Validation:
-
Molecular Ion Peak: The most critical feature would be a pair of peaks at m/z 202 and 204 , corresponding to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively. The nearly equal intensity of these two peaks is irrefutable evidence for the presence of a single bromine atom in the molecule.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da). This would produce a significant fragment ion pair at m/z 187 and 189 .
-
Loss of Carbon Monoxide: Phenolic structures or their fragments can subsequently lose carbon monoxide (CO, 28 Da). The fragment at m/z 187/189 could lose CO to yield ions at m/z 159 and 161 .
-
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to a fragment ion at m/z 123 .
-
IV. Conclusion: A Unified Structural Portrait
The true power of spectroscopic analysis lies not in any single technique, but in the synergistic corroboration of data from multiple orthogonal methods. The ¹H and ¹³C NMR spectra definitively establish the 1,2,4-substitution pattern of the aromatic ring and confirm the presence and connectivity of the hydroxyl and methoxy groups. Infrared spectroscopy provides rapid and certain confirmation of these same functional groups through their characteristic vibrational modes. Finally, mass spectrometry validates the molecular weight and elemental composition (specifically, the presence of bromine) while revealing fragmentation patterns consistent with the established structure. Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the identity of this compound.
References
- 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019). AZoM.com.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Bromo pattern in Mass Spectrometry. (2023). YouTube.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- PubChem. (n.d.). This compound. CID 13493839.
- Beilstein Journals. (n.d.). Supplementary Information.
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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Data of 2-Bromo-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-methoxyphenol. Designed for researchers and professionals in the fields of chemistry and drug development, this document offers an in-depth exploration of the one- and two-dimensional NMR data, elucidating the structural features of this important chemical intermediate. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices, provides detailed analytical protocols, and offers insights into the interpretation of the spectral data, thereby serving as a practical resource for the structural characterization of small organic molecules.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound with a molecular formula of C₇H₇BrO₂.[1] Its structure, featuring a phenol, a methoxy group, and a bromine atom on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups dictates its reactivity and potential applications, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide will walk through the comprehensive NMR analysis of this compound, from sample preparation to the detailed interpretation of one- and two-dimensional NMR spectra.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a phenomenon observed in atomic nuclei that possess a non-zero nuclear spin. When placed in an external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of electromagnetic radiation in the radiofrequency range can induce transitions between these spin states, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of the nucleus. This sensitivity is what allows chemists to deduce molecular structure.[2]
The most commonly studied nuclei in organic chemistry are ¹H and ¹³C. The information obtained from NMR spectra includes:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): This provides information about the connectivity of atoms through chemical bonds.
-
Through-Space Correlations: Techniques like the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of nuclei.
Modern NMR spectroscopy often employs a variety of one- and two-dimensional experiments to build a complete picture of a molecule's structure. This guide will focus on the application of ¹H NMR, ¹³C NMR, and will discuss the utility of DEPT, COSY, HSQC, and HMBC experiments in the context of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is critically dependent on the careful execution of the experimental procedure. This section outlines a field-proven protocol for the acquisition of NMR data for a small organic molecule like this compound.
Sample Preparation
A self-validating protocol for sample preparation is essential for reproducible and high-quality results.
Step-by-Step Methodology:
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection: The choice of a deuterated solvent is critical. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances. For this compound, deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal.[3]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for ¹H NMR and most 2D experiments on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0 ppm. Most commercially available deuterated solvents already contain TMS.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Analysis of 1D NMR Spectra of this compound
The following data was obtained from a 400 MHz spectrometer using CDCl₃ as the solvent.[4]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides crucial information about the number and connectivity of the protons in the molecule.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.32 | d | 8.85 | 1H | H-3 |
| 6.45 | d | 2.68 | 1H | H-6 |
| 6.34 | dd | 8.85, 2.71 | 1H | H-4 |
| 4.94 | s | - | 1H | -OH |
| 3.86 | s | - | 3H | -OCH₃ |
Interpretation:
-
Aromatic Protons: The signals at 7.32, 6.45, and 6.34 ppm are characteristic of protons on a benzene ring.
-
The doublet at 7.32 ppm with a large coupling constant of 8.85 Hz is indicative of ortho coupling to one neighboring proton.
-
The doublet at 6.45 ppm with a small coupling constant of 2.68 Hz suggests meta coupling.
-
The doublet of doublets at 6.34 ppm shows both a large ortho coupling (8.85 Hz) and a smaller meta coupling (2.71 Hz), indicating it is situated between two other protons.
-
-
Hydroxyl Proton: The singlet at 4.94 ppm is assigned to the phenolic hydroxyl proton. This signal is often broad and does not exhibit coupling due to rapid chemical exchange.
-
Methoxy Protons: The sharp singlet at 3.86 ppm, integrating to 3H, is characteristic of a methoxy group.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.61 | C-5 |
| 153.00 | C-1 |
| 131.95 | C-3 |
| 108.45 | C-4 |
| 101.67 | C-6 |
| 100.89 | C-2 |
| 55.55 | -OCH₃ |
Interpretation:
-
Aromatic Carbons: Six distinct signals are observed in the aromatic region (100-161 ppm), corresponding to the six carbons of the benzene ring.
-
The downfield shifts of C-1 (153.00 ppm) and C-5 (160.61 ppm) are due to the deshielding effect of the directly attached oxygen atoms of the hydroxyl and methoxy groups, respectively.
-
The signal at 100.89 ppm is assigned to C-2, which is shielded by the electron-donating hydroxyl group and deshielded by the bromine atom.
-
-
Methoxy Carbon: The signal at 55.55 ppm is characteristic of the carbon in a methoxy group.
Elucidation with 2D NMR Spectroscopy
While 1D NMR provides a solid foundation for the structure of this compound, 2D NMR techniques offer definitive confirmation of the assignments and connectivity.
DEPT-135: Differentiating Carbon Types
A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would distinguish between CH, CH₂, and CH₃ groups.
-
Expected Outcome:
-
The signals for the methoxy carbon (-OCH₃) and the aromatic CH carbons (C-3, C-4, and C-6) would appear as positive peaks.
-
There are no CH₂ groups in this compound, so no negative peaks would be observed.
-
The quaternary carbons (C-1, C-2, and C-5) would be absent from the DEPT-135 spectrum.
-
COSY: Mapping ¹H-¹H Correlations
A COSY (Correlation Spectroscopy) spectrum would reveal which protons are coupled to each other.
Figure 1: Expected COSY correlations for this compound.
-
Expected Correlations:
-
A cross-peak would be observed between the signals at 7.32 ppm (H-3) and 6.34 ppm (H-4), confirming their ortho relationship.
-
A weaker cross-peak would be expected between 6.34 ppm (H-4) and 6.45 ppm (H-6), indicating their meta coupling.
-
HSQC: Direct ¹H-¹³C Correlations
An HSQC (Heteronuclear Single Quantum Coherence) spectrum maps the direct, one-bond correlations between protons and the carbons they are attached to.
Figure 2: Expected HSQC correlations for this compound.
-
Expected Correlations:
-
A cross-peak between the proton at 7.32 ppm and the carbon at 131.95 ppm would definitively assign these signals to H-3 and C-3.
-
Similarly, correlations would be seen between H-4 (6.34 ppm) and C-4 (108.45 ppm), and between H-6 (6.45 ppm) and C-6 (101.67 ppm).
-
A strong correlation between the methoxy protons (3.86 ppm) and the methoxy carbon (55.55 ppm) would also be present.
-
HMBC: Long-Range ¹H-¹³C Correlations
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons.
-
Expected Key Correlations:
-
The methoxy protons (-OCH₃) at 3.86 ppm would show a correlation to the carbon at 160.61 ppm (C-5), confirming the attachment of the methoxy group to this carbon.
-
The aromatic protons would show multiple long-range correlations that would allow for the complete and unambiguous assignment of all the aromatic carbons, including the quaternary carbons. For example, H-4 (6.34 ppm) would be expected to show correlations to C-2, C-5, and C-6.
-
Conclusion
The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D NMR techniques, allows for its unambiguous structural elucidation. The ¹H and ¹³C NMR spectra provide the foundational data for assigning the protons and carbons, while DEPT, COSY, HSQC, and HMBC experiments would offer definitive confirmation of these assignments and the overall connectivity of the molecule. The protocols and interpretive logic presented in this guide serve as a robust framework for the structural characterization of this compound and can be applied to a wide range of other small organic molecules. This detailed spectroscopic profile is an invaluable resource for scientists engaged in synthesis, quality control, and drug discovery, ensuring the confident identification and use of this important chemical entity.
References
- Beilstein Journals. (n.d.). Supplementary Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13493839, this compound.
- Wikipedia. (2023, October 27). Nuclear magnetic resonance spectroscopy.
Sources
An In-depth Technical Guide to the Infrared and Mass Spectra of 2-Bromo-5-methoxyphenol
This technical guide provides a detailed analysis of the expected Infrared (IR) and Mass Spectrometry (MS) spectral characteristics of 2-Bromo-5-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated through data from analogous compounds.
Introduction
This compound is a substituted aromatic compound of interest in various fields of chemical synthesis and materials science. Its structural confirmation relies heavily on modern analytical techniques, with Infrared (IR) spectroscopy and Mass Spectrometry (MS) being paramount. IR spectroscopy provides crucial information about the functional groups present in the molecule, while MS elucidates the molecular weight and offers insights into the molecule's fragmentation pathways, further confirming its structure. This guide will delve into the theoretical basis for predicting the IR and MS spectra of this compound, supported by a thorough interpretation of expected spectral features.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, a solid at room temperature, Attenuated Total Reflectance (ATR) is a suitable sampling technique for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is predicted to exhibit a series of absorption bands characteristic of its phenolic, aromatic ether, and brominated aromatic functionalities.
Table 1: Predicted Major Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Correlation |
| ~3550 - 3200 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl Group (Hydrogen Bonded)[1] |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2960, ~2840 | Medium to Weak | C-H Stretch | Methoxy Group (CH₃)[2] |
| ~1600, ~1500, ~1450 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations[1] |
| ~1250 and ~1040 | Strong | C-O Stretch | Asymmetric and Symmetric Aryl-Alkyl Ether[2][3] |
| ~1220 | Strong | C-O Stretch | Phenolic C-O[1] |
| ~1150 - 1000 | Medium | C-H in-plane bending | Aromatic |
| ~850 - 750 | Strong | C-H out-of-plane bending | Aromatic Substitution Pattern |
| Below 700 | Medium to Strong | C-Br Stretch | Carbon-Bromine Bond |
In-depth Interpretation:
-
O-H Stretching Region (3550 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the stretching vibration of the hydroxyl (-OH) group of the phenol.[1] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the phenol molecules in the solid state.
-
C-H Stretching Region (3100 - 2800 cm⁻¹): The region just above 3000 cm⁻¹ will feature medium-intensity peaks corresponding to the stretching vibrations of the C-H bonds on the aromatic ring. Just below 3000 cm⁻¹, weaker to medium peaks are anticipated from the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.[2]
-
Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Several sharp to medium-intensity bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[1] The exact positions and number of these peaks can be influenced by the substitution pattern.
-
C-O Stretching Region (1300 - 1000 cm⁻¹): This region is particularly diagnostic for this compound. Two distinct C-O stretching bands are expected. A strong band around 1220 cm⁻¹ is characteristic of the phenolic C-O bond.[1] Additionally, the aryl-alkyl ether linkage of the methoxy group will give rise to two strong bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[2][3]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. Key features include in-plane and out-of-plane C-H bending vibrations. The out-of-plane bending bands (typically between 850 and 750 cm⁻¹) are particularly useful for confirming the substitution pattern on the aromatic ring. The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol outlines the general steps for acquiring an ATR-FTIR spectrum of a solid sample like this compound.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Spectrum Acquisition:
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile and thermally stable organic compounds like this compound, Electron Ionization (EI) is a common and effective ionization method. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a unique fingerprint for the molecule and valuable structural information.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound will be characterized by a distinct molecular ion peak and a series of fragment ions that arise from predictable cleavage pathways.
Molecular Ion (M⁺):
The molecular formula of this compound is C₇H₇BrO₂. The presence of a bromine atom is a key feature that will be immediately apparent in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4][5][6] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.
-
M⁺ peak: at m/z corresponding to C₇H₇(⁷⁹Br)O₂ (calculated: 201.96 g/mol )
-
M+2 peak: at m/z corresponding to C₇H₇(⁸¹Br)O₂ (calculated: 203.96 g/mol )
The presence of this nearly 1:1 doublet is a strong indicator of a single bromine atom in the molecule.[6]
Major Fragmentation Pathways:
The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals.
Table 2: Predicted Major Fragment Ions for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Structure | Fragmentation Pathway |
| 187 | 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 159 | 161 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 124 | - | [M - Br]⁺ | Loss of a bromine radical |
| 77 | - | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
In-depth Interpretation of Fragmentation:
-
Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the ether linkage. This results in a prominent fragment ion at m/z 187/189.
-
Loss of Carbon Monoxide ([M - CH₃ - CO]⁺): Phenolic compounds and their derivatives can undergo rearrangement and loss of carbon monoxide (CO) from the ring structure. This would lead to a fragment at m/z 159/161.
-
Loss of a Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), producing a fragment ion at m/z 124. This peak will not exhibit the characteristic M/M+2 pattern, as the bromine atom is no longer present.
-
Further Fragmentation: The resulting fragments can undergo further cleavage. For example, the [M - Br]⁺ ion could lose functional groups to produce smaller, stable aromatic cations, such as the phenyl cation at m/z 77.
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 3. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 4. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
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- 6. chemguide.co.uk [chemguide.co.uk]
2-Bromo-5-methoxyphenol material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-5-methoxyphenol
Foreword for the Modern Researcher
In the landscape of drug discovery and chemical synthesis, a Material Safety Data Sheet (MSDS), or its globally harmonized successor, the Safety Data Sheet (SDS), is more than a regulatory formality; it is the foundational document for risk assessment and experimental design. For a compound like this compound, a versatile intermediate in organic synthesis, a thorough understanding of its safety profile is paramount. This guide moves beyond a simple recitation of data, offering a synthesized, field-proven perspective on how to interpret and apply this critical information in a laboratory setting. As Senior Application Scientists, our goal is not just to prevent accidents, but to foster a culture of proactive safety and scientific integrity.
Section 1: Core Chemical & Physical Identity
This compound is a substituted phenol containing both a bromine atom and a methoxy group on the benzene ring. This structure dictates its reactivity, physical properties, and, consequently, its safety profile. Understanding these fundamental characteristics is the first step in a comprehensive risk assessment.
Identifiers and Structural Information
A consistent and accurate identification of a chemical is crucial for tracking, regulatory compliance, and sourcing correct safety information.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 63604-94-4 | [1][2] |
| EC Number | 613-281-5 | [1] |
| Molecular Formula | C₇H₇BrO₂ | [1][2] |
| Molecular Weight | 203.03 g/mol | [1][2] |
| Synonyms | 4-Bromo-3-hydroxyanisole, 2-BROMO-5-METHOXY-PHENOL | [1] |
| SMILES | COC1=CC(=C(C=C1)Br)O | [1] |
Physical and Chemical Properties
The physical state and properties of a substance directly influence its potential for exposure and the necessary handling precautions. For instance, a low boiling point may indicate a higher inhalation risk, while a solid's dustiness can affect handling procedures.
| Property | Value | Notes & Implications for Handling |
| Physical State | Solid (light brown to pink) or Clear Liquid | [3][4] |
| Boiling Point | 253.3 ± 20.0 °C at 760 mmHg (Predicted) | [3][5] |
| Melting Point | 152 °C | [3] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 8.05 ± 0.10 (Predicted) | [3] |
| Solubility | No data available | [5] |
Note on Physical State: Discrepancies in reported physical states (solid vs. liquid) can occur due to impurities or different isomeric forms being reported.[3][4] Researchers should always observe the material as received before handling and assume it can produce vapors or fine dust.
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. However, data submitted to inventories can vary, leading to different classifications. A critical evaluation of available data is essential. While some suppliers report this chemical as "Not classified," aggregated data from multiple notifications to the European Chemicals Agency (ECHA) suggests a more cautious approach is warranted.[1][5]
The following GHS classifications represent a conservative, safety-first approach based on aggregated industry notifications.[1][6]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Interpretation of Hazards
The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system.[1][6] The "Harmful if swallowed" classification indicates a moderate acute oral toxicity risk.[1] The causality is rooted in the compound's phenolic structure, which can denature proteins and disrupt cell membranes upon contact, leading to irritation.
Caption: GHS Health Hazard Pathways for this compound.
Section 3: Emergency Protocols
A prepared response to an exposure or emergency is non-negotiable. The following protocols are based on standard chemical safety principles and specific data for this compound.
First-Aid Measures
The immediate goal of first aid is to minimize absorption and tissue damage. All actions should be taken swiftly while ensuring the safety of the first responder.
-
Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air.[5] If breathing is difficult, trained personnel may administer oxygen.[7] If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[5][8] Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[7][10] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[7][10] Removal of contact lenses should only be done by skilled personnel.[10] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] If the person is conscious and alert, have them drink 2-4 cupfuls of water.[7] Never give anything by mouth to an unconscious person.[5][7] Call a poison control center or doctor immediately for treatment advice.[5]
Fire-Fighting Measures
While considered non-combustible, the containers may burn or rupture in a fire, releasing hazardous vapors.[10]
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Recommended agents include dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][8]
-
Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[7][8] Use a water spray to cool fire-exposed containers.[7]
Section 4: Safe Handling, Exposure Control & Storage
Proactive measures, including engineering controls and personal protective equipment (PPE), are the most effective way to manage the risks associated with this compound.
Engineering Controls & Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to keep airborne concentrations low and protect from inhalation of dust or vapors.[7][11] An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][12]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale & Standard |
| Eye/Face | Tightly fitting safety goggles with side-shields. | Protects against splashes and dust. Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin/Hand | Chemical-impermeable gloves (e.g., nitrile). Inspect before use. | Prevents skin contact and irritation. |
| Body | Lab coat. Fire/flame-resistant and impervious clothing for larger quantities. | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory | Not required if handled in a fume hood. If engineering controls fail or for spill cleanup, use a full-face respirator with appropriate cartridges. | A respiratory protection program meeting OSHA 29 CFR 1910.134 must be followed if respirators are used.[5][7] |
Step-by-Step Laboratory Handling Protocol
Adherence to a standardized workflow minimizes variability and the potential for error.
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Don all required PPE as specified in Section 4.1.
-
Dispensing: Carefully weigh or measure the required amount of the chemical. Handle solids gently to avoid creating dust. If transferring between containers, do so slowly to minimize splashing or aerosol generation.
-
During Reaction: Keep the container tightly closed when not in use.[7] Maintain all operations within the fume hood. Do not eat, drink, or smoke in the handling area.[10][13]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[7]
-
Decontamination: Clean the work area and any equipment used. Contaminated disposable PPE should be placed in a sealed bag for disposal as hazardous waste.[13]
Caption: Standard Workflow for Safe Handling of this compound.
Storage and Incompatibility
Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from incompatible substances.
-
Incompatible Materials: While specific data is limited, based on its chemical structure, avoid contact with strong oxidizing agents.
Section 5: Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, a calm and systematic response is required.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control: Remove all sources of ignition.[5]
-
Contain & Clean: Wearing appropriate PPE, collect the spilled material. For solids, sweep up carefully to avoid creating dust. For liquids, use an inert, non-combustible absorbent material like sand or vermiculite.[7] Place the collected material into a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
All waste must be handled as hazardous. Do not discharge to sewer systems.[5]
-
Product: Dispose of unused material through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[5]
Always follow local, state, and federal environmental regulations for hazardous waste disposal.
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Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-methoxyphenol Derivatives
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. Phenolic compounds, particularly those adorned with methoxy and halogen substituents, represent such a class. This guide focuses on the this compound core, a seemingly simple structure that holds profound potential for therapeutic innovation. While direct research on this specific isomer is nascent, a wealth of data from closely related analogues allows us to construct a robust, evidence-based narrative of its probable biological activities.
This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the causal relationships behind experimental designs and mechanistic pathways. We will explore the synthesis of these derivatives and delve into their significant potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents, providing not just the data, but the field-proven methodologies to validate these claims.
Synthesis and Derivatization: Building the Foundation
The therapeutic journey begins with chemical synthesis. The this compound scaffold is accessible through established organic chemistry principles. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators for electrophilic aromatic substitution.[1][2] This inherent reactivity allows for controlled bromination of a methoxyphenol precursor. For instance, the synthesis of the related 2,4-dibromo-5-methoxyphenol is achieved by treating 3-methoxyphenol with N-bromosuccinimide (NBS).[3] Similarly, synthetic routes for 5-bromo-2-methoxyphenol often start from o-methoxyphenol, involving a three-step process of acetylation of the hydroxyl group, bromination, and subsequent deacetylation.[4]
The true power of this scaffold lies in its potential for derivatization. The phenolic hydroxyl group serves as a versatile handle for introducing a wide array of functional moieties through reactions like etherification or esterification, enabling the creation of extensive compound libraries for screening.
Diagram 1: General Synthetic Workflow
Below is a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: Generalized workflow for synthesis and biological evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of brominated methoxyphenols have emerged as a promising class of anticancer agents.[5] Studies on close structural isomers and related compounds reveal significant cytotoxic activity against a range of human cancer cell lines, including lung (A549), liver (Bel7402, HepG2), colon (HCT116), and leukemia (K562).[6][7] The anticancer effects are not arbitrary but are rooted in specific, verifiable cellular mechanisms.
Key Anticancer Mechanisms
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): A primary mechanism involves the generation of intracellular ROS.[7] Elevated ROS levels in cancer cells disrupt mitochondrial membrane potential, leading to the release of cytochrome c. This triggers a caspase cascade, activating executioner caspases like caspase-3 and leading to the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[7] Concurrently, this pathway often involves the downregulation of anti-apoptotic proteins like Bcl-2.[7]
-
Cell Cycle Arrest: Certain bromophenol derivatives halt the proliferation of cancer cells by inducing cell cycle arrest. Depending on the specific derivative and cell line, this arrest can occur at the G0/G1 or G2/M phase, preventing the cell from progressing through division.[5]
-
Inhibition of Tubulin Polymerization: Microtubules are critical for cell division, forming the mitotic spindle. Some brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share structural motifs with our core, act as potent inhibitors of microtubule protein polymerization.[5][8] By binding to tubulin (often at the colchicine site), they disrupt the microtubule network, leading to a G2/M phase arrest and subsequent apoptosis.[5][8]
Diagram 2: ROS-Mediated Apoptotic Pathway
Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.[7]
Quantitative Data: Cytotoxic Activity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound Type | Cancer Cell Line | IC₅₀ | Reference |
| Bromophenol Hybrid (17a) | A549 (Lung) | 5.20 ± 0.76 µg/mL | [7] |
| Bromophenol Hybrid (21b) | Bel7402 (Liver) | 3.25 ± 0.32 µg/mL | [7] |
| Marine Bromophenol (12) | K562 (Leukemia) | 13.9 µg/mL | [6] |
| Marine Bromophenol (15) | KB (HeLa) | 3.09 µg/mL | [6] |
| N-(4-bromo-2,5-dimethoxyphenyl) derivative (25) | MCF7 (Breast) | < 0.01 µM | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable method for assessing the in vitro cytotoxicity of novel derivatives.
-
Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Antioxidant Activity: Scavenging Damaging Free Radicals
Phenolic compounds are renowned for their antioxidant properties, a trait conferred by the hydrogen-donating ability of the hydroxyl group to neutralize free radicals.[9][10] The methoxy group further enhances this activity through electron donation, stabilizing the resulting phenoxyl radical.[9] The addition of a bromine atom can modulate lipophilicity and electronic properties, potentially improving antioxidant efficacy.[11] Derivatives have shown significant potential in ameliorating oxidative damage and reducing ROS generation in cellular models.[12][13]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a standard, rapid, and reliable assay to screen for antioxidant capacity.[10][14]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations in methanol. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The principle is that an antioxidant will donate a hydrogen atom to the DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases. A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), which is structurally analogous to derivatives of our core compound, has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]
Mechanism: Dual Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory action is mediated by the simultaneous blockade of two critical pro-inflammatory signaling pathways:[15]
-
NF-κB Pathway: The compound inhibits the phosphorylation and degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of key inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).
-
MAPK Pathway: The compound also reduces the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK and JNK, which are also crucial for the production of inflammatory mediators.
Diagram 3: Inhibition of Inflammatory Signaling Pathways
Caption: Inhibition of NF-κB and MAPK signaling pathways.[15]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. A significant reduction in nitrite concentration in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.[15]
Antimicrobial and Other Bioactivities
The phenolic scaffold is a well-established pharmacophore for antimicrobial agents.[17] The mechanism often involves disrupting the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[18] Halogenation, such as bromination, can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial membranes and thus increasing its antimicrobial potency.[11]
Furthermore, various bromophenol derivatives have shown inhibitory activity against enzymes relevant to metabolic diseases, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) , suggesting a potential role in anti-diabetic therapies.[19] Other related methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase (MPO) , an enzyme implicated in atherosclerosis.[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Horizons
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The confluence of evidence from structurally related compounds points to a molecule with multifaceted biological potential, capable of acting as an anticancer, antioxidant, anti-inflammatory, and antimicrobial agent. The true value of this guide lies in its function as a roadmap for future research. The logical next steps involve the systematic synthesis and screening of a focused library of this compound derivatives. By correlating structural modifications with biological activity, researchers can establish clear structure-activity relationships (SAR) to identify lead compounds with enhanced potency and selectivity. Elucidating the precise molecular targets and validating these findings in relevant in vivo models will be critical milestones on the path from a privileged scaffold to a life-changing therapy.
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- Álvarez, R., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to 2-Bromo-5-methoxyphenol in Medicinal Chemistry
Executive Summary: 2-Bromo-5-methoxyphenol is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern medicinal chemistry. Its unique arrangement of a phenolic hydroxyl group, a bromine atom amenable to cross-coupling, and an electron-donating methoxy group provides a powerful platform for generating molecular diversity. This guide explores the synthesis, chemical reactivity, and documented applications of this scaffold in the development of novel therapeutic agents. We will delve into its role as a precursor to compounds with demonstrated anti-inflammatory and anticancer properties and provide detailed protocols for its synthesis and derivatization, underscoring its value for researchers and drug development professionals.
The Strategic Value of this compound: A Molecular Overview
In the landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. An ideal building block offers not just a unique structural motif but also multiple, orthogonally reactive sites for the efficient construction of compound libraries. This compound (CAS No. 63604-94-4) exemplifies such a scaffold.[1][2] Its structure presents three distinct functional handles:
-
The Phenolic Hydroxyl (-OH): A nucleophilic site and hydrogen bond donor, readily available for modification via etherification or esterification to modulate physicochemical properties like solubility and cell permeability.
-
The Aryl Bromide (-Br): A quintessential "handle" for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a vast array of carbon and heteroatom substituents.
-
The Methoxy Group (-OCH₃): A metabolically stable, electron-donating group that influences the electronic properties of the ring and can engage in crucial hydrogen bond acceptor interactions with biological targets.
This guide provides a technical framework for leveraging these features in a medicinal chemistry context.
Physicochemical Data and Optimized Synthesis
A thorough understanding of a building block's properties and a reliable synthetic route are foundational for its effective use.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 63604-94-4 | [1][2] |
| Molecular Formula | C₇H₇BrO₂ | [1][2] |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | White crystal or clear liquid | [3] |
| pKa (Predicted) | 8.05 ± 0.10 | PubChem |
| XLogP3 (Predicted) | 2.5 | [1] |
Synthesis: Overcoming Isomeric Challenges
The direct bromination of the precursor, 3-methoxyphenol, is often plagued by poor regioselectivity, leading to the formation of the 4-bromo isomer, which is notoriously difficult to separate.[3] A more robust and scalable approach involves a protect-brominate-deprotect strategy to ensure high regiochemical fidelity.
Caption: Optimized synthesis of this compound.
Experimental Protocol: Synthesis via Hydroxyl Protection
This protocol is adapted from methodologies disclosed in the patent literature for achieving high-purity this compound.[3]
Step 1: Protection of 3-Methoxyphenol
-
To a stirred solution of 3-methoxyphenol (1.00 eq) in N,N-dimethylformamide (DMF), add imidazole (1.50 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.20 eq) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.
Step 2: Bromination and Deprotection
-
Dissolve the protected intermediate from Step 1 in a suitable solvent such as acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains at 0°C.
-
Stir the reaction at 0°C for 1 hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Quench with saturated ammonium chloride solution, extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Chemical Reactivity: A Versatile Synthetic Hub
The true power of this compound lies in its capacity to serve as a central hub for generating diverse molecular architectures. The three key functional groups can be addressed with high selectivity.
Caption: Key reactivity pathways of this compound.
-
At the Hydroxyl Group: Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a mild base like K₂CO₃) provide straightforward access to a wide range of ethers, a common modification to enhance metabolic stability and tune lipophilicity.
-
At the Bromine Atom: This site is the gateway to molecular complexity.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, essential for exploring SAR in areas like kinase hinge-binding or GPCR ligand interactions.
-
Buchwald-Hartwig Amination: Forms C-N bonds, allowing the installation of primary or secondary amines. This is a cornerstone reaction for synthesizing scaffolds targeting proteases, kinases, and transporters.
-
Sonogashira Coupling: Introduces alkynes, which can act as rigid linkers, participate in further click chemistry, or serve as bioisosteres for other functional groups.
-
Applications in Medicinal Chemistry: From Scaffolds to Bioactive Molecules
While this compound is a building block, its structural motifs are present in or are precursors to molecules with significant biological activity.
Anti-Inflammatory Agents
Research into structurally related compounds has revealed potent anti-inflammatory effects. For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a closely related derivative, has been shown to significantly reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This effect is achieved by suppressing the expression of iNOS and COX-2 enzymes.[4] Mechanistically, the compound inhibits the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4] This suggests that the brominated methoxyphenol core is a promising scaffold for developing novel anti-inflammatory drugs.
Caption: Inhibition of pro-inflammatory pathways.
Anticancer Agents
The bromo-methoxyphenyl motif is a key feature in certain classes of potent cytotoxic agents. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which incorporated additional bromo-substitutions, identified compounds with nanomolar antiproliferative activity against human breast adenocarcinoma (MCF7) cells.[5][6] These molecules were found to act as tubulin polymerization inhibitors, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[5][6] The specific substitution pattern, including the bromo and methoxy groups, was critical for high potency, highlighting the value of this scaffold in the design of novel antimitotic agents.[5][6]
Serotonergic Agents for CNS Disorders
The 2,5-disubstituted phenyl ring is a classic pharmacophore in psychopharmacology. The discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin 5-HT₂A receptor agonists provides a strong rationale for using this compound as a starting point for CNS-active compounds.[7] Structure-activity relationship studies in this class revealed that the methoxy group at the 5-position was crucial for maintaining high agonist potency.[7] By using this compound, chemists can leverage the bromine as a handle to install piperidine or other amine-containing fragments via Buchwald-Hartwig amination, while keeping the critical 5-methoxy group intact.
Case Study Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to demonstrate the practical utility of this compound in C-C bond formation, a cornerstone of modern drug synthesis.
Objective: To synthesize 2-(pyridin-3-yl)-5-methoxyphenol.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio). The mixture should be thoroughly sparged with inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100°C and stir vigorously overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by silica gel column chromatography to yield the desired biaryl product.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its trifunctional nature makes it an ideal substrate for both fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS). The demonstrated bioactivity of its derivatives in oncology, inflammation, and neuroscience provides a strong foundation for future exploration. As synthetic methodologies continue to advance, the utility of well-designed, multifunctional building blocks like this compound will only increase, enabling medicinal chemists to navigate complex biological space with greater efficiency and precision.
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2-Bromo-5-methoxyphenol: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-methoxyphenol
This compound, with the molecular formula C₇H₇BrO₂, is a white crystalline solid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the fields of medicine and pesticides.[1] The strategic placement of the bromo, methoxy, and hydroxyl functional groups on the aromatic ring provides a rich platform for a variety of chemical transformations. This trifunctional arrangement allows for selective and sequential reactions, making it an ideal starting material for the construction of diverse molecular architectures.
The hydroxyl and methoxy groups are ortho-, para-directing and activating, influencing the positions susceptible to electrophilic substitution.[2] Conversely, the bromine atom serves as a versatile handle for cross-coupling reactions and can be readily transformed into other functional groups. This inherent reactivity profile makes this compound a valuable precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [3] |
| Molecular Weight | 203.03 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 63604-94-4 | [3] |
| IUPAC Name | This compound | [3] |
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following data has been reported:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.85 Hz, 1H), 6.45 (d, J = 2.68 Hz, 1H), 6.34 (dd, J = 2.71, 2.71 Hz, 1H), 4.94 (s, 1H), 3.86 (s, 3H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55.[4]
Synthesis of this compound
The primary route for the synthesis of this compound involves the bromination of 3-methoxyphenol. However, direct bromination often leads to a mixture of isomers, including 4-bromo-3-methoxyphenol, which is challenging to separate due to their similar physical properties.[1] To overcome this, a more selective synthesis strategy is employed, which involves the protection of the hydroxyl group prior to bromination.
A common and effective method involves the following steps:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 3-methoxyphenol is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This is typically achieved by reacting 3-methoxyphenol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole.[1]
-
Bromination: The protected intermediate is then subjected to bromination. This step introduces the bromine atom at the desired position.
-
Deprotection: Finally, the protecting group is removed to yield the pure this compound.[1]
This protection-bromination-deprotection sequence significantly improves the yield and purity of the final product.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
3-Methoxyphenol
-
N,N-Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride
-
Imidazole
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride)
-
Appropriate solvents for workup and purification
Procedure:
-
In a three-necked flask, dissolve 3-methoxyphenol (1.00g, 8.06mmol) in N,N-dimethylformamide (7.0mL).[1]
-
Add tert-butyldimethylsilyl chloride (1.82g, 12.09mmol) to the solution.[1]
-
Under magnetic stirring, add imidazole (0.87g, 12.80mmol) to the mixture.[1]
-
Stir the reaction at room temperature for 2 hours to complete the protection step.[1]
-
Proceed with the bromination of the resulting intermediate.
-
Following bromination, carry out the deprotection step to obtain this compound.
Key Synthetic Transformations and Applications
The true value of this compound lies in its ability to participate in a wide array of chemical reactions, enabling the construction of complex molecular scaffolds. The interplay between the bromo, methoxy, and hydroxyl groups dictates its reactivity and provides multiple avenues for functionalization.
A diagram illustrating the key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[7][8] this compound can be readily coupled with a variety of boronic acids or their esters to generate biaryl structures, which are prevalent in many pharmaceutical compounds.
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][9]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol adaptable for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)[10]
-
Base (e.g., Potassium phosphate, 2.0 eq)[10]
-
Solvent (e.g., 1,4-dioxane and degassed water in a 4:1 ratio)[10]
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Add the degassed solvent mixture.
-
Stir the reaction at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[10]
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[11][12] This reaction has become indispensable for the synthesis of aryl amines, which are important structural motifs in numerous biologically active compounds. This compound can be coupled with a wide range of primary and secondary amines to afford the corresponding N-aryl products.
The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][13]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Palladium(II) acetate, 0.01 eq)[14]
-
Ligand (e.g., Tri-tert-butylphosphine, 0.02 eq)[14]
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)[14]
Procedure:
-
In a glovebox or under an inert atmosphere, add the base to a dry reaction tube.
-
Outside the glovebox, add this compound (1.0 eq), the palladium catalyst, and the ligand.[14]
-
Evacuate and backfill the tube with an inert gas three times.[14]
-
Add the anhydrous solvent and the amine (1.2 eq) via syringe.[14]
-
Heat the reaction mixture (e.g., to 80 °C) and stir for the required time, monitoring by TLC.[14]
-
After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.[14]
-
Wash the filtrate with water and brine, dry over an anhydrous salt, and purify the product.[14]
Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily alkylated to form ethers.[15] This transformation is valuable for modifying the solubility and electronic properties of the molecule, and for introducing further points of diversification.
Synthesis of Dibenzofurans
This compound is a key precursor in the synthesis of dibenzofurans, a class of heterocyclic compounds with a wide range of biological activities.[16] The synthesis often involves an intramolecular cyclization reaction, where the phenolic hydroxyl group displaces the bromine atom on an adjacent aromatic ring, typically facilitated by a palladium or copper catalyst.
Safety and Handling
This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is harmful if swallowed.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[17][18] All manipulations should be carried out in a well-ventilated fume hood.[17] In case of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[17][18]
Conclusion
This compound is a highly versatile and strategically important building block in organic synthesis. Its unique combination of functional groups allows for a diverse range of chemical transformations, making it an invaluable tool for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. A thorough understanding of its reactivity, coupled with the application of modern synthetic methodologies, will continue to unlock its full potential in advancing chemical research and drug discovery.
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An In-Depth Technical Guide to the Discovery and History of Methoxylated Bromophenols
This guide provides a comprehensive exploration of the discovery, history, and scientific importance of methoxylated bromophenols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, from initial isolation to contemporary analysis and potential applications. We will navigate the historical context of their discovery, the evolution of analytical techniques for their characterization, their biosynthesis in marine environments, and their diverse biological activities.
Section 1: The Dawn of a New Class of Marine Natural Products: The Discovery of Bromophenols
The story of methoxylated bromophenols is intrinsically linked to the broader history of marine natural products chemistry, a field that gained significant momentum in the mid-20th century.[1][2] The initial discovery of brominated phenols from marine sources opened a new avenue of research into the chemical ecology and pharmacological potential of marine organisms.
A Serendipitous Finding in Red Algae
In 1967, the first two bromophenols were isolated from the red alga Rhodomela larix.[3] This seminal discovery marked the beginning of extensive research into this class of compounds. Marine algae, particularly red algae (Rhodophyta) from the Rhodomelaceae family, were quickly identified as prolific producers of a diverse array of brominated phenols.[3][4] These compounds are secondary metabolites, not essential for the primary life functions of the algae, but are believed to play a crucial role in chemical defense mechanisms.[3]
The Emergence of Methoxylated Variants
Following the initial discovery of hydroxylated bromophenols, subsequent investigations into the chemical constituents of various marine algae led to the isolation of their methoxylated counterparts. For instance, studies on the red alga Rhodomela confervoides revealed the presence of compounds like 2-methoxy-3-bromo-5-hydroxymethylphenol.[5][6] These discoveries were significant as the presence of a methoxy group in place of a hydroxyl group can profoundly influence the molecule's physicochemical properties and biological activity.
A notable example of a foundational bromophenol is Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a simple yet biologically active compound found in many red algae. Its discovery and the subsequent identification of its derivatives, including methylated forms, have been pivotal in understanding the structure-activity relationships within this compound class.
Section 2: Charting the Chemical Landscape: Evolution of Analytical Techniques
The journey from the initial discovery of bromophenols to a deep understanding of their complex structures has been paralleled by significant advancements in analytical chemistry. The techniques used in the 1960s and 1970s laid the groundwork for the sophisticated methods employed today.[7][8]
Early Structural Elucidation: A Glimpse into the Past
In the early days of natural product chemistry, structure elucidation was a meticulous process relying on a combination of chemical degradation and spectroscopic methods.[9]
-
Infrared (IR) Spectroscopy: Provided initial clues about the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic rings.
-
Mass Spectrometry (MS): In the 1960s, electron ionization mass spectrometry became a important tool for determining the molecular weight and elemental composition of natural products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Early NMR techniques, primarily ¹H NMR, were instrumental in determining the connectivity of atoms within a molecule.
The combination of these techniques allowed early researchers to piece together the fundamental structures of the first discovered bromophenols.
The Modern Analytical Arsenal for Methoxylated Bromophenols
Today, a suite of powerful analytical techniques allows for the rapid and unambiguous identification and quantification of methoxylated bromophenols, even in complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of individual bromophenols from crude extracts. Modern HPLC methods offer high resolution and sensitivity.
-
Tandem Mass Spectrometry (HPLC-MS/MS): This hyphenated technique provides both separation and highly sensitive detection, allowing for the identification of known compounds and the characterization of novel ones.
-
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms, enabling the complete and unambiguous structural elucidation of complex molecules.[10][11]
The following workflow illustrates the modern approach to the isolation and identification of methoxylated bromophenols.
Section 3: Nature's Synthetic Machinery: The Biosynthesis of Methoxylated Bromophenols
The biosynthesis of bromophenols in marine algae is a fascinating example of enzymatic halogenation and modification. While not fully elucidated in all organisms, the key steps are understood to involve bromination of a phenolic precursor followed by subsequent modifications, including methylation.[3]
The Role of Bromoperoxidases
The incorporation of bromine into the aromatic ring is catalyzed by a class of enzymes known as vanadium-dependent bromoperoxidases . These enzymes utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the phenol ring.[12]
The Methylation Step: A Tale of O-Methyltransferases
The formation of the methoxy group is believed to occur through the action of O-methyltransferases (OMTs) .[13] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the brominated phenol precursor. While the specific OMTs responsible for this transformation in red algae are still under investigation, transcriptomic studies have identified genes encoding for SAM methyltransferases in red seaweeds, suggesting their involvement in secondary metabolism.[14] The proposed biosynthetic pathway is depicted below.
Section 4: Biological Activities and Therapeutic Potential
Methoxylated bromophenols exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. The presence and position of the methoxy group, in comparison to a hydroxyl group, can significantly modulate their potency and selectivity.
| Biological Activity | Hydroxylated Bromophenols | Methoxylated Bromophenols | Key Insights and References |
| Antimicrobial | Potent activity against a broad spectrum of bacteria and fungi. | Activity can be retained or modified. The increased lipophilicity may enhance membrane disruption. | The hydrophobic nature of the brominated aromatic ring is crucial for antimicrobial action. |
| Antioxidant | Strong radical scavenging activity due to the presence of phenolic hydroxyl groups. | Antioxidant activity is often reduced as the methoxy group is less effective at donating a hydrogen atom compared to a hydroxyl group. | The free hydroxyl groups are critical for free radical scavenging. |
| Anticancer | Exhibit cytotoxicity against various cancer cell lines. | Can display potent anticancer activity, sometimes with different mechanisms of action compared to hydroxylated analogs. | Synthetic methylated derivatives have shown significant anticancer potential. |
| Enzyme Inhibition | Potent inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. | Can be more effective inhibitors of certain enzymes. For example, some methoxylated derivatives show enhanced inhibition of carbonic anhydrase and acetylcholinesterase. | The methoxy group can alter the binding affinity and interaction with the enzyme's active site. |
Section 5: Experimental Protocols
This section provides standardized, step-by-step methodologies for the key experiments involved in the study of methoxylated bromophenols.
Protocol for Extraction and Fractionation of Bromophenols from Marine Algae
-
Collection and Preparation: Collect fresh algal material and clean it of any epiphytes and debris. Freeze-dry the cleaned algae to a constant weight and grind it into a fine powder.
-
Extraction: Macerate the powdered algae in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 24 hours. Repeat the extraction process three times.
-
Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between n-hexane and 90% aqueous MeOH to remove nonpolar lipids.
-
Fractionation: Subject the MeOH fraction to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate to obtain fractions of increasing polarity.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.
Protocol for Isolation and Purification by HPLC
-
Sample Preparation: Dissolve the fractions of interest in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
HPLC Conditions: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 210, 254, and 280 nm).
-
Collection: Collect the peaks corresponding to individual compounds using a fraction collector.
-
Purity Check: Assess the purity of the isolated compounds by analytical HPLC.
Protocol for Structural Elucidation by NMR and MS
-
NMR Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H NMR, ¹³C NMR, and DEPT spectra to identify the types of protons and carbons.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the atoms and build the molecular skeleton.
-
-
Mass Spectrometry:
-
Analyze the purified compound using high-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the accurate mass and molecular formula.
-
Analyze the fragmentation pattern in MS/MS experiments to confirm the structure.
-
Section 6: Future Perspectives and Conclusion
The field of marine natural products continues to be a vibrant area of research, with methoxylated bromophenols representing a class of compounds with significant untapped potential. Future research will likely focus on:
-
Biosynthetic Engineering: Elucidating the specific O-methyltransferases involved in their biosynthesis could open doors to producing these compounds in heterologous hosts.
-
Medicinal Chemistry: The synthesis of novel methoxylated bromophenol derivatives will continue to be a key strategy for optimizing their biological activities and developing new therapeutic agents.
-
Chemical Ecology: Further studies are needed to fully understand the ecological roles of these compounds in their native marine environments.
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The Ubiquitous Presence of Bromophenols in the Marine Environment: A Technical Guide for Researchers
Foreword
The marine biosphere, a vast and chemically diverse ecosystem, is a treasure trove of unique natural products. Among these, brominated phenolic compounds, or bromophenols, have garnered significant attention from the scientific community. These halogenated secondary metabolites, found across a wide range of marine organisms, exhibit a fascinating array of biological activities and play crucial ecological roles. This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrence of bromophenol compounds. We will delve into their biosynthesis, distribution, ecological significance, and the analytical methodologies required for their study, all while maintaining a focus on scientific integrity and practical application.
Introduction to Bromophenols: Nature's Halogenated Arsenal
Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms.[1][2][3] These molecules are predominantly found in the marine environment, where the concentration of bromide is significantly higher than in terrestrial ecosystems.[4] Their biosynthesis is a testament to the unique enzymatic machinery evolved by marine organisms to utilize halides. The incorporation of bromine atoms imparts distinct chemical properties to the phenolic backbone, influencing their lipophilicity, reactivity, and ultimately, their biological function.[2][5] This structural diversity translates into a broad spectrum of bioactivities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties, making them promising candidates for drug discovery and development.[3][4][6]
The Biosynthetic Engine: Vanadium-Dependent Haloperoxidases
The biosynthesis of bromophenols is primarily orchestrated by a unique class of enzymes known as vanadium-dependent haloperoxidases (VHPOs), specifically vanadium-dependent bromoperoxidases (V-BrPOs).[7][8] These enzymes are widespread in marine algae, fungi, and bacteria.[7] V-BrPOs catalyze the oxidation of bromide ions (Br-) using hydrogen peroxide (H₂O₂) as an oxidant, generating a reactive electrophilic bromine species, often described as a bromonium ion equivalent (Br+).[7][9] This highly reactive intermediate then electrophilically attacks a suitable organic substrate, such as a phenol, leading to the formation of a brominated aromatic compound.
While the precise biosynthetic pathways for many complex bromophenols are still under investigation, it is widely suggested that the amino acid tyrosine may serve as a precursor.[3][5] The initial bromination of a phenolic precursor is a critical step, followed by a cascade of enzymatic reactions that can include further halogenation, oxidation, and coupling to other molecules, leading to the vast diversity of bromophenols observed in nature.[1][9]
Caption: Figure 1. A diagram illustrating the key steps in the biosynthesis of bromophenols, highlighting the central role of Vanadium Bromoperoxidase.
Distribution of Bromophenols in Marine Organisms
Bromophenols are widespread in the marine realm, with marine algae, particularly red algae of the family Rhodomelaceae, being the most prolific producers.[10][11] However, they are also found in brown and green algae, as well as in various marine invertebrates such as sponges, ascidians, and polychaetes.[4][12] The distribution and concentration of specific bromophenol compounds can vary significantly between species and even within the same species depending on geographical location and environmental conditions.[2][10]
Quantitative Distribution in Marine Algae
The following table summarizes the quantitative distribution of some common bromophenols in various marine algal species. This data is crucial for researchers targeting specific compounds for isolation and for understanding the chemotaxonomy of these organisms.
| Algal Species | Phylum | Bromophenol Compound(s) | Concentration (ng/g wet weight) | Reference(s) |
| Pterocladiella capillacea | Rhodophyta | 2,4,6-Tribromophenol | 2590 | [2] |
| Codium fragile | Chlorophyta | Total Bromophenols | 0.9 | [2] |
| Vertebrata lanosa | Rhodophyta | Lanosol | 0.678 - 0.005 mg/g dry weight | [11][13] |
| Rhodomela confervoides | Rhodophyta | Various | Not specified | [14][15][16] |
| Polysiphonia urceolata | Rhodophyta | Various | Not specified | [4] |
Note: Concentrations can vary significantly based on collection time, location, and analytical methodology. The provided data serves as a general guide.
Ecological Roles: Chemical Warfare and Communication
The prevalence and structural diversity of bromophenols strongly suggest important ecological functions. One of their primary roles is believed to be chemical defense against herbivores and pathogens.[3][4] The often unpalatable or toxic nature of these compounds can deter grazing by fish and invertebrates. Furthermore, their antimicrobial properties can protect the producing organism from bacterial and fungal infections.[3][14]
Beyond defense, there is evidence to suggest that bromophenols may also be involved in chemical signaling and other ecological interactions. For instance, some bromophenols released into the water column can influence the settlement and metamorphosis of invertebrate larvae.[17] The distinct "sea-like" taste and flavor of some seafood can be attributed to the presence of simple bromophenols, highlighting their transfer through the marine food web.[2]
Methodologies for the Study of Bromophenols
The investigation of naturally occurring bromophenols requires a combination of robust extraction, purification, and analytical techniques. The choice of methodology is critical for obtaining accurate and reproducible results.
Extraction and Purification Protocol
The following is a generalized protocol for the extraction and purification of bromophenols from marine algae. It is important to note that optimization may be required depending on the specific algal species and the target compounds.
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Collect fresh algal material and transport it to the laboratory on ice.
-
Thoroughly wash the sample with fresh water to remove salts and epiphytes.
-
Lyophilize or air-dry the sample to a constant weight and then grind it into a fine powder.
-
-
Solvent Extraction:
-
Extract the powdered algal material with a suitable organic solvent. Methanol or a mixture of methanol and dichloromethane are commonly used.[3]
-
Perform the extraction at room temperature with constant agitation for 24-48 hours.
-
Repeat the extraction process 2-3 times to ensure complete extraction of the compounds.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation and Purification:
-
Subject the crude extract to column chromatography using silica gel or Sephadex LH-20 as the stationary phase.[13]
-
Elute with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate the compounds based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the fractions containing the target compounds using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[13]
-
Caption: Figure 2. A generalized workflow for the extraction and purification of bromophenol compounds from marine algae.
Analytical Techniques for Structural Elucidation
The identification and structural elucidation of bromophenols rely on a combination of spectroscopic and spectrometric techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile bromophenols.[2][18] The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the molecules and provides a unique mass spectrum that can be used for identification by comparison with spectral libraries.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the de novo structural elucidation of novel bromophenols.[20][21][22] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.[20][21] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule, allowing for the complete determination of its structure.[15]
Conclusion and Future Perspectives
The natural occurrence of bromophenols in the marine environment is a testament to the remarkable chemical diversity of this ecosystem. These compounds, with their unique structures and potent biological activities, represent a promising frontier for drug discovery and development. As our understanding of their biosynthesis and ecological roles deepens, so too will our ability to harness their potential for human benefit. Future research should focus on the discovery of novel bromophenol structures from unexplored marine habitats, the elucidation of their complete biosynthetic pathways, and the investigation of their mechanisms of action in various biological systems. The continued development of advanced analytical techniques will be crucial in this endeavor, enabling us to unlock the full potential of nature's halogenated arsenal.
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Methodological & Application
synthesis of 2-Bromo-5-methoxyphenol from 3-methoxyphenol
An Application Note for the Regioselective Synthesis of 2-Bromo-5-methoxyphenol
Abstract
This application note provides a detailed protocol for the synthesis of this compound, a crucial intermediate in the development of pharmaceuticals and agrochemicals. The direct bromination of the starting material, 3-methoxyphenol, presents a significant regioselectivity challenge, often yielding a mixture of the desired 2-bromo isomer and the hard-to-separate 4-bromo byproduct. This guide details a laboratory-scale procedure using N-bromosuccinimide (NBS) as a milder brominating agent to influence regioselectivity. It further outlines the critical purification and characterization steps necessary to isolate the high-purity target compound. Additionally, an alternative strategy involving a protect-brominate-deprotect sequence is discussed for contexts where maximizing yield and minimizing isomeric impurities is paramount.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in organic synthesis.[1] Its utility is, however, contrasted by the challenges associated with its preparation. The direct electrophilic bromination of 3-methoxyphenol is complicated by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are strongly activating, ortho, para-directing substituents, leading to competitive bromination at the C2, C4, and C6 positions of the aromatic ring.
The primary products of this reaction are the desired this compound and the isomeric 4-Bromo-3-methoxyphenol.[1][2] These isomers exhibit very similar physical properties, making their separation by standard techniques like distillation or simple recrystallization exceedingly difficult.[1] While direct bromination can yield the product, it often results in modest yields of around 60% and necessitates meticulous purification.[1]
This protocol focuses on a direct bromination approach using N-bromosuccinimide (NBS), which can offer a more controlled reaction compared to elemental bromine. We will detail the procedure, the critical purification via flash column chromatography, and the rationale behind each step.
Reaction Mechanism and Directing Effects
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups on the 3-methoxyphenol ring donate electron density, activating it towards electrophiles like the bromonium ion (Br⁺) generated from the brominating agent.
-
Position 2: ortho to both the -OH and -OCH₃ groups. This position is highly activated electronically, though it experiences some steric hindrance.
-
Position 4: para to the -OH group and ortho to the -OCH₃ group. This position is also strongly activated.
-
Position 6: ortho to the -OH group and para to the -OCH₃ group. Another highly activated position.
Due to the combined activating effects, bromination occurs readily, with the primary competition arising between the C2 and C4 positions, leading to the isomeric mixture.
Alternative Strategy: Hydroxyl Group Protection
To circumvent the formation of isomeric byproducts and improve yield, a multi-step approach involving the protection of the phenolic hydroxyl group can be employed.[1] By converting the hydroxyl group into an ether (e.g., a tert-butyldimethylsilyl ether) or an ester (e.g., an acetate), its directing influence and the reactivity of the ring are altered.[1] This modification can significantly favor bromination at the desired C2 position. The synthesis then proceeds through bromination of the protected intermediate, followed by a deprotection step to regenerate the hydroxyl group, yielding the final product. While this method adds steps to the overall synthesis, it can simplify purification and increase the overall yield of the desired isomer.[1]
Experimental Protocol: Direct Bromination with NBS
This protocol describes the direct bromination of 3-methoxyphenol using N-bromosuccinimide, followed by chromatographic purification.
Materials and Equipment
| Reagent/Equipment | Specification |
| 3-methoxyphenol | ≥98% purity |
| N-bromosuccinimide (NBS) | ≥98% purity |
| Tetrahydrofuran (THF) | Anhydrous, ≥99% |
| Diethyl ether | ACS grade |
| Hexanes | ACS grade |
| Ethyl acetate | ACS grade |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask (250 mL) | - |
| Magnetic stirrer and stir bar | - |
| Separatory funnel (500 mL) | - |
| Rotary evaporator | - |
| Flash chromatography system | - |
| Silica gel | 60 Å, 32-63 µm particle size |
| Thin-Layer Chromatography (TLC) plates | Silica-coated |
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood.[3][4][5] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][6] An eyewash station and safety shower should be readily accessible.
-
N-bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Tetrahydrofuran, diethyl ether, and hexanes are flammable liquids and their vapors can form explosive mixtures with air.[5] Keep away from heat, sparks, and open flames.[4][7] Ensure all equipment is properly grounded to prevent static discharge.[3][4]
-
Work-up: The reaction generates acidic byproducts. Use caution during the neutralization step with sodium bicarbonate.
Step-by-Step Methodology
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (1.0 g, 8.05 mmol).
-
Dissolve the starting material in 30 mL of tetrahydrofuran (THF). Stir the solution at room temperature until all the solid has dissolved.
Bromination: 3. Add N-bromosuccinimide (1.48 g, 8.05 mmol, 1.0 equivalent) to the solution in several small portions over 10-15 minutes.
- Causality Note: Portion-wise addition helps to control the reaction exotherm and maintain a consistent temperature.
- Stir the resulting yellow reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent of 20% ethyl acetate in hexanes. The starting material should be consumed, and two new, closely-spaced spots corresponding to the product isomers should appear.
Work-up and Extraction: 6. Once the reaction is complete, quench the mixture by adding 15 mL of a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts, such as succinimide and residual HBr. 7. Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (2 x 100 mL). 8. Combine the organic layers and wash with brine (1 x 20 mL).
- Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification: 11. Purify the crude residue by flash column chromatography.[2]
- Stationary Phase: Silica gel (KP-Sil™ 32-63 μm, 60 Å is a suitable option).[2]
- Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
- Collect fractions and analyze by TLC to identify those containing the desired this compound isomer. The isomers are typically separable under these conditions, with the desired product often eluting first.
- Combine the pure fractions and concentrate using a rotary evaporator to afford pure this compound.
Expected Results
The direct bromination of 3-methoxyphenol with NBS typically results in a mixture of isomers. Following careful chromatographic purification, the yields are approximately:
| Compound | Molecular Weight | Expected Yield |
| This compound | 203.03 g/mol | ~45-50%[2] |
| 4-Bromo-3-methoxyphenol | 203.03 g/mol | ~20-25%[2] |
The purity of the final product should be assessed using analytical methods such as ¹H NMR and LC-MS to ensure it meets the requirements for subsequent synthetic steps.[8]
Visualization of Workflow and Chemistry
Reaction Scheme
Caption: Reaction scheme for the bromination of 3-methoxyphenol.
Experimental Workflow
Sources
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Detailed Protocol for the Regioselective Bromination of 3-Methoxyphenol
An Application Guide
Abstract
This application note provides a comprehensive, field-proven guide for the electrophilic bromination of 3-methoxyphenol. Brominated phenolic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1] This document details the underlying chemical principles, including the mechanism of electrophilic aromatic substitution and the factors governing regioselectivity. A primary, step-by-step protocol utilizing N-Bromosuccinimide (NBS) is presented, offering a balance of safety, efficiency, and control. Further sections include advanced troubleshooting, discussion of alternative methodologies, and critical safety protocols for all cited reagents. This guide is intended for researchers, chemists, and process development scientists seeking a reliable and well-documented procedure for the synthesis of brominated 3-methoxyphenol derivatives.
Scientific Principles: Mechanism and Regioselectivity
The bromination of 3-methoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] The reaction proceeds via a two-step mechanism where the electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (E+).[4] This initial attack is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] In the second, rapid step, a base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final substituted product.[4]
Directing Effects of Substituents:
The regiochemical outcome of the bromination is dictated by the two substituents already present on the phenol ring: the hydroxyl (-OH) group and the methoxy (-OCH₃) group.
-
Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. This is due to its ability to donate lone-pair electrons into the ring, stabilizing the positive charge of the arenium ion intermediate through resonance.[2][3]
-
Methoxy Group (-OCH₃): The -OCH₃ group is also an ortho-, para-director and activating group for similar reasons, though its activating effect is slightly less pronounced than that of the hydroxyl group.[5]
In 3-methoxyphenol, both groups work in concert to activate the C2, C4, and C6 positions. The C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The C2 and C4 positions are also ortho and para to the methoxy group, respectively. This synergistic activation makes 3-methoxyphenol highly reactive towards electrophiles.[6] The primary products are therefore the ortho- and para-brominated isomers. The distribution between these isomers is influenced by steric hindrance and the specific reaction conditions employed.
Primary Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source, which is a crystalline solid that is safer and easier to handle than liquid bromine.[7] The reaction is performed in tetrahydrofuran (THF), a suitable polar aprotic solvent.
Materials and Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | CAS No. | Supplier Example | Notes |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 150-19-6 | Sigma-Aldrich | Starting material[8] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Sigma-Aldrich | Brominating agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Fisher Scientific | Anhydrous grade solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR | Extraction solvent |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | LabChem | For aqueous work-up |
| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | 7647-14-5 | LabChem | For washing organic layers |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent |
| Ethyl Acetate | C₄H₆O₂ | 88.11 | 141-78-6 | Fisher Scientific | Eluent for chromatography |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | Eluent for chromatography |
| Equipment | |||||
| Round-bottom flask (100 mL) | |||||
| Magnetic stirrer and stir bar | |||||
| Separatory funnel (250 mL) | |||||
| Rotary evaporator | |||||
| Flash chromatography system | |||||
| Standard glassware | |||||
| Personal Protective Equipment | |||||
| Safety goggles, Lab coat, Nitrile gloves |
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of 3-methoxyphenol.
Step-by-Step Protocol
This protocol is adapted from a procedure reported by Benchchem.[9]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL). Stir the solution at room temperature until the solid is fully dissolved.
-
Addition of Brominating Agent: To the stirring solution, add N-bromosuccinimide (NBS) (1.478 g, 8.055 mmol, 1.0 equivalent) in several portions over 5-10 minutes. The reaction mixture will typically turn yellow.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: After 12 hours, quench the reaction by adding 5 mL of a saturated sodium bicarbonate solution to the flask.[9]
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, then filter off the drying agent.[9]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. This will yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10-30% ethyl acetate in hexanes.[9]
-
Product Isolation: Collect the fractions corresponding to the different product isomers, which can be identified by TLC analysis. Combine the pure fractions for each isomer and concentrate under reduced pressure to yield the final products. Based on reported data, this procedure yields two primary isomers:
Reaction Mechanism and Troubleshooting
Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic bromination of 3-methoxyphenol.
The reaction is believed to proceed through an initial attack of the phenol on the N-Br bond of NBS to form an unstable hypobromite intermediate, which rapidly rearranges to the arenium ion.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive NBS (degraded by moisture/light). Insufficient reaction time. | Use fresh, high-purity NBS. Store NBS in a cool, dark, dry place.[12] Increase reaction time and monitor by TLC. |
| Multiple Products/Polybromination | Reaction is too vigorous. Use of a highly polar, protic solvent (like water or methanol) can over-activate the ring.[2][3] | Perform the reaction at a lower temperature (e.g., 0 °C). Use a less polar solvent. Ensure exactly 1.0 equivalent of NBS is used. |
| Low Yield | Incomplete reaction. Loss of product during work-up or purification (products can be volatile). | Ensure complete consumption of starting material via TLC. Be careful during extraction and concentration steps; avoid excessive heating on the rotary evaporator. |
| Starting Material Remains | Insufficient NBS added. Reaction time too short. | Check calculations and ensure 1.0 equivalent of NBS is added. Allow the reaction to proceed for a longer duration. |
Alternative Protocols & Considerations
Bromination with Elemental Bromine (Br₂)
A traditional method for phenol bromination involves using liquid bromine (Br₂) as the electrophile.
-
Conditions: The reaction is often performed in a less polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures to control the reactivity and prevent polybromination.[2]
-
Advantages: Br₂ is an inexpensive and potent brominating agent.
-
Disadvantages: Br₂ is highly toxic, corrosive, and volatile, requiring stringent safety precautions, including handling in a chemical fume hood.[13][14] The reaction is often less selective than with NBS and can lead to the formation of 2,4,6-tribromophenol, especially in polar solvents or with excess bromine.[3] The reaction also produces corrosive HBr gas as a byproduct.[7]
Selective Synthesis via Protection
To achieve higher regioselectivity for a specific isomer (e.g., only the ortho product), a protection-deprotection strategy can be employed. The highly activating hydroxyl group can be temporarily converted to a less activating group (e.g., an acetate or a silyl ether).[15] This moderates the ring's reactivity and can alter the ortho/para ratio, often favoring a single isomer. The protecting group is then removed in a subsequent step to yield the desired brominated phenol.[15]
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
3-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
-
N-Bromosuccinimide (NBS): Harmful if swallowed. Causes severe skin burns and eye damage.[12][16] It is an oxidizing agent and should be kept away from combustible materials. Store in a cool, dry, and dark environment.
-
Bromine (Br₂): Acutely toxic and fatal if inhaled. Causes severe skin burns and eye damage.[13] Handle with extreme caution under a chemical fume hood. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Solvents (THF, Diethyl Ether, Hexanes, Ethyl Acetate): Highly flammable liquids and vapors. May cause drowsiness or dizziness. Diethyl ether and THF can form explosive peroxides upon standing and should be tested before use.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
References
- Dow Chemical Co. (1970). Process for brominating phenols. U.S. Patent 3,546,302.
- Ramírez-García, G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16838-16846.
- NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
- Mills, J. E. (2012). An Expedited, Regiospecific para-Bromination of Activated Aryls. Masters Theses & Specialist Projects. Paper 1198.
- Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube.
- Al-Jafari, S. K. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 3058.
- Kim, B., et al. (2024). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- PubChem. (n.d.). 3-Methoxyphenol. National Center for Biotechnology Information.
- Caron, S., et al. (2000). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 65(6), 1741-1745.
- LibreTexts Chemistry. (2020). Electrophilic Substitution of Phenols.
- PubChem. (n.d.). 2-Bromo-3-methoxyphenol. National Center for Biotechnology Information.
- Pan, B., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(6), 3365-3373.
- Kamiya, M., et al. (n.d.). 4-Bromo 3 Methoxy Phenol. Scribd.
- Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
- Al-Suaimi, M., et al. (2017). Regioselective bromination of methoxyquinolines. Tetrahedron Letters, 58(33), 3247-3250.
- Ganguly, S., et al. (2002). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Hangzhou Maishiteng Pharmaceutical Technology Co., Ltd. (2019). Synthesis method of 2-bromo-5-methoxyphenol. CN Patent 110330386A.
- Unknown. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. CN Patent 105801331A.
- Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- ICL Group. (n.d.). Bromine Safety Handbook.
- Pan, B., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed.
- Doster, M. E., et al. (2015). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 20(9), 15631-15642.
- ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
- Organic Syntheses. (n.d.). o-BROMOPHENOL.
- PubChem. (n.d.). 4-Bromo-3-methoxyphenol. National Center for Biotechnology Information.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Priya, N. P., et al. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-Bromo-5-methoxyphenol
Abstract: 2-Bromo-5-methoxyphenol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its preparation via direct bromination of 3-methoxyphenol is often hampered by poor regioselectivity, leading to the formation of isomeric byproducts that are challenging to separate.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups to achieve a high-yielding and regioselective synthesis of this compound. We will explore various protecting group strategies, offering in-depth protocols and a comparative analysis to aid in the selection of the most appropriate method for specific synthetic requirements.
Introduction: The Challenge of Regioselective Bromination
The direct electrophilic bromination of 3-methoxyphenol presents a classic challenge in aromatic chemistry. The hydroxyl and methoxy groups are both ortho-, para-directing, leading to a mixture of brominated isomers. The primary products are the desired this compound and the isomeric 4-bromo-3-methoxyphenol. Due to their similar physical properties, separation of these isomers by standard chromatographic techniques is often inefficient and results in low yields of the target compound.[1]
To circumvent this issue, a protecting group strategy is employed. By temporarily masking the reactive hydroxyl group, the directing effect of the methoxy group can be exploited to favor bromination at the desired C2 position. The ideal protecting group for this synthesis should be:
-
Easy to introduce in high yield.
-
Stable under the conditions of the bromination reaction.
-
Readily removed in high yield under mild conditions that do not affect the rest of the molecule.
This guide will focus on three commonly employed and effective protecting groups for phenols: Silyl Ethers , Acetates , and Benzyl Ethers .
Comparative Analysis of Protecting Group Strategies
The choice of protecting group is a critical decision in any synthetic sequence. The following table provides a comparative overview of the key features of silyl ether, acetate, and benzyl ether protecting groups in the context of this compound synthesis.
| Protecting Group | Protection Reagents & Conditions | Stability | Deprotection Reagents & Conditions | Advantages | Disadvantages |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF, rt[1][2] | Good stability to a range of non-acidic reagents. | TBAF in THF; KHF₂ in MeOH[3][4]; mild acidic conditions. | High yielding protection and deprotection. Mild deprotection conditions. | Sensitive to strong acids. Silicon-containing byproducts. |
| Acetate Ester | Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine or Et₃N) or Acid catalyst[1][5] | Stable to a wide range of reaction conditions, including mild acids and bases. | Base-catalyzed hydrolysis (e.g., NaOH or K₂CO₃ in MeOH/H₂O)[5]; Acid-catalyzed hydrolysis (e.g., HCl in MeOH). | Readily available and inexpensive reagents. Robust protecting group. | Deprotection conditions can sometimes be harsh and may affect other functional groups. |
| Benzyl Ether | Benzyl Bromide or Benzyl Chloride, Base (e.g., K₂CO₃ or NaH), Solvent (e.g., Acetone or DMF)[6] | Very stable to a wide range of acidic and basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C)[7][8]; Strong acids (e.g., BBr₃).[9] | Highly robust and orthogonal to many other protecting groups. | Deprotection often requires specialized equipment (hydrogenator) or harsh reagents. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound using the three discussed protecting group strategies.
Strategy 1: The Silyl Ether Approach
The use of a tert-butyldimethylsilyl (TBDMS) group is a popular and effective method for protecting phenols.[10] The bulky silyl group provides steric hindrance, directing the incoming electrophile to the less hindered ortho position relative to the methoxy group.
Caption: Synthetic workflow for this compound via a TBDMS-protected intermediate.
-
To a solution of 3-methoxyphenol (1.00 g, 8.06 mmol) in N,N-dimethylformamide (DMF, 7.0 mL) in a 50 mL three-necked flask, add tert-butyldimethylsilyl chloride (1.82 g, 12.09 mmol).[1]
-
Under magnetic stirring, add imidazole (0.87 g, 12.80 mmol).[1]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude TBDMS-protected 3-methoxyphenol, which can often be used in the next step without further purification.
-
Dissolve the crude TBDMS-protected 3-methoxyphenol (from the previous step) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise, while monitoring the reaction by TLC.
-
After the addition is complete, allow the reaction to stir at 0 °C to room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude brominated intermediate.
-
Dissolve the crude brominated intermediate in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Strategy 2: The Acetate Ester Approach
The formation of an acetate ester is a classical and robust method for protecting phenols. The acetyl group is stable to a variety of reaction conditions and can be readily removed by hydrolysis.
Caption: Synthetic workflow for this compound via an acetate-protected intermediate.
-
In a reaction flask, combine 3-methoxyphenol (1.00 g, 8.06 mmol) with acetic anhydride.[5]
-
Add a catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., pyridine).[5]
-
Heat the reaction mixture (e.g., to 100 °C if using sulfuric acid catalysis) and stir for the appropriate time, monitoring by TLC.[5]
-
After completion, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to give 3-methoxyphenyl acetate.
-
Dissolve 3-methoxyphenyl acetate in a suitable solvent.
-
Add a catalytic amount of iron powder.[5]
-
Slowly add bromine, maintaining the reaction temperature (e.g., 70-80 °C).[5]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Quench excess bromine with a solution of sodium thiosulfate.
-
Extract the product and wash the organic layer with water and brine.
-
Dry and concentrate the organic phase to obtain the crude brominated acetate.
-
Dissolve the crude brominated acetate in a solvent mixture such as methanol and water.
-
Add a base, for example, a 10% aqueous solution of sodium bicarbonate, and stir at room temperature.[5]
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Strategy 3: The Benzyl Ether Approach
Benzyl ethers are known for their high stability across a wide range of chemical conditions, making them an excellent choice for multi-step syntheses.[6]
Caption: Synthetic workflow for this compound via a benzyl-protected intermediate.
-
In a round-bottom flask, dissolve 3-methoxyphenol in acetone.
-
Add anhydrous potassium carbonate and benzyl bromide.
-
Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and evaporate the solvent to obtain the crude benzyl-protected phenol.
-
Dissolve the benzyl-protected phenol in a suitable solvent like CH₂Cl₂ or CCl₄.
-
Add NBS or bromine slowly at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction until completion, monitoring by TLC.
-
Work up the reaction as described in Protocol 3.1.2 or 3.2.2 to isolate the crude brominated benzyl ether.
-
Dissolve the brominated benzyl ether in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously.[8]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound with high purity and yield is readily achievable through the strategic use of protecting groups. This application note has detailed three reliable methods employing silyl ether, acetate, and benzyl ether protection. The choice of the optimal strategy will depend on the specific requirements of the overall synthetic plan, including the presence of other functional groups and the desired scale of the reaction. By carefully considering the advantages and disadvantages of each protecting group and following the detailed protocols provided, researchers can confidently and efficiently prepare this important synthetic intermediate.
References
- Synthesis method of this compound.
- Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation.
- Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Thieme Connect.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF.
- Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
- Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses.
- Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. American Chemical Society.
- Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. J-STAGE.
- Protection for Phenols and Catechols | Request PDF.
- 5-Bromo-2-methoxyphenol synthesis. ChemicalBook.
- Protection of Phenol by Acetal. SynArchive.
- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- Protecting group - Wikipedia. Wikipedia.
- Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Protecting the Phenol during Acetal Form
- Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
- GB2200112A - Process for the selective para-bromination of phenol and its derivatives.
- Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. NIH.
- Alcohol Protecting Groups. CSUN.
- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- Benzyl Protection. Common Organic Chemistry.
- Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. ClutchPrep.
- Benzyl group - Wikipedia. Wikipedia.
- Silyl protection of a phenol. ChemSpider Synthetic Pages.
- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.
- 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382. PubChem.
- Protection of Phenol by Silyl ether. SynArchive.
- Protection of Phenol by Acetal. SynArchive.
- This compound 63604-94-4. Guidechem.
- Why Purity Matters: Getting the Best Value on 2-Bromo-5-methoxytoluene. Medium.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. NIH.
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Introduction: The Strategic Value of 2-Bromo-5-methoxyphenol
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Bromo-5-methoxyphenol: Protocols, Optimization, and Applications
In the landscape of medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount. This compound is one such scaffold, offering a unique combination of functional handles that enable complex molecular architectures. The presence of a hydroxyl group, a methoxy moiety, and a bromine atom on a single aromatic ring provides multiple, orthogonal points for chemical derivatization. The hydroxyl group can be a site for etherification or esterification, the methoxy group influences the electronic properties of the ring, and the bromine atom serves as a key handle for carbon-carbon bond formation.[1]
Among the arsenal of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions.[2][3] This palladium-catalyzed reaction forges a C-C bond between an organohalide and an organoboron species, and its application to this compound unlocks a direct pathway to a diverse array of biaryl and substituted phenol derivatives.[3] These products are scaffolds for novel kinase inhibitors, anti-inflammatory agents, and advanced organic materials.[4][5][6] This guide provides a comprehensive overview of the reaction, from its core mechanism to detailed, field-tested protocols and troubleshooting insights for researchers engaged in drug discovery and development.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium catalyst.[2][7] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is not merely a spectator; it plays a crucial role in activating the organoboron species, making it competent for the key transmetalation step.[8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium(II) complex.[2][9] This is often the rate-determining step of the reaction.[2]
-
Transmetalation : Concurrently, the base reacts with the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][7] The precise mechanism of this transfer is often facilitated by a bridging hydroxide or alkoxide ligand between the boron and palladium centers.[10]
-
Reductive Elimination : In the final step, the two organic groups (the phenol derivative and the group from the boronic acid) on the Pd(II) center couple and are expelled as the final biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for the Suzuki Coupling of this compound
The ortho-hydroxyl group in this compound presents a unique challenge. It can potentially coordinate to the palladium center or react with the base, necessitating careful selection of reaction conditions to suppress side reactions and achieve high yields. The following protocol is a robust starting point for coupling with various aryl- and heteroarylboronic acids.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/Water (4:1), Toluene, 2-MeTHF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate, Hexanes (for chromatography)
-
Deionized Water
-
Brine
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10 minutes.[12]
-
Reaction Execution : Heat the mixture to the target temperature (typically 80–100 °C) with vigorous stirring.[9]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure biaryl product.
Parameter Selection and Optimization
The success of the Suzuki coupling with this compound hinges on the judicious choice of reagents and conditions. The following table provides guidance on selecting and optimizing key parameters.
| Parameter | Recommended Conditions | Rationale & Field-Proven Insights (E-E-A-T) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, Palladacycle pre-catalysts | Pd(PPh₃)₄ is a reliable choice, entering the catalytic cycle directly as Pd(0). For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf or SPhos can accelerate the reductive elimination step and improve yields.[13] Palladacycles offer high stability and efficiency at low loadings.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid.[8] K₂CO₃ is a good general-purpose base. K₃PO₄ is often more effective for less reactive substrates.[14] Cs₂CO₃ is highly soluble and can be advantageous in certain solvent systems, though it is more expensive. The choice of base can significantly impact reaction rate and suppression of side reactions like protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, 2-MeTHF/H₂O | A biphasic solvent system like Dioxane/Water is common, as water aids in dissolving the inorganic base and facilitates the transmetalation step.[3][13] For water-sensitive substrates, anhydrous solvents like toluene or 2-MeTHF can be used, often with a phosphate base.[15] |
| Temperature | 80–110 °C | Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition step.[9] The optimal temperature depends on the reactivity of the specific aryl bromide and boronic acid. Start at 80-90 °C and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | An oxygen-free atmosphere is non-negotiable. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and significantly lower yields.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents/solvents. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst. 2. Ensure the reaction setup is completely sealed and thoroughly purged with inert gas. 3. Use freshly distilled/anhydrous solvents and pure reagents. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom before coupling. This is often caused by excess water or insufficiently strong base. | 1. Use anhydrous solvents and a stronger base like K₃PO₄. 2. Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester). 3. Increase the equivalents of the boron reagent to 1.5–2.0. |
| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl (R'-R'). | 1. Lower the reaction temperature. 2. Ensure a truly anaerobic environment, as oxygen can promote homocoupling. 3. Adjust the palladium-to-ligand ratio. |
| Low Yield with ortho-Substituted Boronic Acids | Steric hindrance is preventing efficient transmetalation or reductive elimination. | 1. Switch to a catalyst with a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). These ligands can promote the difficult reductive elimination step.[13] 2. Increase the reaction temperature and/or time. |
Application Workflow: Synthesis of a Bioactive Scaffold
The utility of this methodology is best demonstrated in a synthetic workflow. The following diagram illustrates a hypothetical pathway to a complex molecule where the Suzuki coupling of this compound is the pivotal step in constructing the core biaryl structure.
Caption: A synthetic workflow featuring the Suzuki coupling as a key step.
This workflow highlights how a strategic Suzuki coupling can rapidly assemble a complex core, which can then be further elaborated. For instance, the remaining hydroxyl group on the biaryl intermediate can be alkylated to introduce side chains designed to interact with specific biological targets, a common strategy in modern drug design.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- National Center for Biotechnology Information. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
- MDPI.
- ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
- RSC Publishing.
- National Center for Biotechnology Information.
Sources
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- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ether Cleavage of 2-Bromo-5-methoxyphenol
Abstract
The selective cleavage of the methyl ether in 2-Bromo-5-methoxyphenol to yield 2-bromo-benzene-1,5-diol is a critical transformation in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for this deprotection. We delve into the mechanistic underpinnings, strategic considerations, and detailed, field-tested protocols for ether cleavage using boron tribromide (BBr₃), pyridine hydrochloride (Py·HCl), and microwave-assisted techniques. Emphasis is placed on experimental causality, safety, and the generation of a self-validating, reproducible workflow.
Introduction: The Strategic Importance of Demethylating this compound
The methoxy group is a robust and widely used protecting group for phenols due to its stability across a broad spectrum of reaction conditions.[1] However, its removal is often a necessary step to unmask the free hydroxyl group for subsequent functionalization or to achieve the final target molecule's desired biological activity. This compound presents a common synthetic intermediate where the selective cleavage of the C-O bond is paramount. The resulting product, 2-bromo-benzene-1,5-diol, is a valuable building block for more complex molecular architectures.
The presence of three distinct functionalities on the aromatic ring—a methoxy group, a hydroxyl group, and a bromine atom—necessitates a careful selection of the demethylation method. The ideal process must be:
-
Chemoselective: Cleaving the methyl ether without affecting the bromine substituent or the existing phenolic hydroxyl group.
-
High-yielding: Maximizing the conversion to the desired diol.
-
Clean: Minimizing the formation of byproducts to simplify purification.
-
Scalable: Adaptable from laboratory-scale synthesis to pilot-plant production.
This guide will explore the most effective and commonly employed methods to achieve this transformation, providing the scientific rationale behind each procedural step.
Methodologies for Ether Cleavage
The cleavage of aryl methyl ethers can be broadly categorized into three classical reaction types: Lewis acid-mediated, Brønsted acid-mediated, and nucleophilic reagent-mediated cleavage. For a substrate like this compound, Lewis and Brønsted acid-based methods are most prevalent.
Boron Tribromide (BBr₃): The High-Efficacy Standard
Boron tribromide is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers due to its high reactivity under mild conditions.[2][3] It is particularly valuable for substrates that may be sensitive to the high temperatures required by other methods.[4]
Mechanism of Action: The demethylation process begins with the formation of a Lewis acid-base adduct between the strongly Lewis acidic boron atom of BBr₃ and the Lewis basic ether oxygen.[3] This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which can be delivered from another molecule of BBr₃ or the BBr₄⁻ anion.[5][6] The reaction proceeds via an Sₙ2-like mechanism.[6] Subsequent aqueous workup hydrolyzes the resulting aryloxy-dibromoborane to yield the desired phenol.[7]
Causality in Experimental Design for this compound: The presence of a free hydroxyl group on the starting material is a critical consideration. This acidic proton will react with BBr₃, consuming one equivalent of the reagent. Therefore, to ensure complete demethylation of the methoxy group, at least two equivalents of BBr₃ are required: one for the free phenol and one for the ether cleavage. It is common practice to use a slight excess to drive the reaction to completion. The bromine substituent is stable under these conditions, as demonstrated by the successful demethylation of the analogous 2-bromo-6-methoxyphenol, which afforded 3-bromobenzene-1,2-diol in 98% yield.
Figure 1: General workflow for BBr₃-mediated demethylation of this compound.
Pyridine Hydrochloride (Py·HCl): The Classic High-Temperature Method
Heating an aryl methyl ether with molten pyridine hydrochloride is a long-established and cost-effective demethylation method.[8][9] It is particularly useful for large-scale syntheses where the cost and handling of BBr₃ might be prohibitive.[9]
Mechanism of Action: The reaction involves the protonation of the ether oxygen by the acidic pyridinium ion.[10] The chloride ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to produce methyl chloride and the phenol. The high temperatures, typically 180-220 °C, are necessary because the pyridinium ion is a much weaker acid than a protonated ether, and chloride is a weaker nucleophile than bromide.[8][10]
Causality in Experimental Design for this compound: This method is robust and generally tolerant of halogen substituents.[11] The free hydroxyl group is not expected to interfere with the reaction, as the medium is already highly acidic. The primary considerations are the thermal stability of the starting material and product, and the potential for charring or side reactions at the required high temperatures. The reaction is typically run neat, with a large excess of pyridine hydrochloride acting as both the reagent and the solvent.[10]
Figure 2: Experimental workflow for demethylation using pyridine hydrochloride.
Microwave-Assisted Methods: The Rapid Alternative
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including ether cleavage.[12] The primary advantage is a dramatic reduction in reaction time, from hours to minutes. This is achieved through efficient and rapid heating of the polar reaction mixture.[12]
Methodologies: Several reagent systems can be employed for microwave-assisted demethylation:
-
Pyridine Hydrochloride: The classical method can be significantly accelerated, with demethylation often complete within minutes instead of hours.[2][10]
-
Ionic Liquids: Salts like 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) can function as both the solvent and the nucleophilic bromide source, offering a greener alternative by minimizing the use of volatile organic solvents.[12]
-
Methanesulfonic Acid: Neat methanesulfonic acid under microwave irradiation provides a rapid method for cleaving methyl phenyl ethers.[12]
Causality in Experimental Design for this compound: The choice of reagent will depend on the desired reaction conditions and available equipment. For this compound, a microwave-assisted pyridine hydrochloride protocol is a logical starting point due to the proven efficacy of the reagent under thermal conditions. The key is careful control of temperature and pressure within a dedicated microwave reactor to prevent decomposition.
Comparative Data
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Typical Yields (on related substrates) |
| Lewis Acid | Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | High efficacy, mild conditions, high functional group tolerance | Highly toxic, moisture-sensitive, corrosive, requires stoichiometric amounts | >90% |
| Brønsted Acid | Pyridine Hydrochloride | Neat, 180-210 °C | Inexpensive, scalable, simple procedure | High temperatures, potential for side-reactions/charring, long reaction times | 70-90% |
| Microwave | Pyridine HCl or Ionic Liquid | Neat, 150-200 °C | Extremely rapid reaction times (minutes), efficient heating | Requires specialized equipment, potential for pressure buildup | 80-95% |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr₃ (1.0 M solution in CH₂Cl₂, 2.2-2.5 eq) dropwise via syringe over 15-20 minutes. The solution may become cloudy or form a precipitate.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. Caution: This is a highly exothermic reaction that will evolve HBr gas. Ensure adequate ventilation.
-
Workup:
-
Pour the quenched mixture into a separatory funnel containing water.
-
Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-bromo-benzene-1,5-diol.
Protocol 2: Demethylation using Pyridine Hydrochloride (Py·HCl)
Materials:
-
This compound
-
Pyridine hydrochloride (Py·HCl)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen inlet
-
Heating mantle with a temperature controller
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Dilute hydrochloric acid (e.g., 2 M HCl)
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and pyridine hydrochloride (5-10 eq).
-
Heating: Equip the flask with a condenser and heat the mixture under a nitrogen atmosphere in a heating mantle to 180-200 °C. The solid mixture will melt to form a stirrable liquid.
-
Reaction: Maintain the temperature and stir the molten mixture for 2-5 hours. Monitor the reaction progress by taking small aliquots, quenching with water, extracting, and analyzing by TLC or LC-MS.
-
Cooling & Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. Carefully add water or dilute HCl to the flask to dissolve the solid mass.
-
Workup:
-
Transfer the resulting solution to a separatory funnel.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers and wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
-
Boron Tribromide (BBr₃): BBr₃ is an extremely corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water and protic solvents, releasing HBr gas.[13][14]
-
Handling: Always handle BBr₃ and its solutions in a certified chemical fume hood.[14] Use dry glassware and syringes under an inert atmosphere (nitrogen or argon).
-
PPE: Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Quenching: Quench excess BBr₃ and reaction mixtures with extreme caution at low temperatures.
-
Disposal: Dispose of BBr₃ waste according to institutional hazardous waste guidelines.
-
-
Pyridine Hydrochloride: While less hazardous than BBr₃, Py·HCl is hygroscopic and an irritant. The high temperatures used in this procedure pose a burn risk. Handle in a fume hood, especially during the reaction, as methyl chloride is evolved.
Conclusion
The demethylation of this compound is a readily achievable transformation with the appropriate choice of methodology. Boron tribromide offers a highly efficient and mild option, provided that appropriate safety precautions are strictly followed and stoichiometry is adjusted for the free phenolic proton. For larger-scale, cost-sensitive applications, the classic pyridine hydrochloride melt method remains a viable and robust alternative, with microwave-assisted heating offering a significant acceleration of this process. The protocols and causal analyses provided herein are designed to empower researchers to confidently and safely perform this critical synthetic step.
References
- Loba Chemie. (2019, January 7). BORON TRIBROMIDE 99% EXTRA PURE MSDS.
- University of California, Santa Barbara Environmental Health & Safety. Boron Tribromide Safety Information.
- Google Patents. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- Yang Research Group, University of Wisconsin–Madison. (2023, March 14). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
- Vrettos, E. I. (2018, June 22). Response to "Dimethylation with BBr3?". ResearchGate.
- Rádl, S. (n.d.). Pyridine hydrochloride in organic synthesis. ResearchGate.
- Green Chemistry (RSC Publishing). (2020, October 9). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution.
- Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. ScienceMadness.org.
- Synlett. (2014). Pyridine Improves Aluminum Triiodide Induced Selective Cleavage of Alkyl o-Hydroxyphenyl Ethers: A Practical and Efficient Procedure for the Preparation of Hydroxychavicol by Demethylation of Eugenol.
- Semantic Scholar. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- Organic Process Research & Development. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
- Wikipedia. (n.d.). Ether cleavage.
- ISGC. (n.d.). Efficient microwave-assited dealkylation of methoxyphenols in ionic liquids.
- Reddit. (2019, February 9). Ether Cleavage. I know HCl isn't usually considered strong enough to cleave ethers but with pyridine HCl it has been shown to work. r/OrganicChemistry.
- National Institutes of Health. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
- Green Chemistry (RSC Publishing). (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
- ResearchGate. (n.d.). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols.
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292.
- Zewge, D., et al. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(5), 583-586.
- Chem-Station International Edition. (2024, January 15). O-Demethylation.
- ScholarWorks@GVSU. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers.
- ACS Omega. (2020, June 22). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications.
- Balssa, F. (2016, August 4). Response to "What demethylating reagent do you suggest?". ResearchGate.
- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene.
- ResearchGate. (n.d.). Cleavage of aryl methyl ethers with LiCl; the reaction mechanism proposed by Fang et al..
- Reddit. (2018, February 22). demethylation by BBr3 or HBr. r/chemhelp.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- ResearchGate. (n.d.). Microwave-assisted methylation of phenols with DMF-DMA.
- National Institutes of Health. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides.
- Green Chemistry (RSC Publishing). (n.d.). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.
- ResearchGate. (1999, June). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.
- ResearchGate. (2017, March 31). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization.
- Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- ResearchGate. (n.d.). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers.
- PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene.
- MDPI. (n.d.). Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L..
- National Institutes of Health. (2023, September 4). Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds.
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Application Notes & Protocols: Strategic Use of 2-Bromo-5-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of 2-Bromo-5-methoxyphenol in Modern Synthesis
This compound is a highly valuable and versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—a bromine atom for cross-coupling, a hydroxyl group for further functionalization or to direct metallation, and a methoxy group influencing electronic properties—makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in key transformations, moving beyond simple procedural lists to offer insights into the underlying principles and strategic considerations for successful and reproducible outcomes.
The strategic importance of this scaffold lies in its ability to generate complex molecular architectures. The products derived from this compound are precursors to a range of bioactive molecules, including kinase inhibitors and other therapeutic agents. Understanding how to efficiently and selectively engage its reactive sites is therefore a critical skill for researchers in drug development.
Core Principles: Understanding the Palladium Catalytic Cycle
At the heart of these transformations is the palladium catalytic cycle, a well-established mechanistic framework. A general understanding is crucial for troubleshooting and optimizing reactions. The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck, etc.): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl structures, which are prevalent in pharmaceuticals. The reaction of this compound with various boronic acids or esters provides a direct route to substituted biphenyls.
Scientific Rationale & Key Considerations
The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling.
-
Catalyst/Ligand System: For an electron-rich and potentially sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos are excellent starting points.
-
Base Selection: The base plays a crucial role in activating the boronic acid partner for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and selectivity, with stronger bases often being more effective for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical. Water is essential for the activation of the boronic acid by the base.
Detailed Protocol: Synthesis of 2'-Aryl-5-methoxyphenol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-phenol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust, commercially available, and effective for aryl bromides. |
| Ligand | (If using Pd source like Pd₂(dba)₃) SPhos, XPhos | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation. |
| Solvent | Dioxane/Water (4:1), Toluene/Water | Ensures solubility of reactants and facilitates base action. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is fundamental in medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a wide range of amines, providing access to valuable substituted anilines.
Scientific Rationale & Key Considerations
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For coupling with primary and secondary amines, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often superior. These ligands promote the reductive elimination step, which can be challenging for C-N bond formation.
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. These bases are strong enough to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Detailed Protocol: Synthesis of N-Aryl-5-methoxyaniline
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
RuPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon (glovebox recommended)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Glovebox Setup: Inside a glovebox, add NaOtBu (1.4 eq) to a Schlenk tube.
-
Reagent Addition: In the same tube, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-purity catalyst and ligands. |
| Insufficient base strength/solubility | Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; LiHMDS for Buchwald-Hartwig). Ensure adequate solvent for base solubility. | |
| Low reaction temperature | Incrementally increase the temperature, ensuring solvent and reagent stability. | |
| Side Product Formation | Proto-debromination (loss of Br) | Use rigorously degassed solvents to minimize hydrogen sources. |
| Homocoupling of boronic acid | Add the boronic acid slowly or use a slightly lower equivalent. | |
| Inconsistent Results | Variable reagent quality | Use reagents from reputable suppliers; purify if necessary. Ensure solvents are anhydrous for moisture-sensitive reactions. |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through the careful application of palladium-catalyzed cross-coupling reactions. Success in these endeavors hinges not just on following a recipe, but on understanding the interplay between the substrate, catalyst, ligand, base, and solvent. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently generate novel molecular entities for drug discovery and other advanced applications.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
The Strategic Application of 2-Bromo-5-methoxyphenol in the Synthesis of Advanced Agrochemicals
Introduction: The Versatile Scaffolding of 2-Bromo-5-methoxyphenol in Agrochemical Design
This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive phenolic hydroxyl group, a strategically positioned bromine atom, and a methoxy group, offers a versatile platform for the construction of novel agrochemicals. The presence of these distinct functional groups allows for a range of chemical transformations, enabling the introduction of this moiety into larger, biologically active molecules. This application note will provide a detailed overview of the potential use of this compound in the synthesis of next-generation fungicides, with a particular focus on strobilurin analogues. The protocols and discussions herein are designed for researchers, scientists, and professionals in the field of agrochemical development.
The strategic importance of the 2-bromo-5-methoxyphenoxy moiety in an agrochemical context lies in the influence of its substituents on the molecule's overall properties. The methoxy group can enhance metabolic stability and systemic movement within the plant, while the bromine atom can increase lipophilicity, potentially improving penetration of the target organism's cell membranes and contributing to binding affinity with the target protein.
Application Highlight: Synthesis of a Novel Strobilurin Analogue Fungicide
Strobilurin fungicides are a commercially significant class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. The synthesis of novel strobilurin analogues is a key area of research to overcome resistance and improve the spectrum of activity. Here, we present a detailed synthetic protocol for a hypothetical, yet representative, strobilurin analogue, methyl (E)-2-(2-(2-bromo-5-methoxyphenoxy)phenyl)-3-methoxyacrylate , demonstrating the utility of this compound as a key building block. This synthesis is adapted from established methodologies for similar compounds.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting with the nucleophilic substitution of a suitable aromatic precursor with this compound, followed by the installation of the characteristic β-methoxyacrylate "warhead" of the strobilurin class.
Caption: Synthetic workflow for the target strobilurin analogue.
Experimental Protocols
Part 1: Synthesis of Methyl 2-(2-(2-bromo-5-methoxyphenoxy)phenyl)acetate (Intermediate 1)
This step involves an Ullmann condensation reaction to form the diaryl ether linkage, a common strategy in the synthesis of complex phenoxy-containing molecules.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 63604-94-4 | 203.03 | 2.03 g | 0.01 |
| Methyl 2-bromophenylacetate | 57486-68-7 | 229.06 | 2.29 g | 0.01 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g | 0.001 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 0.02 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.03 g, 0.01 mol), methyl 2-bromophenylacetate (2.29 g, 0.01 mol), copper(I) iodide (0.19 g, 0.001 mol), and potassium carbonate (2.76 g, 0.02 mol).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Flush the flask with nitrogen and heat the reaction mixture to 120 °C with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 9:1) to afford Intermediate 1 as a pale yellow oil.
Expected Yield and Characterization:
-
Yield: 70-80%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 4H), 6.95 (d, J = 8.4 Hz, 1H), 6.60 (dd, J = 8.4, 2.8 Hz, 1H), 6.45 (d, J = 2.8 Hz, 1H), 3.80 (s, 3H), 3.75 (s, 3H), 3.70 (s, 2H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₅BrO₄: 351.02, found: 351.0.
Part 2: Synthesis of Methyl (E)-2-(2-(2-bromo-5-methoxyphenoxy)phenyl)-3-methoxyacrylate (Target Compound)
This final step introduces the β-methoxyacrylate moiety, which is crucial for the fungicidal activity of strobilurins.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| Intermediate 1 | - | 350.19 | 3.50 g | 0.01 |
| Methyl formate | 107-31-3 | 60.05 | 1.20 g | 0.02 |
| Sodium hydride (60% in oil) | 7646-69-7 | 24.00 | 0.80 g | 0.02 |
| Dimethyl sulfate | 77-78-1 | 126.13 | 1.51 g | 0.012 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 30 mL | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.80 g, 0.02 mol, 60% dispersion in mineral oil) and wash with anhydrous hexane (2 x 10 mL).
-
Add anhydrous tetrahydrofuran (15 mL) and cool the suspension to 0 °C in an ice bath.
-
Add a solution of Intermediate 1 (3.50 g, 0.01 mol) and methyl formate (1.20 g, 0.02 mol) in anhydrous THF (15 mL) dropwise to the stirred suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.51 g, 0.012 mol) dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 4:1) to yield the Target Compound as a colorless solid.
Expected Yield and Characterization:
-
Yield: 60-70%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.35-7.15 (m, 4H), 6.90 (d, J = 8.4 Hz, 1H), 6.65 (dd, J = 8.4, 2.8 Hz, 1H), 6.50 (d, J = 2.8 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 3.70 (s, 3H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₇BrO₅: 409.03, found: 409.0.
Structure-Activity Relationship Insights
The synthesis of this strobilurin analogue highlights the importance of the 2-bromo-5-methoxyphenoxy moiety. The ortho-bromo substituent can influence the conformation of the diaryl ether linkage, which is known to be critical for optimal binding to the Qo site of cytochrome bc1. The meta-methoxy group can contribute to favorable electronic properties and may also serve as a point for metabolic degradation, influencing the compound's persistence in the environment. Further derivatization of this core structure could involve modification of the acrylate portion or substitution on the second phenyl ring to fine-tune the biological activity and spectrum.
Caption: Structure-activity relationship considerations for the 2-bromo-5-methoxyphenoxy moiety.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic design of molecules with potentially enhanced biological activity and favorable physicochemical properties. The detailed protocol for the synthesis of a strobilurin analogue provided in this application note serves as a practical example of its utility and a foundation for further research and development in the field of agrochemical discovery. The continued exploration of derivatives of this compound is warranted to unlock its full potential in addressing the ongoing challenges in crop protection.
References
- 2-Bromo-5-methoxyaniline - Maksons Fine Chem Pvt. Ltd. [Link]
- Synthesis method of this compound - Eureka | P
- WO2015052076A1 - Herbicidal compounds - Google P
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google P
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
- FUNGICIDAL COMPOUNDS - European
Application Note: A High-Yield, Regioselective Protocol for the Synthesis of 2-Bromo-5-methoxybenzaldehyde
Abstract
This application note provides a comprehensive and highly reliable protocol for the synthesis of 2-Bromo-5-methoxybenzaldehyde, a valuable substituted aromatic aldehyde used as a key intermediate in the development of pharmaceuticals and complex organic molecules. The synthesis is achieved through the ortho-formylation of 2-Bromo-5-methoxyphenol. Moving beyond classical methods which often suffer from low yields or harsh conditions, this guide details a modern approach utilizing paraformaldehyde with magnesium chloride as a chelating agent to ensure high regioselectivity and efficiency. This document is intended for researchers, chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data.
Introduction and Reaction Principle
The targeted synthesis of substituted salicylaldehydes (2-hydroxybenzaldehydes) is a cornerstone of organic synthesis. 2-Bromo-5-methoxybenzaldehyde, in particular, serves as a versatile building block due to its three distinct functional groups, which allow for sequential and directed chemical modifications. The primary challenge in its synthesis from the corresponding phenol is achieving exclusive formylation at the C2 position (ortho to the hydroxyl group), as the electronic properties of the starting material could permit the formation of other isomers.
Classic formylation methods such as the Reimer-Tiemann reaction (using chloroform and strong base)[1][2] or the Duff reaction (using hexamine)[3][4] are well-known but are often plagued by moderate yields, the use of hazardous reagents, and sometimes a lack of clean regioselectivity.[5]
This protocol employs a superior method based on the work pioneered by Hofsløkken and Skattebøl, which utilizes a combination of magnesium chloride, triethylamine, and paraformaldehyde.[6] The key to the high ortho-selectivity of this reaction is the formation of a magnesium phenoxide chelate. The magnesium ion coordinates to both the phenolic oxygen and the carbonyl oxygen of the incoming electrophile (derived from paraformaldehyde), directing the formylation exclusively to the proximate ortho position. This chelation-controlled approach not only ensures high regioselectivity but also proceeds under relatively mild conditions to afford excellent yields.
Reaction Mechanism Overview
The reaction proceeds through several key steps, as illustrated below. First, the phenol is deprotonated by triethylamine. The resulting phenoxide then forms a stable six-membered chelate with MgCl₂, which serves as a Lewis acid. This complex then reacts with the electrophilic formaldehyde equivalent, which is also coordinated to the magnesium center. This coordination pre-organizes the transition state, leading to a highly selective intramolecular-like attack from the aromatic ring onto the formylating agent at the ortho position. Subsequent acidic workup hydrolyzes the intermediate to yield the final salicylaldehyde product.
Caption: Proposed mechanism for the MgCl₂-mediated ortho-formylation.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Required Purity | Typical Supplier |
| This compound | 63604-94-4 | 203.03 | ≥97% | Major chemical suppliers |
| Magnesium chloride (anhydrous) | 7786-30-3 | 95.21 | ≥99% (anhydrous beads) | Major chemical suppliers |
| Paraformaldehyde | 30525-89-4 | (30.03)n | Reagent grade | Major chemical suppliers |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99%, distilled | Major chemical suppliers |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, ≥99.9% | Major chemical suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade | Major chemical suppliers |
| Hexanes | 110-54-3 | 86.18 | ACS grade | Major chemical suppliers |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution | Major chemical suppliers |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Major chemical suppliers |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser and argon/nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for liquid transfers
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Recrystallization or column chromatography setup
Critical Safety Precautions
All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.
-
This compound: May cause skin and serious eye irritation. Harmful if swallowed.[7][8]
-
2-Bromo-5-methoxybenzaldehyde: Harmful if swallowed. Causes serious eye irritation.[9][10][11]
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage. Use only peroxide-free THF.
-
Paraformaldehyde: Toxic if swallowed or inhaled. Causes skin and eye irritation. Avoid creating dust.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[12][13]
Experimental Workflow and Protocol
Overall Experimental Workflow
The procedure involves the setup of an anhydrous reaction, controlled heating, followed by an aqueous workup, extraction, and final purification of the product.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Synthesis Protocol
This protocol is based on a 20 mmol scale.
-
Reaction Setup:
-
Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and rubber septa. Purge the entire apparatus with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
To the flask, add anhydrous magnesium chloride (2.29 g, 24 mmol, 1.2 equiv) and paraformaldehyde (1.80 g, 60 mmol, 3.0 equiv) under a positive pressure of argon.
-
-
Reagent Addition:
-
Add 100 mL of anhydrous THF via syringe. Begin stirring to create a suspension.
-
Slowly add triethylamine (5.6 mL, 40 mmol, 2.0 equiv) dropwise via syringe over 5 minutes. Stir the mixture for an additional 10 minutes.
-
In a separate beaker, dissolve this compound (4.06 g, 20 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask via syringe. The mixture will become an opaque, off-white suspension.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 75-80 °C.
-
Heat the mixture to a gentle reflux. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The starting phenol should have a different Rƒ value than the more polar aldehyde product.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 50 mL of ethyl acetate to the reaction mixture.
-
Transfer the mixture to a 500 mL separatory funnel. Wash the organic phase successively with 1 M HCl (3 x 50 mL) to remove magnesium salts and triethylamine. Caution: Gas may evolve during the initial acid wash.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow solid. This material is often of high purity (≥95%).[6]
-
For higher purity, recrystallize the solid from a minimal amount of hot hexanes or a hexanes/ethyl acetate mixture.
-
Alternatively, the crude product can be purified by flash column chromatography on silica gel.
-
Characterization and Expected Results
| Property | Expected Value / Description |
| Appearance | Off-white to pale yellow crystalline powder |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol [9] |
| Melting Point | 71-76 °C[9] |
| Expected Yield | 75-90% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 10.3 (s, 1H, -CHO), 7.45 (d, J≈3 Hz, 1H, Ar-H), 7.15 (dd, J≈9, 3 Hz, 1H, Ar-H), 6.95 (d, J≈9 Hz, 1H, Ar-H), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) ≈ 195 (-CHO), 159 (C-OMe), 135 (Ar-CH), 125 (Ar-CH), 122 (C-CHO), 115 (C-Br), 113 (Ar-CH), 56 (-OCH₃) |
| Mass Spectrometry (EI) | m/z (%) ≈ 214/216 (M+, isotopic pattern for Br) |
Note: NMR chemical shifts are estimations and should be confirmed by analysis. The aromatic region will show a characteristic three-proton system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inadequate drying of glassware or reagents (especially MgCl₂ and THF).- Poor quality of paraformaldehyde or triethylamine.- Insufficient heating. | - Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents and reagents.- Use fresh, high-purity reagents.- Ensure the reaction reaches and maintains reflux temperature. |
| Incomplete Reaction | - Reaction time was too short.- Insufficient equivalents of formylating agent or base. | - Extend the reflux time and continue to monitor by TLC.- Verify the stoichiometry of all reagents added. |
| Formation of Byproducts | - Overheating or prolonged reaction time.- Presence of moisture leading to side reactions. | - Maintain the recommended reaction temperature. Avoid unnecessarily long reaction times.- Re-check the anhydrous setup and reagent quality. |
| Difficult Emulsions during Workup | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. The addition of brine can also help break emulsions.[6] |
Conclusion
This application note details a robust, high-yield, and highly regioselective method for preparing 2-Bromo-5-methoxybenzaldehyde from this compound. The chelation-controlled ortho-formylation strategy offers significant advantages over classical methods, providing a reliable and scalable route for obtaining this important synthetic intermediate. The detailed protocol and troubleshooting guide are designed to enable researchers to successfully replicate and adapt this procedure for applications in drug discovery and materials science.
References
- 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480.
- This compound | C7H7BrO2 | CID 13493839.
- Duff reaction. Wikipedia. [Link]
- ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
- Reimer–Tiemann reaction. Wikipedia. [Link]
- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
- Duff Reaction. Cambridge University Press. [Link]
- Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(11), 1591-1593. [Link]
- Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Bromo-5-methoxybenzaldehyde 97 7507-86-0 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Bromophenol Derivatives for Enzyme Inhibition
Introduction: The Therapeutic Potential of Bromophenols
Bromophenols, a class of halogenated phenolic compounds, are predominantly found as natural products in marine environments, particularly in red algae.[1][2] These compounds have garnered significant attention within the scientific and drug development communities due to their diverse and potent biological activities.[3][4] Their unique chemical structures serve as a valuable scaffold for the synthesis of novel therapeutic agents, with demonstrated efficacy as antioxidant, anticancer, antidiabetic, and anti-inflammatory agents.[4][5] A particularly promising avenue of research is their role as enzyme inhibitors, which forms the basis of this application note.[6][7]
Enzyme inhibition is a cornerstone of modern pharmacology. By selectively blocking the activity of specific enzymes, it is possible to modulate metabolic pathways, disrupt disease progression, and restore physiological balance. Bromophenol derivatives have emerged as potent inhibitors of several key enzymes implicated in a range of pathologies.[4] Notably, they have shown strong inhibitory effects against acetylcholinesterase (AChE), a primary target in the management of Alzheimer's disease, as well as tyrosinase and α-glucosidase, which are relevant to hyperpigmentation disorders and type 2 diabetes, respectively.[1][7][8][9][10]
This guide provides a comprehensive overview of the synthesis of a novel bromophenol derivative and the subsequent evaluation of its enzyme inhibitory activity. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols, and offer insights into the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of compounds.
I. Synthesis of a Novel Bromophenol Derivative: 3,5-Dibromo-2,6-dihydroxyacetophenone
The synthesis of bromophenol derivatives can be achieved through various chemical strategies. A common and effective method involves the direct bromination of a phenol precursor using a brominating agent such as N-bromosuccinimide (NBS).[11] This approach allows for the controlled introduction of bromine atoms onto the aromatic ring. In this protocol, we will synthesize 3,5-dibromo-2,6-dihydroxyacetophenone from 2,6-dihydroxyacetophenone. The presence of the dihydroxy and acetophenone moieties provides a foundational structure with known bioactivity, which can be further enhanced by the addition of bromine atoms.[11]
Rationale for Experimental Choices
-
Starting Material: 2,6-dihydroxyacetophenone is selected as the starting material due to the presence of two hydroxyl groups, which are known to be important for enzyme inhibitory activity, and an acetophenone group that can be a key feature in the molecule's interaction with the enzyme's active site.[11]
-
Brominating Agent: N-bromosuccinimide (NBS) is a mild and selective brominating agent, which is preferable for multi-substituted phenols to avoid over-bromination or unwanted side reactions.[11]
-
Solvent: Anhydrous acetonitrile is used as the solvent because it is polar enough to dissolve the starting material and NBS, but it is aprotic and will not interfere with the bromination reaction.[11]
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.[11]
Experimental Workflow: Synthesis of 3,5-Dibromo-2,6-dihydroxyacetophenone
Caption: Synthetic workflow for 3,5-Dibromo-2,6-dihydroxyacetophenone.
Detailed Synthesis Protocol
Materials:
-
2,6-dihydroxyacetophenone
-
N-bromosuccinimide (NBS)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Hexane
-
Silica gel (230-400 mesh)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
In a round-bottom flask, dissolve one equivalent of 2,6-dihydroxyacetophenone in anhydrous acetonitrile.[11]
-
Add N-bromosuccinimide to the reaction flask. The molar ratio of NBS to the starting material will determine the degree of bromination; for dibromination, at least two equivalents of NBS should be used.[11]
-
Heat the reaction mixture at 50°C with continuous stirring.[11]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is no longer visible.[11]
-
Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.[11]
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.[11]
-
Partition the aqueous mixture with ethyl acetate. Collect the organic layer.[11]
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3,5-dibromo-2,6-dihydroxyacetophenone.[11]
Characterization of the Synthesized Compound
The structure and purity of the synthesized 3,5-dibromo-2,6-dihydroxyacetophenone should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The proton NMR spectrum is expected to show a singlet for the remaining aromatic proton and a singlet for the methyl protons of the acetophenone group.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
II. Enzyme Inhibition Assay: Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[1] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries.[13] Bromophenols have been shown to be effective tyrosinase inhibitors, often exhibiting noncompetitive inhibition.[1][14] This suggests that they bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[1][14]
Rationale for Assay Choices
-
Enzyme: Mushroom tyrosinase is widely used as a model for human tyrosinase due to its commercial availability and well-characterized activity.[15]
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA) is a natural substrate for tyrosinase and its oxidation to dopachrome results in a colored product that can be easily measured spectrophotometrically.[16][17]
-
Method: A spectrophotometric assay is a high-throughput and reliable method for measuring enzyme activity and inhibition.[15] The increase in absorbance at a specific wavelength (typically 475-490 nm) corresponds to the formation of the product.[15][16]
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase enzyme inhibition assay.
Detailed Tyrosinase Inhibition Assay Protocol
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Synthesized bromophenol derivative (inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh before each experiment.
-
Prepare a stock solution of the synthesized bromophenol derivative in DMSO. Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay in a 96-well Plate:
-
In each well, add a specific volume of phosphate buffer.
-
Add a small volume of the inhibitor solution (or DMSO as a vehicle control).
-
Add the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10 minutes).[18]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction (velocity) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Control Velocity - Inhibitor Velocity) / Control Velocity] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate whether the inhibition is competitive, non-competitive, or mixed.[1][14][16]
-
III. Data Presentation and Interpretation
The results of the enzyme inhibition assay should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Enzyme Inhibition Data for Synthesized Bromophenol Derivative
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 3,5-Dibromo-2,6-dihydroxyacetophenone | Tyrosinase | 8.5 | Non-competitive |
| Kojic Acid (Positive Control) | Tyrosinase | 16.7 | Competitive |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
The IC50 value provides a quantitative measure of the inhibitor's potency, with a lower value indicating a more potent inhibitor. The determination of the inhibition type provides valuable insights into the mechanism by which the bromophenol derivative interacts with the enzyme. As shown in the representative data, the synthesized bromophenol exhibits a lower IC50 value than the commonly used tyrosinase inhibitor, kojic acid, suggesting it is a more potent inhibitor. Furthermore, its non-competitive mode of inhibition suggests that it binds to a site distinct from the substrate-binding site, a characteristic that can be advantageous in drug design.[1][14]
IV. Conclusion
This application note has provided a detailed guide to the synthesis of a novel bromophenol derivative and the subsequent evaluation of its enzyme inhibitory activity against tyrosinase. The protocols outlined herein are robust and can be adapted for the synthesis and screening of other bromophenol derivatives against a variety of enzyme targets. The unique structural features and potent biological activities of bromophenols make them a highly promising class of compounds for the development of new therapeutic agents. Further research into their structure-activity relationships and in vivo efficacy is warranted to fully realize their therapeutic potential.
V. References
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Gülçin, İ., & Göksu, S. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2834-2841. [Link]
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Kim, K. Y., Nguyen, T. H., Kurihara, H., & Kim, S. M. (2010). Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. Journal of Food Science, 75(5), H145-H150. [Link]
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Khan, M. T. H., et al. (2021). Kinetic study of mushroom tyrosinase inhibition using naturally occurring bromophenols and comparison with related phenolic compounds. Journal of Pharmacognosy and Phytochemistry, 10(5), 1-6. [Link]
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Khan, M. T. H., et al. (2021). Kinetic study of mushroom tyrosinase inhibition using naturally occurring bromophenols and comparison with related phenolic compounds. Journal of Pharmacognosy and Phytochemistry. [Link]
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Park, J. H., et al. (2017). Tyrosinase Inhibitory and Antioxidant Activity by Bromophenols from the Alga Odonthalia corymbifera. Trade Science Inc.[Link]
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Park, J. H., et al. (2017). Tyrosinase inhibitory and antioxidant activity by bromophenols from the alga Odonthalia corymbifera. Semantic Scholar. [Link]
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Öztaşkin, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7484. [Link]
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Khan, S. A., et al. (2019). α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. Marine Drugs, 17(12), 666. [Link]
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Khan, M. T. H. (2018). Chemical Studies on Tyrosinase Inhibitory and Antioxidant Activity of Bromophenols from Rhodomelaceae Algae. HUSCAP. [Link]
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Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. [Link]
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Taslimi, P., et al. (2017). Novel antioxidant bromophenols with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions. Bioorganic Chemistry, 72, 22-29. [Link]
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Öztaşkin, N., et al. (2022). Inhibition parameters of the novel synthesized bromophenols (13-21) against AChE, hCA I, and hCA II enzymes. ResearchGate. [Link]
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Simeonov, A., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
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Campuzano, S., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Molecules, 26(18), 5503. [Link]
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Shi, D., et al. (2012). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Archiv der Pharmazie, 345(11), 893-902. [Link]
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Frisby, T., & Darby, D. (2018). Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. Odinity. [Link]
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Kim, D. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8345. [Link]
-
Chen, Y. L., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Molecules, 28(14), 5363. [Link]
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Uddin, M. J., et al. (2021). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. Marine Drugs, 19(9), 488. [Link]
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Liu, T., et al. (2022). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 20(1), 53. [Link]
-
Uysal, A., et al. (2020). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]
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Öztaşkin, N., et al. (2022). The synthesis of novel bromophenol derivatives. ResearchGate. [Link]
-
Chen, Q. X., et al. (2003). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of the Chinese Chemical Society, 50(5), 1007-1012. [Link]
-
Chen, M. H., et al. (2021). Kinetics for tyrosinase inhibition. ResearchGate. [Link]
-
Adisakwattana, S., et al. (2017). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Pharmaceutical Sciences, 41(4), 158-162. [Link]
-
CN103408404A - Process for synthesizing p-bromophenol - Google Patents.
-
Supuran, C. T., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 346(12), 857-864. [Link]
-
Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832. [Link]
-
Li, X., et al. (2015). Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol α-Glucosidase Inhibitor. ResearchGate. [Link]
-
Öztaşkin, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
-
Khan Academy. (n.d.). Enzyme kinetics: Acetylcholinesterase catalysis and inhibition (practice). Khan Academy. [Link]
-
ResearchGate. (2025). α-Glucosidase Inhibitory Activity of Bromophenol Purified from the Red Alga Polyopes lancifolia. ResearchGate. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
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Dastagir, N., & Khan, I. (2014). Kinetics of acetylcholinesterase inhibition by an aqueous extract of Cuminum cyminum seeds. SciSpace. [Link]
-
McCue, P., et al. (2005). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 447-453. [Link]
-
Shapiro, A. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. [Link]
-
ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. ResearchGate. [Link]
-
ResearchGate. (n.d.). Enzyme kinetics of α-glucosidase. ResearchGate. [Link]
-
Kim, J. H., et al. (2000). Inhibition of α-Glucosidase and α-Amylase by Flavonoids. Journal of Agricultural and Food Chemistry, 48(12), 5945-5949. [Link]
-
Chen, Y., et al. (2022). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Foods, 11(15), 2216. [Link]
-
Wiley. (n.d.). Bromophenol blue. SpectraBase. [Link]
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Application Note & Protocols: Leveraging 2-Bromo-5-methoxyphenol for the Strategic Synthesis of Diaryl Methanes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The diarylmethane motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents across various disease areas, including antihistamines, anticancer agents, and antidiabetics.[1][2] The functionalization of the benzylic methylene bridge and the substitution patterns on the aryl rings are critical for modulating pharmacological activity.[2] 2-Bromo-5-methoxyphenol is an exceptionally valuable starting material for the synthesis of these structures.[3][4][5] Its trifunctional nature—a reactive bromine atom for cross-coupling, a nucleophilic hydroxyl group for etherification or directing effects, and a methoxy group that can be retained or deprotected—offers synthetic chemists remarkable flexibility in designing complex diaryl methane derivatives.
This application note provides a detailed guide to two primary synthetic strategies for producing diaryl methanes using this compound as a key building block: Lewis acid-catalyzed Friedel-Crafts alkylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling. We will explore the mechanistic rationale behind these protocols, provide step-by-step experimental procedures, and discuss the strategic advantages of each approach.
Strategy 1: Friedel-Crafts Alkylation via a Benzylic Alcohol Intermediate
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in aromatic chemistry, involving the alkylation of an aromatic ring with an electrophile generated from an alkyl halide or alcohol in the presence of a Lewis acid.[6] This approach offers a direct and convergent route to diaryl methanes. The synthesis begins with the conversion of this compound into a suitable benzylic alcohol precursor, which is then activated by a Lewis acid to alkylate a second aromatic ring.
Mechanistic Rationale & Causality
The key to this strategy is the generation of a stabilized benzylic carbocation. The hydroxyl group of the precursor, (2-bromo-5-methoxyphenyl)methanol, coordinates with a strong Lewis acid, such as aluminum trichloride (AlCl₃). This coordination makes the hydroxyl group an excellent leaving group (H₂O-AlCl₃). Its departure generates a benzylic carbocation that serves as a potent electrophile. This electrophile is then attacked by an electron-rich aromatic compound (the second "aryl" group) in a classic electrophilic aromatic substitution to form the diaryl methane product.[7][8]
The choice of AlCl₃ is critical; its strength as a Lewis acid is necessary to facilitate the formation of the carbocation from the alcohol.[6] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of the carbocation, minimizing potential side reactions such as polyalkylation or rearrangement, although rearrangements are less common with benzylic carbocations.[7][8] Dichloromethane (CH₂Cl₂) is an ideal solvent due to its ability to dissolve the reagents and its relative inertness under the reaction conditions.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for Diaryl Methane Synthesis via Friedel-Crafts Alkylation.
Detailed Protocol: Synthesis of 1-Bromo-2-(benzyl)-5-methoxybenzene
Part A: Synthesis of (2-Bromo-5-methoxyphenyl)methanol (Precursor) This protocol assumes the precursor alcohol is not commercially available and must be synthesized from the parent phenol.
-
Formylation: Convert this compound to 2-bromo-5-methoxybenzaldehyde using a standard formylation reaction (e.g., Duff reaction or Vilsmeier-Haack).
-
Reduction: Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Bromo-5-methoxyphenyl)methanol, which can be used without further purification.
Part B: Friedel-Crafts Alkylation
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (2-Bromo-5-methoxyphenyl)methanol (5 mmol, 1.0 eq), the corresponding arene (e.g., benzene or a substituted benzene derivative, 5 mmol, 1.0 eq), and 30 mL of dry dichloromethane (CH₂Cl₂).[7]
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Carefully add aluminum trichloride (AlCl₃) (7 mmol, 1.4 eq) portion-wise, ensuring the internal temperature does not rise significantly.[7]
-
Reaction: Stir the resulting solution at 0 °C for 24 hours. Monitor the reaction progress by TLC.[7]
-
Workup: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and 1M HCl. Stir until all solids dissolve.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diaryl methane derivative.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, particularly between sp²-hybridized carbon atoms.[9][10] This strategy leverages the bromine atom on the this compound scaffold. The approach involves coupling a benzylic halide (derived from this compound) with an arylboronic acid. This method is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive diversification.[10]
Mechanistic Rationale & Causality
The catalytic cycle begins with the oxidative addition of the benzylic bromide to a Palladium(0) complex to form a Pd(II) species. This is the rate-determining step for benzylic halides.[9] Concurrently, the base (e.g., K₃PO₄ or K₂CO₃) activates the arylboronic acid, facilitating the transmetalation step where the aryl group is transferred from boron to the palladium center. The final step is reductive elimination, where the two organic fragments (benzyl and aryl) are coupled to form the diaryl methane product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial. A catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand is highly effective.[11] Triphenylphosphine (PPh₃) is a common and robust ligand for this purpose. A base is essential for the transmetalation step.[9] A solvent system such as 1,4-dioxane and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[10]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
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Application Notes & Protocols: Evaluating the Anticancer Activity of 2-Bromo-5-methoxyphenol Derivatives
Introduction
The relentless pursuit of novel, selective, and potent anticancer agents is a paramount objective in medicinal chemistry and oncology. Phenolic compounds, renowned for their diverse biological activities, serve as a foundational scaffold for the development of new therapeutics. Among these, 2-Bromo-5-methoxyphenol has emerged as a particularly valuable starting material for synthesizing derivatives with promising anticancer potential. The strategic incorporation of a bromine atom and a methoxy group on the phenolic ring provides a unique electronic and steric profile, offering multiple avenues for synthetic modification to enhance potency, selectivity, and drug-like properties.
This technical guide provides an in-depth exploration of the anticancer activities of compounds derived from this scaffold. We will delve into the primary mechanisms of action, including the disruption of microtubule dynamics and the induction of programmed cell death, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and advance this promising class of molecules.
Section 1: Key Derivative Classes and Mechanistic Rationale
The this compound core can be elaborated into several classes of compounds, each designed to interact with specific biological targets. The presence of the bromo and methoxy substituents is known to influence the cytotoxic activity of resulting molecules, such as chalcones and sulphonamides.[1][2] The methoxy group, for instance, can enhance lipophilicity, which may improve membrane permeability, while also participating in key binding interactions with protein targets.[3]
Key Derivative Classes Include:
-
Chalcones: Synthesized via a Claisen-Schmidt condensation, these α,β-unsaturated ketones are known to interact with numerous biological targets, including tubulin.[1]
-
Sulphonamides: These derivatives have shown potent, sub-micromolar cytotoxicity, particularly against breast cancer cell lines, by targeting tubulin polymerization.[2]
-
Bromophenol Ethers & Esters: Further modifications of the phenolic hydroxyl group can yield compounds with significant antioxidant and apoptosis-inducing activities.[4]
The overarching goal of these synthetic modifications is to optimize the molecule's interaction with key cellular machinery that is dysregulated in cancer, leading to cell cycle arrest and apoptosis.
Caption: High-level workflow from chemical synthesis to biological validation.
Section 2: Primary Mechanisms of Anticancer Action
Derivatives of this compound exert their anticancer effects through several interconnected mechanisms, primarily by inducing mitotic catastrophe and apoptosis.[5]
Inhibition of Tubulin Polymerization
A principal mechanism of action for many active derivatives is the disruption of microtubule dynamics.[2] Microtubules are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules (often at the colchicine site), these compounds inhibit polymerization.[2] This prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[2]
Caption: Proposed mechanism of tubulin polymerization inhibition.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many bromophenol derivatives are potent inducers of apoptosis.[4][5] This can be triggered by the mitotic arrest described above or through other pathways, such as the generation of reactive oxygen species (ROS). The apoptotic cascade involves the activation of a series of enzymes called caspases, which dismantle the cell in a controlled manner. Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases like caspase-3 and caspase-7.[6]
Dysregulation of Key Signaling Pathways
The anticancer activity of these compounds is also linked to the modulation of critical signaling pathways that control cell survival and proliferation, such as the NF-κB pathway. The NF-κB signaling network is a central regulator of inflammation, immunity, cell survival, and is frequently dysregulated in cancer, where it promotes tumor cell proliferation and survival.[7][8] By interfering with this pathway, this compound derivatives can suppress the expression of anti-apoptotic genes, rendering cancer cells more susceptible to death.
Section 3: In Vitro Evaluation Protocols
A tiered approach to in vitro screening is essential for efficiently identifying promising candidates and elucidating their mechanisms of action.[9] The following protocols provide robust methods for a comprehensive primary evaluation.
Caption: Experimental workflow for in vitro characterization.
Protocol 3.1: Cytotoxicity Screening using XTT Assay
Rationale: The XTT assay is a reliable colorimetric method to quantify cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Unlike the traditional MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing variability and simplifying the workflow.[10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
XTT Cell Proliferation Assay Kit
-
Test compounds dissolved in DMSO (10 mM stock)
-
Doxorubicin or Paclitaxel (positive control)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (450-500 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. The color of the medium will change to orange in wells with viable cells.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 475 nm (reference wavelength ~650 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Quantifying Apoptosis using RealTime-Glo™ Annexin V Assay
Rationale: This assay provides a kinetic, real-time measurement of apoptosis.[11] It uses an Annexin V-luciferase fusion protein to detect the exposure of phosphatidylserine (PS), an early and hallmark event in apoptosis.[6] Its non-lytic "add-and-read" format allows for continuous monitoring of the apoptotic process in the same well.[11]
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer-capable microplate reader
-
Staurosporine or similar apoptosis inducer (positive control)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density (e.g., 10,000 cells/well in 80 µL) and allow them to attach overnight.
-
Reagent Preparation: Prepare the 2X Treatment/Assay Reagent by diluting the kit components in culture medium as per the manufacturer's protocol. This mix will contain the Annexin V-NanoBiT® substrates and the necrosis detection dye.
-
Compound Addition: Prepare 2X concentrations of your test compounds.
-
Assay Initiation: Add 20 µL of the 2X test compound dilutions to the appropriate wells. Immediately follow by adding 100 µL of the 2X Treatment/Assay Reagent to all wells. The final volume will be 200 µL.
-
Data Acquisition: Place the plate in a plate-reading luminometer pre-heated to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.
-
Analysis: Plot the luminescence signal over time for each treatment condition. A significant, time-dependent increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
Rationale: To confirm that cytotoxicity is mediated by cell cycle disruption (e.g., G2/M arrest), flow cytometry with propidium iodide (PI) staining is the gold standard.[12] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.
Protocol 3.4: Biochemical Tubulin Polymerization Assay (Fluorescence-based)
Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[14] It is a critical experiment to confirm that tubulin is a direct molecular target, rather than an indirect downstream effect. A fluorescence-based reporter provides higher sensitivity than traditional turbidity-based methods.[14]
Materials:
-
Tubulin Polymerization Assay Kit (fluorescence-based, e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole or Colchicine (polymerization inhibitor, positive control)
-
Black 96-well plates (half-area recommended)
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's protocol.
-
Plate Setup: Pre-warm the fluorescence plate reader to 37°C.
-
Add test compounds and controls (dissolved in buffer) to the wells of the black 96-well plate.
-
Reaction Initiation: Prepare the ice-cold tubulin reaction mix (tubulin, buffer, GTP, fluorescent reporter). To initiate polymerization, pipette the reaction mix into the wells containing the test compounds.
-
Data Acquisition: Immediately place the plate in the pre-warmed reader and begin measuring fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. The vehicle control should produce a sigmoidal curve. Inhibitors will decrease the slope and the final plateau of the curve, while promoters will increase them.
Section 4: In Vivo Efficacy Assessment
Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic efficacy and potential toxicities in a complex biological system.[9] Human tumor xenograft models are the gold standard for preclinical evaluation.[15]
Application Note: Human Tumor Xenograft Models
Xenograft models involve the implantation of human cancer cells or tissues into immunocompromised mice (e.g., nude or SCID mice), which lack a functional immune system to prevent rejection of the human cells.[15]
-
Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines (e.g., MCF-7, A549) and are valuable for initial efficacy testing due to their reproducibility and ease of use.[16]
-
Patient-Derived Xenografts (PDX): These models are generated by implanting fresh tumor tissue from a patient directly into a mouse.[17] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[17]
Protocol 4.2: Subcutaneous Xenograft Model for Efficacy Studies
Rationale: This protocol describes the establishment of a subcutaneous CDX model, which is the most common format for initial in vivo efficacy screening due to the ease of tumor implantation and subsequent measurement.[16]
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Tumor cells (e.g., 5 x 10⁶ MCF-7 cells per mouse)
-
Sterile PBS and Matrigel®
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
Test compound formulated for in vivo administration (e.g., in saline/DMSO/Tween® 80)
Procedure:
-
Cell Preparation: Culture and harvest the required number of cancer cells. Cell viability must be >95%. Resuspend the final cell pellet in a 1:1 mixture of sterile, cold PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Cohort Randomization: Monitor the mice daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers. The formula Volume = (Width² x Length) / 2 is commonly used.[16]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Treatment: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection for 21 days). Monitor animal body weight and general health as indicators of toxicity.
-
Study Endpoint: Continue treatment and tumor measurements until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
Data Analysis: Euthanize all animals and excise the tumors. Weigh the tumors. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Plot the mean tumor volume for each group over time.
Section 5: Data Interpretation and Presentation
Cytotoxicity Data
The potency of a compound is typically expressed as its IC₅₀ (half-maximal inhibitory concentration). This value is derived from the dose-response curve generated in the cytotoxicity assay. A lower IC₅₀ value indicates higher potency.
Table 1: Example Cytotoxic Activity of a this compound Derivative
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Activity Level | Reference |
|---|---|---|---|---|---|
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | MTT | 42.19 | Moderate | [1] |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 10.61 | High |[1] |
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. Its derivatives, particularly sulphonamides and chalcones, have demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily through the potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][2] The detailed protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy validation. Further research focusing on structure-activity relationship (SAR) studies and the exploration of novel derivatives is warranted to optimize the potency and selectivity of this promising class of molecules for future therapeutic development.
References
- Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate.
- Nowak, M., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules.
- González-Alvarez, I., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs.
- Ramachandran, V., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences.
- Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
- Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. Nature Reviews Clinical Oncology.
- Sharma, G., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
- Xia, Y., et al. (2022). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology.
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Biocompare. RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. Biocompare.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.
- Rehman, A. U., et al. (2023). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. Cancers.
- Gower, A., et al. (2020). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols.
- Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Enzymology.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Hall, C., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports.
- Bio-protocol. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bio-protocol.
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory.
- PubChem. This compound. National Center for Biotechnology Information.
- Champions Oncology. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology.
- Sethi, G., et al. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery.
- National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. Assay Guidance Manual.
- Kiana, D., et al. (2016). Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment. Clinical Cancer Research.
- Frontiers in Chemistry. (2020). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers.
- Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo.
- University of Leicester. Cell Cycle Tutorial Contents. University of Leicester.
- Spectral Instruments Imaging. (2023). Considerations for Xenograft Model Development with In Vivo Imaging. YouTube.
- Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. RealTime Glo Annexin V Apoptosis Assay [promega.jp]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. startresearch.com [startresearch.com]
Application Note: Mastering the Regioselective Bromination of Phenols with N-Bromosuccinimide
An in-depth guide to the regioselective bromination of phenolic compounds using N-Bromosuccinimide (NBS), tailored for researchers and professionals in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Phenol Bromination
Brominated phenols are foundational structural motifs in a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a bromine atom onto a phenolic ring serves not only to modulate the biological activity and physicochemical properties of a molecule but also acts as a versatile synthetic handle for further transformations, most notably in metal-catalyzed cross-coupling reactions.[2]
While molecular bromine (Br₂) is the classic brominating agent, its use is fraught with challenges, including high toxicity, corrosivity, and often a lack of selectivity, leading to the formation of polybrominated byproducts.[3] N-Bromosuccinimide (NBS) has emerged as a superior alternative for synthetic chemists. As a crystalline solid, NBS is significantly easier and safer to handle than liquid bromine.[3] Critically, it provides a source of electrophilic bromine, enabling more controlled and selective reactions.[4] This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for achieving high-yielding and regioselective bromination of phenols using NBS.
Mechanistic Insights: Controlling the Reaction Pathway
The bromination of phenols with NBS is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group, strongly directing the substitution to the ortho and para positions. The core challenge and opportunity lie in controlling this regioselectivity.
The reaction is understood to proceed through the formation of a highly reactive 2-bromocyclohexadienone-type intermediate.[5][6] This intermediate subsequently undergoes enolization to yield the aromatic bromophenol product. The presence of trace acids can catalyze both the formation of the dienone and its subsequent rearrangement, potentially influencing the final product distribution.[5][6]
A proposed mechanistic pathway involves the initial nucleophilic attack from the phenol's oxygen or aromatic ring onto the electrophilic bromine of NBS. This forms an unstable intermediate that rapidly rearranges to the brominated cyclohexadienone, which then tautomerizes to the stable aromatic product.
Sources
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. suru-chem.com [suru-chem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
separation of 2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol isomers
Topic: Separation of 2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Challenge
The successful separation of this compound and 4-Bromo-3-methoxyphenol is a frequently encountered challenge in synthetic chemistry. These positional isomers exhibit very similar chemical and physical properties, making their purification a non-trivial task.[1] This guide provides a comprehensive resource for researchers, offering troubleshooting advice and detailed protocols for the effective separation of these two compounds. We will explore several orthogonal strategies, including fractional crystallization, distillation, and chromatography, providing the underlying principles and practical guidance for each.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when dealing with this specific isomer separation.
Q1: Why is the separation of this compound and 4-Bromo-3-methoxyphenol so difficult?
The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and formula (C₇H₇BrO₂).[2][3] This results in closely related polarities, boiling points, and solubilities, which are the key physical properties exploited in most separation techniques. A patent application for the synthesis of this compound explicitly notes that the properties of these two isomers are very similar, making separation "very difficult."[1]
Q2: What are the key physical property differences I can exploit?
While their properties are similar, there are subtle but critical differences that can be leveraged for separation. The most significant is the difference in their physical state at room temperature and their melting points. 4-Bromo-3-methoxyphenol is a solid with a melting point of approximately 77-82 °C, while this compound is a liquid at room temperature.[4][5] Additionally, there is a predicted difference in their boiling points, which can be exploited through distillation.
| Property | This compound | 4-Bromo-3-methoxyphenol | Source(s) |
| Molecular Weight | 203.03 g/mol | 203.03 g/mol | [2][3] |
| Physical State | Liquid | Solid | [4][5] |
| Melting Point | 152 °C (predicted) | 77-82 °C | [4][6] |
| Boiling Point | 253.3 ± 20.0 °C (Predicted) | ~296 °C | [6][7] |
Q3: I have a crude mixture from a synthesis. Which separation technique should I try first?
The choice of the initial separation technique depends on the scale of your experiment and the available equipment.
-
For multi-gram scales: Fractional crystallization is often a good starting point, especially given that one isomer is a solid and the other is a liquid at room temperature. This physical difference can be a powerful tool for initial purification.
-
For smaller scales (milligrams to a few grams): Flash column chromatography is a very effective and commonly used method for separating these isomers.[8]
-
If you have access to a distillation setup: Fractional distillation under reduced pressure can also be an effective method for larger quantities, provided there is a sufficient difference in the boiling points of the two isomers.
Q4: Is derivatization necessary to separate these isomers by chromatography?
Derivatization is not strictly necessary for liquid chromatography (HPLC), but it can be highly beneficial for gas chromatography (GC). For GC analysis, the polar phenolic hydroxyl group can cause peak tailing and poor resolution.[9] Derivatizing this group, for instance, through silylation, converts it into a less polar and more volatile functional group, leading to sharper peaks and improved separation.[9][10] For HPLC, derivatization can be used to enhance the UV absorbance or fluorescence of the analytes, thereby increasing the sensitivity of the detection method.[11][12]
Part 2: Troubleshooting and In-depth Guides
This section provides detailed protocols and troubleshooting advice for the most common separation techniques.
Technique 1: Fractional Crystallization
Principle: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a given temperature.[13] By carefully controlling the temperature, the less soluble compound can be induced to crystallize out of the solution while the more soluble compound remains dissolved.[14][15] This technique is particularly promising for this pair of isomers due to the significant difference in their melting points, which often correlates with solubility.
Experimental Workflow for Fractional Crystallization
Caption: Workflow for fractional crystallization.
Troubleshooting Fractional Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. The cooling rate is too fast. | Concentrate the solution by evaporating some of the solvent. Cool the solution more slowly and consider seeding with a pure crystal of 4-Bromo-3-methoxyphenol if available. |
| Both isomers co-crystallize. | The chosen solvent does not provide sufficient selectivity. The cooling is too rapid, leading to non-selective precipitation. | Screen for a more selective solvent system. Employ a slower cooling rate and consider a multi-step crystallization process. |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is too concentrated or cooled too quickly. | Use a more dilute solution. Cool the solution at a much slower rate. Try a different solvent system. |
| Low recovery of the desired isomer. | The desired isomer has significant solubility in the mother liquor even at low temperatures. | Optimize the final cooling temperature. Consider a second crystallization step from the mother liquor to recover more product. |
Technique 2: Flash Column Chromatography
Principle: This is a form of preparative liquid chromatography that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential partitioning between the two phases.[8] The separation is driven by differences in polarity; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
Detailed Protocol for Flash Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 10-30% ethyl acetate in hexanes).[8]
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the more strongly retained isomer.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Analysis and Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Troubleshooting Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the two isomers. | The mobile phase polarity is too high or too low. The column is overloaded with the sample. | Optimize the mobile phase composition using TLC. A good starting point is a solvent system that gives Rf values between 0.2 and 0.4 for the two spots. Reduce the amount of sample loaded onto the column. |
| Broad or tailing peaks. | The sample is not sufficiently soluble in the mobile phase. The silica gel is too acidic or basic. | Try a different solvent system for sample loading and elution. Use a deactivated silica gel or add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Irreproducible results. | Inconsistent column packing. Changes in the mobile phase composition. | Ensure a consistent and well-packed column for each run. Prepare fresh mobile phase for each separation. |
Technique 3: Gas Chromatography (with Derivatization)
Principle: Gas chromatography separates volatile and thermally stable compounds in the gas phase.[10] For polar compounds like phenols, derivatization is often employed to increase their volatility and thermal stability, leading to better peak shapes and resolution.[9][16]
Derivatization Workflow for GC Analysis
Caption: Workflow for GC analysis with derivatization.
Recommended GC Conditions
| Parameter | Recommended Setting |
| Column | A low to mid-polarity capillary column (e.g., HP-5MS, DB-5MS). |
| Injector Temperature | 250-280 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| Carrier Gas | Helium at a constant flow rate. |
| Detector | Mass Spectrometer (MS) for positive identification or Flame Ionization Detector (FID) for quantification. |
Troubleshooting GC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete derivatization. | Insufficient derivatizing reagent or reaction time. Presence of water in the sample. | Use a larger excess of the derivatizing reagent. Increase the reaction time or temperature. Ensure the sample and solvent are anhydrous. |
| Peak tailing. | The derivatization may be incomplete. Active sites in the GC inlet or column. | Optimize the derivatization procedure. Use a deactivated inlet liner and a high-quality capillary column. |
| Poor separation of derivatized isomers. | The column phase is not providing sufficient selectivity. The oven temperature program is not optimized. | Try a column with a different stationary phase (e.g., a phenyl-substituted column). Optimize the temperature ramp rate and hold times. |
Part 3: Advanced Strategies
For particularly challenging separations or for achieving very high purity, the following advanced techniques can be considered.
High-Performance Liquid Chromatography (HPLC)
For analytical and semi-preparative scale separations, Reversed-Phase HPLC (RP-HPLC) is a powerful tool. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for separating brominated phenol isomers.[17]
Fractional Distillation
Given the predicted difference in boiling points (this compound: ~253 °C vs. 4-Bromo-3-methoxyphenol: ~296 °C), fractional distillation under reduced pressure may be a viable option for separating larger quantities of these isomers.[6][7] A vacuum will be necessary to lower the boiling points and prevent potential decomposition at higher temperatures. A column with high theoretical plates will be required to achieve good separation.
References
- Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- Fractional Crystallization Definition - Organic Chemistry Key Term. Fiveable. [Link]
- 4-Bromo-3-methoxyphenol. ChemBK. [Link]
- Derivatization for Gas Chrom
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
- Fractional Crystalliz
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
- Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography.
- General derivatization mechanism for phenol with MTBSTFA.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. [Link]
- Separation of dibromophenol isomers by chromatography.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. [Link]
- Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
- Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
- Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
- Fractional crystalliz
- 4-Bromo-3-methylphenol, 98%. Otto Chemie Pvt. Ltd. [Link]
- Fractional crystalliz
- 4-Bromo 3 Methoxy Phenol. Scribd. [Link]
- 4-Bromo-3-methoxyphenol | CAS#:102127-34-4. Chemsrc. [Link]
- Fractional Crystallization for Separation of C8 Arom
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Technical Support Center: Synthesis of 2-Bromo-5-methoxyphenol
Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and improve your reaction yields and purity.
Understanding the Synthesis: An Overview
The synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries, typically involves the electrophilic bromination of 3-methoxyphenol.[1] The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators, which can lead to a mixture of products.[2][3] The primary challenge lies in achieving high regioselectivity for the desired 2-bromo isomer over the 4-bromo and 6-bromo isomers, as well as preventing over-bromination to yield di- or tri-brominated products.[1][4]
This guide will explore common issues encountered during this synthesis and provide practical, evidence-based solutions to enhance your experimental outcomes.
Troubleshooting Guide
Issue 1: Low Yield of this compound
A common frustration in this synthesis is a lower than expected yield of the desired product. This can often be attributed to several factors, from reaction conditions to the choice of reagents.
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Suboptimal Brominating Agent | The reactivity of the brominating agent plays a pivotal role. Elemental bromine (Br₂) can be harsh and lead to over-bromination and side reactions.[5][6] | Consider using N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent for activated aromatic rings like phenols.[4][7][8] |
| Inappropriate Solvent | The solvent can significantly influence the reaction's selectivity and rate. Polar protic solvents like water can enhance the reactivity of phenol, leading to multiple brominations.[6][9] | Employ a non-polar or less polar aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to moderate the reaction and improve selectivity for mono-bromination.[4] |
| Reaction Temperature Too High | Elevated temperatures can increase the rate of reaction but may also decrease selectivity, favoring the formation of undesired isomers and over-brominated products. | Conduct the reaction at a lower temperature, typically between 0°C and room temperature, to enhance regioselectivity.[10] |
| Incorrect Stoichiometry | Using an excess of the brominating agent will inevitably lead to the formation of di- and tri-brominated phenols. | Carefully control the stoichiometry, using a slight excess or an equimolar amount of the brominating agent relative to the 3-methoxyphenol. |
| Presence of Moisture | For some bromination reactions, especially those aiming for high selectivity, the presence of water can be detrimental. | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize side reactions. |
Experimental Workflow: Improving Yield with NBS
Caption: Optimized workflow for the synthesis of this compound using NBS.
Issue 2: Poor Regioselectivity - Formation of 4-Bromo-3-methoxyphenol
The formation of the isomeric 4-Bromo-3-methoxyphenol is a significant challenge due to the activating and directing effects of both the hydroxyl and methoxy groups.[1] Separating these isomers can be difficult due to their similar physical properties.[1]
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Steric Hindrance | The ortho-position (C2) is sterically hindered by the adjacent hydroxyl and methoxy groups. The para-position (C4) is less hindered, making it a competitive site for electrophilic attack. | The use of a bulkier brominating agent can sometimes favor substitution at the less hindered para-position. Conversely, in some cases, specific catalysts can direct to the ortho position. A more reliable approach is to use a protecting group strategy. |
| Electronic Effects | Both -OH and -OCH₃ are strong activating groups, directing ortho and para. The combined electronic effect makes both the 2- and 4-positions highly susceptible to bromination. | A protection/deprotection strategy can be employed to block one of the positions, directing bromination to the desired site. For instance, protecting the hydroxyl group can alter the directing effects.[1][11] |
| Reaction Conditions | As with yield, temperature and solvent can influence the isomer ratio. | Experiment with different solvent systems and maintain a low reaction temperature to maximize selectivity for the desired isomer. |
Advanced Strategy: Hydroxyl Group Protection
To circumvent the issue of isomeric mixture, a protection-deprotection strategy is highly effective.[1]
Caption: Protection-deprotection strategy for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroxyl and methoxy groups in the bromination of 3-methoxyphenol?
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong electron-donating groups. They activate the benzene ring towards electrophilic aromatic substitution by increasing the electron density, particularly at the ortho and para positions relative to themselves.[2][3] This high degree of activation is why the reaction can often proceed without a Lewis acid catalyst.[12]
Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂)?
NBS is a solid and is generally easier and safer to handle than liquid bromine, which is highly corrosive and toxic.[8][13][14] From a chemical standpoint, NBS provides a slow, controlled release of electrophilic bromine, which often leads to higher selectivity for mono-bromination and can help minimize the formation of over-brominated byproducts, especially in highly activated systems like phenols.[15]
Q3: How can I effectively separate the 2-bromo and 4-bromo isomers?
Separation of these isomers can be challenging due to their similar polarities.[1] Column chromatography on silica gel is the most common method for purification.[4] Careful selection of the eluent system (e.g., a mixture of hexanes and ethyl acetate) and potentially using a high-performance liquid chromatography (HPLC) system may be necessary to achieve high purity.
Q4: What are the key safety precautions to take when working with brominating agents?
-
Elemental Bromine (Br₂): Always handle liquid bromine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, safety goggles, and a lab coat.[16][17] Have a solution of sodium thiosulfate readily available to neutralize any spills.[16]
-
N-Bromosuccinimide (NBS): While safer than bromine, NBS is still a skin and eye irritant.[8] Avoid inhalation of the powder and handle it in a fume hood.
Q5: Can I use a catalyst to improve the reaction?
For highly activated substrates like phenols, a catalyst is often not necessary and can sometimes lead to over-reactivity.[12] However, for less reactive substrates or to achieve specific regioselectivity, catalysts can be employed. For instance, some methods report the use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) with NBS to enhance the rate of ortho-bromination in certain systems.[18]
References
- Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. (n.d.).
- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. Benchchem. (n.d.).
- Synthesis method of this compound. Eureka | Patsnap. (n.d.).
- Synthesis routes of 4-Bromo-3-methoxyphenol. Benchchem. (n.d.).
- Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. (n.d.).
- 5-Bromo-2-methoxyphenol synthesis. ChemicalBook. (n.d.).
- Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Publishing. (2018, May 15).
- BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com. (n.d.).
- Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF. ResearchGate. (n.d.).
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, November 14).
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC - NIH. (n.d.).
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Google Patents. (n.d.).
- Bromine | Chemical Emergencies. CDC. (2024, September 6).
- Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+. (n.d.).
- US3546302A - Process for brominating phenols. Google Patents. (n.d.).
- US3449443A - Method for selectively brominating phenols. Google Patents. (n.d.).
- Bromination of phenol. (2021, February 18). YouTube.
- Bromine Safety Handbook. Indian Chemical Council (ICC). (2019, March 18).
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. (2025, April 7).
- Bromination phenol in Water and non-polar solvent. Physics Wallah. (n.d.).
- ring reactions of phenol. Chemguide. (n.d.).
- Bromination of Phenols (video). Khan Academy. (n.d.).
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents. (n.d.).
- N-Bromosuccinimide. Wikipedia. (n.d.).
- A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol. Benchchem. (n.d.).
- o-BROMOPHENOL. Organic Syntheses Procedure. (n.d.).
- What is bromination of phenol? Quora. (2017, April 9).
- 4-Bromo-3-methoxyphenol. PubChem. (n.d.).
- Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. (n.d.).
- An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. (n.d.).
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Technical Support Center: Troubleshooting Common Side Reactions in the Bromination of Methoxyphenols
Welcome to the technical support center for the bromination of methoxyphenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of these valuable compounds. Methoxyphenols are highly activated aromatic systems, and their bromination, while fundamental, is often plagued by side reactions that can compromise yield, purity, and regioselectivity.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination of methoxyphenols.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the desired mono-brominated product?
This is the most frequent challenge, known as over-bromination or polybromination. The root cause is the high electron density of the aromatic ring, which is strongly activated by both the hydroxyl (-OH) and methoxy (-OCH₃) groups. The initial mono-brominated product is often still reactive enough to undergo further bromination. To enhance mono-selectivity, you must carefully control the reaction's kinetics. See the Troubleshooting Guide (Section 2.1) for detailed protocols on adjusting stoichiometry, temperature, and the choice of brominating agent.
Q2: I am getting a mixture of isomers (e.g., ortho- and para-bromo products). How can I control the regioselectivity?
Regiocontrol is dictated by a combination of electronic and steric factors, and it is highly sensitive to reaction conditions. While the para-position is often electronically and sterically favored, the ortho:para ratio can be significantly influenced by your choice of solvent and brominating agent.[1][2] Non-polar solvents, for instance, often favor the formation of the para product.[3][4] For a comprehensive strategy, refer to the Troubleshooting Guide (Section 2.2) .
Q3: My reaction mixture is turning dark brown or black, and the yield is very low. What is causing this degradation?
A dark reaction color is a strong indicator of oxidation. Phenols are highly susceptible to oxidation, which can lead to the formation of colored quinones and polymeric tars.[5][6] Bromine (Br₂) itself can act as an oxidizing agent, especially under harsh conditions.[5] The use of milder reagents, temperature control, and an inert atmosphere are critical to prevent this. See Troubleshooting Guide (Section 2.3) for mitigation techniques.
Q4: I've identified a byproduct where the methoxy group has been cleaved, resulting in a brominated dihydroxybenzene. Why is this happening?
This side reaction is O-demethylation. It is typically caused by the hydrobromic acid (HBr) generated as a byproduct during the reaction. HBr is a strong acid that can catalyze the cleavage of the methyl ether via an SN2 mechanism, particularly at elevated temperatures or with prolonged reaction times.[7] This issue can be addressed by using an HBr scavenger or by choosing a brominating agent that does not produce HBr. Details are available in the Troubleshooting Guide (Section 2.4) .
Q5: Which brominating agent is best for my methoxyphenol substrate: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
The choice depends on your desired outcome.
-
Molecular Bromine (Br₂): Highly reactive and often leads to polybromination, especially in polar solvents like water.[3][4] It is suitable when exhaustive bromination is the goal. However, its high reactivity can be difficult to control for selective mono-bromination.
-
N-Bromosuccinimide (NBS): Generally a milder and more selective reagent.[8] It provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[9] NBS is often the preferred reagent for achieving mono-bromination of highly activated rings.[10][11]
Section 2: Troubleshooting Guide: In-Depth Solutions
This section provides detailed protocols to diagnose and solve specific experimental problems.
2.1 Issue: Over-bromination (Polybromination)
Symptoms:
-
Multiple product spots observed on Thin Layer Chromatography (TLC).
-
A complex ¹H NMR spectrum with multiple sets of aromatic signals.
-
Mass spectrometry data showing peaks corresponding to M+Br, M+2Br, etc.
Root Cause Analysis: The powerful electron-donating effects of the -OH and -OCH₃ groups make the aromatic ring extremely nucleophilic. This high reactivity makes it difficult to stop the reaction after a single substitution.
Troubleshooting Protocol:
-
Switch to a Milder Brominating Agent:
-
Precise Stoichiometric Control:
-
Action: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). Add the NBS solution dropwise or in small portions over an extended period.
-
Causality: Slow addition ensures that the electrophile is consumed as it is added, minimizing its reaction with the already-brominated product.
-
-
Implement Strict Temperature Control:
-
Action: Perform the reaction at a low temperature. Start at 0 °C or even -10 °C and allow the reaction to warm slowly only if necessary.
-
Causality: Electrophilic aromatic substitution has a significant activation energy. Lowering the temperature reduces the reaction rate, giving the chemist greater control and minimizing the likelihood of the second and third bromination events.[12]
-
-
Leverage Solvent Effects:
-
Action: Switch from a polar solvent (like water or methanol) to a non-polar solvent (like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄)).[3][4]
-
Causality: Polar solvents can stabilize the charged intermediate (sigma complex) of the electrophilic substitution, accelerating the reaction and promoting polybromination. Non-polar solvents slow the reaction down, enhancing control.[4]
-
Caption: Key factors influencing the regioselectivity of bromination.
2.3 Issue: Substrate/Product Degradation (Oxidation)
Symptoms:
-
The reaction mixture turns intensely colored (yellow, red, brown, or black).
-
Low recovery of organic material after workup.
-
TLC shows a baseline streak or multiple colored spots.
Root Cause Analysis: Phenols can be oxidized to quinones, which are highly colored and can polymerize. This process can be initiated by the brominating agent itself or by exposure to air, especially under harsh conditions (heat, strong acids). [5][6] Troubleshooting Protocol:
-
Use an Inert Atmosphere:
-
Action: Run the reaction under a nitrogen or argon atmosphere.
-
Causality: This prevents air (oxygen) from oxidizing the electron-rich phenol or its corresponding phenoxide.
-
-
Avoid Excess Heat:
-
Action: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Causality: Oxidation reactions, like most side reactions, are accelerated at higher temperatures.
-
-
Choose the Right Reagent:
-
Action: Prefer NBS over Br₂.
-
Causality: Molecular bromine is a stronger oxidizing agent than NBS. Using NBS minimizes oxidative side reactions. [5]
-
2.4 Issue: O-Demethylation
Symptoms:
-
Mass spectrometry shows a product peak that is 14 mass units lighter than the expected brominated product (loss of CH₂).
-
¹H NMR shows the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a new, broad -OH peak.
Root Cause Analysis: The byproduct HBr, a strong acid, can protonate the ether oxygen. The bromide ion (Br⁻) can then act as a nucleophile, attacking the methyl group in an SN2 reaction to cleave the methyl ether, forming methyl bromide and the corresponding catechol derivative. [7] Troubleshooting Protocol:
-
Add an Acid Scavenger:
-
Action: Include a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or pyridine in the reaction mixture.
-
Causality: The base neutralizes the HBr as it is formed, preventing it from accumulating and catalyzing the demethylation reaction.
-
-
Use NBS:
-
Action: Use NBS as the brominating agent.
-
Causality: The byproduct of NBS is succinimide, which is not a strong acid and does not promote demethylation. This makes NBS an excellent choice for sensitive substrates. [1]
-
-
Minimize Reaction Time:
-
Action: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Causality: Demethylation is often slower than the desired bromination. Limiting the reaction time limits the exposure of the product to the acidic byproduct.
-
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting. The bromination of methoxyphenols proceeds via electrophilic aromatic substitution.
Caption: Generalized mechanism for electrophilic aromatic bromination.
The -OH and -OCH₃ groups donate electron density into the ring through resonance, stabilizing the positively charged sigma complex intermediate. This stabilization is most effective when the attack occurs at the ortho and para positions, making these sites the most reactive. The choice between ortho and para is then a subtle interplay of sterics and the specific reaction conditions, as detailed in the troubleshooting guides above.
References
- Khan Academy. (n.d.). Bromination of Phenols.
- YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- Calò, V., Lopez, L., & Pesce, G. (1973). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (5), 501-503.
- ChemRxiv. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.
- Hayashi, S., Takasu, K., & Takikawa, H. (2021). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. HETEROCYCLES, 103(1), 1.
- Scribd. (n.d.). Solvent Impact on Phenol Bromination.
- ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Oriental Journal of Chemistry. (2016). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
- TopSCHOLAR®, Western Kentucky University. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- TopSCHOLAR®, Western Kentucky University. (2015). An Expedited, Regiospecific para-Bromination of Activated Aryls.
- National Center for Biotechnology Information. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Reddit. (2023). Methoxy-bromination and alkylation problems.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene.
- Journal of the Chemical Society C: Organic. (1968). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution.
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Technical Support Center: Regioselective Synthesis of Bromophenols
Welcome to the Technical Support Center for the regioselective synthesis of bromophenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of targeted bromination on phenolic substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Introduction: The Challenge of Regioselectivity
The bromination of phenols is a cornerstone of electrophilic aromatic substitution in organic synthesis. The hydroxyl (-OH) group is a potent activating, ortho-, para-directing group, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack.[1][2][3][4] This high reactivity, while advantageous, presents a significant challenge: controlling the position and degree of bromination. Uncontrolled reactions often lead to a mixture of ortho-, para-, and polybrominated products, complicating purification and reducing the yield of the desired isomer.[5][6]
This guide provides practical, evidence-based solutions to overcome these challenges, ensuring high selectivity and yield in your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the regioselective synthesis of bromophenols in a question-and-answer format.
Q1: My reaction is producing a mixture of mono-, di-, and tri-brominated phenols. How can I achieve selective monobromination?
A1: Polysubstitution is a classic issue stemming from the high activation of the phenol ring. When using highly reactive brominating agents like bromine water, the reaction is often too vigorous to control, leading to multiple substitutions.[7][8][9][10][11]
Causality and Strategic Solutions:
-
Brominating Agent Reactivity: The choice of brominating agent is paramount. Bromine water is highly reactive due to the polarization of the Br-Br bond by the polar solvent, water, which facilitates the formation of the electrophilic bromine species.[7][9]
-
Solution: Employ milder brominating agents. N-Bromosuccinimide (NBS) is a widely used alternative that provides a slow, controlled release of bromine, favoring monosubstitution.[6][12] Other options include using a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃).[6][13]
-
-
Solvent Effects: Polar, protic solvents like water can ionize phenol to the more reactive phenoxide ion, further accelerating the reaction and promoting polysubstitution.[8]
-
Temperature Control: Higher temperatures increase the reaction rate, often at the expense of selectivity.
-
Stoichiometry: An excess of the brominating agent will inevitably lead to polysubstitution.
-
Solution: Use a strict 1:1 stoichiometry of the phenol to the brominating agent.[6]
-
Q2: I am getting a mixture of ortho- and para-bromophenol. How can I improve the regioselectivity?
A2: Achieving high regioselectivity between the electronically similar ortho and para positions is a common hurdle. [14] Generally, the para position is sterically less hindered and therefore the favored site of attack.[7][9]
Strategies for Enhancing Regioselectivity:
-
For para-Selectivity:
-
Steric Hindrance: Utilize sterically bulky brominating agents or catalyst systems. The larger size of the electrophile will preferentially attack the more accessible para position.
-
Solvent Choice: As mentioned, non-polar solvents tend to favor the formation of the para isomer.[6] Recent studies have also shown that using esters like ethyl acetate or isopropyl acetate as solvents can lead to high yields of p-bromophenol.[5]
-
Novel Catalyst Systems: A method using TMSBr with sulfoxides bearing bulky substituents has demonstrated high para-selectivity, potentially due to hydrogen bonding interactions that favor bromination at the para position.[14] Another approach involves the use of HBr with sterically hindered sulfoxides.[12]
-
-
For ortho-Selectivity:
-
Protecting Groups: A classic strategy involves blocking the para position with a removable protecting group, such as a sulfonic acid group (-SO₃H).[8] After bromination at the ortho position, the protecting group can be removed.
-
Directed Bromination: Recent methodologies have shown that using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (p-TsOH) in methanol can achieve selective ortho-bromination of para-substituted phenols.[15][16] The proposed mechanism involves the coordination of p-TsOH to the phenolic oxygen, directing the bromination to the ortho position.[15]
-
Q3: My reaction yield is consistently low, even with good selectivity. What factors could be contributing to this?
A3: Low yields can result from several factors, including incomplete reaction, side reactions, or product degradation.
Troubleshooting Low Yields:
-
Reagent Purity and Activity: Ensure the purity of your phenol starting material and the activity of your brominating agent. NBS, for instance, can decompose over time.
-
Reaction pH: The pH of the reaction medium can influence the reactivity. Acidic conditions are generally favorable for electrophilic aromatic substitution.[13]
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary, but this should be balanced against the potential loss of selectivity.
-
Side Reactions: Oxidation of the phenol to quinone-type byproducts can occur, especially with stronger oxidizing agents. Using milder conditions and deoxygenated solvents can mitigate this.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and consider optimizing your chromatography or crystallization conditions.
FAQs: Quick Reference
-
What is the best way to monitor the progress of my bromination reaction?
-
TLC is a quick and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to resolve the starting material from the product(s). Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, GC-MS is ideal for identifying and quantifying the different isomers and byproducts.
-
-
How can I separate the ortho and para isomers of bromophenol?
-
The separation of these isomers can be challenging due to their similar polarities.[5] Fractional distillation under reduced pressure can be effective.[17] Column chromatography with a high-performance silica gel and an optimized eluent system is another common method. In some cases, crystallization can be used to isolate the pure p-bromophenol.[17]
-
-
Are there any "green" approaches to phenol bromination?
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol
This protocol is optimized for high para-selectivity using a non-polar solvent and controlled temperature.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 mole of phenol in carbon disulfide (CS₂).
-
Cooling: Cool the flask to 0-5°C using an ice-salt bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of 1 mole of bromine in CS₂. Add this solution dropwise to the stirred phenol solution over approximately two hours, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, continue stirring at low temperature until the characteristic red-brown color of bromine disappears.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under vacuum to yield pure p-bromophenol.[17]
Protocol 2: Selective ortho-Bromination of a para-Substituted Phenol
This protocol utilizes the directing effect of p-TsOH for ortho-selective bromination.[15]
-
Setup: To a solution of the para-substituted phenol (1 equivalent) in ACS-grade methanol, add p-toluenesulfonic acid (0.1 equivalents).
-
NBS Addition: Add N-bromosuccinimide (1 equivalent) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.
Data Presentation
| Method | Brominating Agent | Solvent | Catalyst | Major Product | Selectivity (p:o) | Reference |
| Standard | Br₂ | CS₂ | None | p-Bromophenol | High | [17] |
| Directed ortho | NBS | Methanol | p-TsOH | o-Bromophenol | High | [15] |
| Green Chemistry | H₂O₂/HBr | Water | None | o-Bromophenol | High | [18] |
| High para | TMSBr | Acetonitrile | Bulky Sulfoxide | p-Bromophenol | up to 99:1 | [14] |
Visualization of Reaction Pathways
General Mechanism of Phenol Bromination
This diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of phenol, highlighting the formation of the sigma complex intermediate and the subsequent regeneration of the aromatic ring.
Caption: Mechanism of Electrophilic Bromination of Phenol.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for troubleshooting common issues in regioselective bromophenol synthesis.
Caption: Troubleshooting Decision Tree for Bromophenol Synthesis.
Safety Precautions
Working with bromine and brominating agents requires strict adherence to safety protocols due to their toxicity and corrosivity.[19][20][21][22][23]
-
Handling: Always handle bromine and reagents like NBS in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles, and a lab coat.[21]
-
Spill Management: In case of a spill, neutralize with a sodium thiosulfate solution. Have a spill kit readily available.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- Khan Academy. (n.d.). Bromination of Phenols.
- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
- Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769–1775.
- Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. [Link]
- Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4058-4062.
- Google Patents. (n.d.). Process for the selective para-bromination of phenol and its derivatives.
- Georgiev, D., Saes, B. W. H., Johnston, H. J., Boys, S. K., & Healy, A. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molbank, 2019(4), M1095.
- YouTube. (2024, June 6).
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Bromination of para-substituted phenols using the H2O2–HBr system or NBS in water as a reaction medium. Green Chemistry, 11(8), 1211-1218.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- ResearchGate. (2025, October 16). (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
- Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?.
- ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. ChemistrySelect, 4(25), 7465-7468.
- National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
- ResearchGate. (n.d.). Regioselective bromination of phenols.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemguide. (n.d.). ring reactions of phenol.
- Organic Syntheses. (n.d.). o-BROMOPHENOL.
- Organic Syntheses. (n.d.). p-BROMOPHENOL.
- National Institutes of Health. (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry.
- Wikipedia. (n.d.). Bromophenol.
- MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
- MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
- New Journal of Chemistry. (n.d.). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity.
Sources
- 1. aakash.ac.in [aakash.ac.in]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 15. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
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- 20. carlroth.com [carlroth.com]
- 21. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 22. dollycorporation.com [dollycorporation.com]
- 23. Bromine | Chemical Emergencies | CDC [cdc.gov]
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-methoxyphenol
Welcome to the dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 2-bromo-5-methoxyphenol. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this specific substrate and aiming to optimize their synthetic routes. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established mechanistic principles and field-proven strategies.
Introduction: The Challenge of an Electron-Rich Phenol
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two electron-donating groups—a hydroxyl and a methoxy group—enriches the aromatic ring with electron density. This makes the crucial initial step of the catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) catalyst, inherently sluggish.[1] Furthermore, the acidic phenolic proton introduces compatibility issues with the necessary basic conditions, and the hydroxyl group itself can potentially interact with the palladium center, influencing catalytic activity.
This guide is structured to help you navigate these challenges effectively, transforming a potentially low-yielding reaction into a robust and reliable transformation.
Troubleshooting Guide: From Low Conversion to Unwanted Byproducts
This section is designed as a first-response manual for when your reaction is not performing as expected. We will diagnose common problems and provide a logical sequence of solutions.
Problem 1: Low to No Conversion of this compound
You've run the reaction and analysis of the crude mixture (TLC, LC-MS, GC-MS) shows predominantly unreacted starting material.
Primary Suspect: Inefficient Oxidative Addition
The electron-rich nature of the substrate is the most likely culprit, slowing down the rate-determining oxidative addition step.[1]
-
Solution 1: Enhance Catalyst Reactivity with Ligand Selection. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for this task.[1] You need to employ ligands specifically designed to accelerate oxidative addition.
-
Bulky, Electron-Rich Biaryl Phosphine Ligands: These are the industry standard for challenging couplings.[2] Ligands such as SPhos, XPhos, or RuPhos dramatically increase the electron density on the palladium center, promoting its insertion into the C-Br bond.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes capable of activating electron-rich aryl halides.[1]
-
-
Solution 2: Increase Reaction Temperature. Thermal energy can help overcome the activation barrier for oxidative addition. However, be mindful of potential degradation of reagents or catalyst at excessive temperatures. A temperature screen from 80 °C to 110 °C is a good starting point.[3]
-
Solution 3: Re-evaluate Your Palladium Precursor. While Pd(PPh₃)₄ is common, it may not be the most active choice.[1] Consider using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with one of the specialized ligands mentioned above.[4] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4]
Secondary Suspect: Catalyst Inhibition or Degradation
-
Solution 1: Protect the Phenolic Hydroxyl Group. The acidic proton of the phenol can react with the base, and the resulting phenoxide could potentially coordinate to the palladium catalyst, leading to inhibition. While not always necessary, if other troubleshooting fails, consider protecting the phenol as a methyl ether, silyl ether (e.g., TBS), or another group stable to the reaction conditions.
-
Solution 2: Ensure Rigorous Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the homocoupling of boronic acids.[5] Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3][6]
Problem 2: Significant Formation of Side Products
Your starting material is consumed, but the desired product is contaminated with significant impurities.
Primary Suspect: Protodeboronation of the Boronic Acid
This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common failure mode in Suzuki couplings.[3] It is often promoted by excess water, strong bases, or high temperatures.[1]
-
Solution 1: Use Anhydrous Conditions. While a small amount of water can be beneficial, excess water promotes protodeboronation.[1] Use anhydrous solvents and ensure your base is thoroughly dried.
-
Solution 2: Optimize the Base. Strong bases, particularly hydroxides like NaOH or KOH, can accelerate this side reaction.[1] Consider switching to a milder base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄).[1][3]
-
Solution 3: Use a More Stable Boron Reagent. If protodeboronation remains problematic, switch from the boronic acid to a more stable boronic ester, such as the pinacol (BPin) or MIDA esters.[3]
Secondary Suspect: Homocoupling of the Boronic Acid
The formation of a biaryl product derived from two molecules of your boronic acid coupling together is another common side reaction.
-
Solution: Ensure Complete Deoxygenation. This side reaction is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate homocoupling.[5] Rigorous degassing of the reaction mixture before the addition of the palladium catalyst is crucial.[6]
Logical Troubleshooting Workflow
When encountering issues, it's crucial to approach optimization systematically. The following diagram outlines a logical workflow for troubleshooting the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting the Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?
A1: The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.[7] It consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7][8]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: Which base is best for coupling this compound?
A2: The choice of base is critical.[10] For this substrate, a moderately strong, non-nucleophilic base is often ideal.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, as it is strong enough to facilitate transmetalation without promoting significant side reactions.[1][3]
-
Cesium Carbonate (Cs₂CO₃): Another excellent, albeit more expensive, option known for its high efficacy.[3]
-
Potassium Carbonate (K₂CO₃): A milder and more economical choice that can be effective, especially with highly active catalyst systems.
It is advisable to screen a few bases to find the optimal one for your specific coupling partner.
Q3: What are the best solvents for this reaction?
A3: The solvent must be able to dissolve the reactants and be stable at the required temperature. Common choices include:
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are widely used.[8]
-
Aromatic Solvents: Toluene is a common choice, especially for higher temperature reactions.[8]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be effective but can be harder to remove.[11]
Often, a mixture of an organic solvent with a small amount of water is used, as water can aid in dissolving the inorganic base and facilitate the reaction.[1][8] However, for substrates prone to protodeboronation, anhydrous conditions may be superior.[1]
Q4: How much catalyst and ligand should I use?
A4: For initial screening, a palladium loading of 1-2 mol% is typical. The ligand-to-palladium ratio is also crucial. For monodentate ligands like the Buchwald biaryl phosphines, a ligand:Pd ratio of 2:1 is standard to ensure the formation of the active L₂Pd(0) species.
| Component | Recommended Starting Range | Notes |
| Pd Precursor | 1 - 2 mol% | Can often be lowered upon optimization. |
| Ligand | 2 - 4 mol% | A 2:1 ratio to Pd is a good starting point. |
| Base | 2 - 3 equivalents | Ensure it is finely powdered and dry. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This protocol is a template. The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific boronic acid used. Systematic optimization based on the troubleshooting guide is highly recommended.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
- Ghaffari, B., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
- Hartwig, J. F., & Stauffer, S. R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1534–1544. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Demethylation of 2-Bromo-5-methoxyphenol Derivatives
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the demethylation of 2-Bromo-5-methoxyphenol and its derivatives. Low yield in this critical transformation can be a significant bottleneck. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low to no conversion of the starting material. What are the most likely causes?
This is the most common issue. Incomplete conversion typically points to problems with the reagents, reaction setup, or fundamental reaction conditions. Let's break down the primary culprits.
A1: Root Cause Analysis for Low Conversion
-
Reagent Inactivity (Especially Boron Tribromide, BBr₃):
-
Causality: BBr₃ is an extremely strong Lewis acid and is highly reactive towards moisture.[1] It hydrolyzes rapidly in the presence of atmospheric water to form boric acid and HBr, rendering it inactive for demethylation. A previously opened bottle or improper handling are common sources of failure.
-
Troubleshooting Protocol:
-
Use a fresh bottle or a freshly distilled reagent. A new, sealed bottle of BBr₃ (or a solution in a suitable solvent) is the gold standard.
-
Handle under inert atmosphere. All glassware must be rigorously flame-dried or oven-dried. The reaction should be set up under a positive pressure of dry nitrogen or argon.
-
Use dry, anhydrous solvents. Use freshly distilled solvents or solvents from a solvent purification system. Anhydrous dichloromethane (DCM) is typical.[2]
-
-
-
Incorrect Stoichiometry:
-
Causality: The demethylation mechanism involves the formation of an adduct between the Lewis acidic reagent (like BBr₃) and the ether oxygen.[3][4] If your derivative contains other Lewis basic functional groups (e.g., esters, nitriles, aldehydes), they will also complex with the reagent, consuming it non-productively.[5]
-
Troubleshooting Protocol:
-
Analyze your substrate. Identify all Lewis basic sites.
-
Increase reagent equivalents. Add at least one equivalent of the demethylating agent for each methoxy group plus one equivalent for every other Lewis basic site.[5] It is common to use a slight excess (1.1-1.5 equivalents per methoxy group) even without other basic sites to drive the reaction to completion.
-
-
-
Suboptimal Temperature and Reaction Time:
-
Causality: While BBr₃ reactions are often initiated at low temperatures (-78 °C or 0 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[1] Insufficient time or temperature will result in incomplete conversion.
-
Troubleshooting Protocol:
-
Add the reagent at low temperature (e.g., 0 °C) to maintain control.
-
Allow the reaction to warm slowly to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction stalls at room temperature, consider gentle heating (e.g., 40 °C in a sealed vessel if using DCM). Do not leave the reaction for an arbitrary time; monitor it to completion.
-
-
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for low reaction conversion.
Q2: My starting material is consumed, but the yield of the desired 2-Bromo-5-hydroxyphenol derivative is still low. What side reactions could be occurring?
Observing the consumption of starting material without a high yield of the target product points towards side reactions or product degradation. The electron-rich nature of the phenol product makes it susceptible to further reactions.
A2: Identifying and Mitigating Common Side Reactions
-
Electrophilic Aromatic Substitution (Re-bromination/Alkylation):
-
Causality: The phenol product is more activated towards electrophilic substitution than the starting methoxy-aromatic. HBr, a byproduct of BBr₃ hydrolysis during workup, can be a source of electrophilic bromine under certain conditions. Furthermore, if other electrophiles are generated, they can react with the product.
-
Mitigation Strategy:
-
Careful Workup: Quench the reaction at a low temperature by slowly adding it to a cooled solution (e.g., water, methanol, or aqueous base). This dissipates heat and rapidly neutralizes reactive species.
-
Control Stoichiometry: Using a large excess of the Lewis acid reagent can sometimes promote unwanted side reactions. Use the minimum amount required for full conversion.
-
-
-
Product Decomposition/Polymerization:
-
Causality: Phenols, especially di- and poly-phenols, can be sensitive to air oxidation, particularly under basic conditions during workup, leading to colored, polymeric impurities. Overly harsh conditions (high temperatures or prolonged reaction times) can also cause decomposition.[5]
-
Mitigation Strategy:
-
Degas Solvents: For the workup and extraction, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Minimize Time Under Basic Conditions: If an aqueous base is used during workup, perform the extraction promptly.
-
Acidify Carefully: After quenching, ensure the aqueous layer is acidified (e.g., with 1M HCl) before extraction to keep the phenolic product in its protonated, less water-soluble form.
-
-
-
Incomplete Demethylation of Poly-methoxy Derivatives:
-
Causality: If your starting material has multiple methoxy groups, you may be forming partially demethylated intermediates. Steric hindrance or electronic effects can make one methoxy group less reactive than another.
-
Mitigation Strategy:
-
Increase Reagent Equivalents & Time: Ensure you are using at least one equivalent of reagent per methoxy group and monitor the reaction until all intermediates are consumed.
-
Increase Temperature: A higher reaction temperature may be required to cleave more resistant ether groups.
-
-
Q3: The reaction appears to work well by TLC/LC-MS, but I lose a significant amount of product during the aqueous workup and purification. How can I improve my recovery?
Product loss during isolation is a frustrating but solvable problem. The key is to understand the physical properties of your phenolic product.
A3: Optimizing Product Isolation and Purification
-
Issue: Product is Water-Soluble as a Phenolate Salt.
-
Causality: Your product is a phenol, which is acidic. During a basic quench or wash (e.g., with NaHCO₃ or NaOH), it deprotonates to form a sodium phenolate salt. This salt is often highly soluble in water and will be lost to the aqueous layer during extraction.
-
Optimized Workup Protocol:
-
Quench Carefully: Cool the reaction mixture to 0 °C. Slowly add a quenching agent like methanol, followed by water.
-
Acidify Before Extraction: After the quench, add 1M HCl solution until the aqueous layer is acidic (pH ~2-3, check with pH paper). This ensures your product is the neutral, less polar phenol.
-
Extract Thoroughly: Extract with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times (3x). The slightly polar nature of the phenol may require a more polar solvent than ether or hexanes.
-
Brine Wash: Wash the combined organic layers with brine to remove dissolved water.
-
-
-
Issue: Product Streaking on Silica Gel Chromatography.
-
Causality: The acidic phenol can interact strongly with the slightly acidic silica gel, leading to broad peaks and poor separation ("streaking").
-
Purification Strategy:
-
Modify the Mobile Phase: Add a small amount of acetic acid (~0.5-1%) to your chromatography eluent (e.g., ethyl acetate/hexanes). The acid protonates the silica surface and the product, minimizing strong interactions and leading to sharper peaks.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase C18 column.
-
-
Q4: Is BBr₃ always the best reagent? What are some alternatives for a sensitive or complex this compound derivative?
While BBr₃ is a powerful and common choice, it is not always optimal.[2] Substrate sensitivity, functional group tolerance, and scale can necessitate alternative reagents.
A4: Comparison of Common Demethylating Agents
| Reagent | Typical Conditions | Pros | Cons |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, works at low temperatures, generally clean reactions.[1] | Highly toxic and corrosive, extremely moisture-sensitive, can affect other functional groups. |
| Aluminum Chloride (AlCl₃) | DCM or neat, RT to reflux | Cheaper than BBr₃, less reactive with some functional groups. Effective for methoxy groups ortho to electron-withdrawing groups.[6] | Higher temperatures often required, workup can be difficult (formation of aluminum salts). |
| Hydrobromic Acid (HBr) | 48% aq. HBr or HBr in Acetic Acid, high temp (reflux) | Inexpensive, suitable for large-scale synthesis. | Harsh conditions (high T), low functional group tolerance, potential for side reactions.[1][2] |
| Thiolates (e.g., Dodecanethiol) | High boiling solvent (NMP, DMSO), high temp (~130 °C) | Good for substrates sensitive to strong acids, odorless workup possible with specific reagents. | High temperatures required, potential for sulfur impurities, requires inert atmosphere.[1] |
Expert Recommendation: For a standard this compound, BBr₃ remains the first choice due to its high reactivity under mild temperature conditions. If your derivative contains acid-sensitive groups that are not Lewis basic (e.g., certain protecting groups), a thiolate-based method might be superior, provided the molecule can withstand high temperatures.[1]
Q5: How can I use analytical techniques to effectively diagnose what went wrong with my reaction?
Good analytical chemistry is the key to efficient troubleshooting. A logical approach can quickly pinpoint the problem.
A5: A Systematic Analytical Workflow
-
TLC Analysis (The First Step):
-
Protocol: Co-spot your starting material, a reaction aliquot, and a mix of both on a TLC plate. Use a mobile phase that gives good separation (e.g., 20-30% Ethyl Acetate in Hexanes).
-
Interpretation:
-
Only a starting material spot? -> Incomplete reaction (See Q1).
-
No starting material, one new spot? -> Likely successful reaction, but check for loss on workup (See Q3).
-
Multiple new spots? -> Side reactions or incomplete reaction (See Q2).
-
A smear/baseline material? -> Polymerization or decomposition.
-
-
-
LC-MS Analysis of the Crude Reaction Mixture:
-
Protocol: Before workup, quench a small aliquot of the reaction mixture, dilute it in a suitable solvent (e.g., methanol or acetonitrile), and inject it into an LC-MS.
-
Interpretation:
-
Look for the mass-to-charge ratio (m/z) of your expected product, starting material, and any potential intermediates or byproducts. For 2-Bromo-5-hydroxyphenol, you would look for the mass corresponding to C₇H₇BrO₂.[7]
-
Common byproducts might include di-brominated species or molecules where other functional groups have reacted.
-
-
-
¹H NMR of the Crude Product:
-
Protocol: After workup and removal of the solvent, take a proton NMR spectrum of the crude material.
-
Interpretation:
-
The disappearance of the characteristic methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH peak are key indicators of success.
-
The presence of multiple sets of aromatic signals or complex aliphatic signals can indicate side products. Comparing the integration of the product peaks to impurity peaks can give a rough estimate of the yield and purity.
-
-
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Diagnostic workflow using analytical techniques.
References
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Korich, A. L., et al. (2015). Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]
- Fleming, S. A., et al. (2006). Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. The Journal of Organic Chemistry. [Link]
- Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
- Li, J., et al. (2018). Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl₃. Research Square. [Link]
- McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. [Link]
- O-Demethylation. (2024).
- Ether cleavage. Wikipedia. [Link]
- Schalbetter, F. A., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
- O-Demethyl
- This compound. PubChem. [Link]
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-5-methoxyphenol
Welcome to the technical support center for 2-Bromo-5-methoxyphenol (CAS 63604-94-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of the compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2-8°C for optimal preservation, while others state that storage at room temperature is also acceptable.[3] It is crucial to protect the compound from moisture and incompatible materials.[1][3]
Q2: What is the physical appearance of this compound?
A2: this compound is typically a solid, with its color ranging from light brown to pink.[4]
Q3: What are the primary hazards associated with handling this compound?
A3: According to GHS classifications, this compound is considered an irritant.[5] It can cause skin and serious eye irritation.[5] Some reports also indicate that it may be harmful if swallowed and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or under a fume hood.[1]
Q4: Is this compound sensitive to light or air?
Q5: What solvents are suitable for dissolving this compound?
A5: While specific solubility data is limited, based on its structure (a substituted phenol), this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in aqueous solutions is likely to be pH-dependent, with increased solubility in basic conditions due to the formation of the phenoxide salt.
Section 2: Troubleshooting Guide
This section provides practical advice for overcoming common challenges encountered during the use of this compound in experimental settings.
Issue 1: Discoloration of the Compound During Storage
-
Observation: The solid this compound, which was initially light brown or pink, has darkened over time to a deeper brown or reddish color.
-
Probable Cause: This is likely due to oxidation. Phenolic compounds are prone to oxidation when exposed to air and/or light, leading to the formation of colored quinone-like byproducts.
-
Solution:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical technique such as HPLC or TLC.
-
Purification: If minor impurities are detected, purification by column chromatography or recrystallization may be possible.
-
Prevention: For future storage, transfer the compound to an amber glass vial, flush with an inert gas (e.g., nitrogen or argon), and store in a cool, dark place, preferably refrigerated.
-
Issue 2: Inconsistent Reaction Yields or Unexpected Side Products
-
Observation: Reactions using this compound as a starting material give inconsistent yields or show the formation of unexpected byproducts.
-
Probable Causes & Solutions:
-
Isomeric Impurity: The synthesis of this compound from 3-methoxyphenol can also produce the isomer 4-Bromo-3-methoxyphenol, which can be difficult to separate due to very similar physical properties. The presence of this isomer can lead to different reaction pathways and the formation of isomeric products.
-
Action: Verify the purity and isomeric ratio of your starting material using NMR or high-resolution HPLC. If significant isomeric impurity is present, repurification of the starting material may be necessary.
-
-
Degradation in Reaction Medium: The stability of this compound can be pH-dependent. In strongly basic solutions, the formation of the phenoxide ion increases the electron density of the aromatic ring, making it more susceptible to oxidation.
-
Action: Before running your main reaction, perform a small-scale stability test of this compound under your proposed reaction conditions (solvent, base, temperature) for a short period. Analyze the stability of the starting material by TLC or HPLC.
-
-
Incompatible Reagents: Strong oxidizing agents should be avoided as they will likely degrade the phenol moiety.
-
Action: Review your reaction scheme for the presence of strong oxidants. If unavoidable, consider protecting the phenolic hydroxyl group before proceeding.
-
-
Issue 3: Difficulty in Achieving Complete Dissolution
-
Observation: The compound does not fully dissolve in the chosen reaction solvent.
-
Probable Cause: The solubility of this compound may be limited in certain non-polar solvents.
-
Solution:
-
Solvent Selection: Consider using a more polar solvent or a solvent mixture.
-
Gentle Heating: Gentle warming of the mixture may aid dissolution. However, be mindful of the potential for thermal degradation.
-
pH Adjustment: For aqueous or protic solvents, adding a small amount of a non-nucleophilic organic base (if compatible with your reaction) can deprotonate the phenol and increase its solubility.
-
Section 3: Stability Profile and Degradation Pathways
While specific stability studies on this compound are not extensively published, its reactivity can be inferred from the general chemistry of substituted phenols.
Potential Degradation Pathways
The primary routes of degradation for this compound are likely to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen, light, or metal ion catalysts. This can lead to the formation of a phenoxy radical, which can then dimerize or react further to form colored quinone-type structures.
-
Demethylation: The methoxy group (-OCH3) could potentially be cleaved under harsh acidic conditions or with specific reagents like strong Lewis acids, which would result in the formation of a dihydroxybenzene derivative.
-
Debromination: The carbon-bromine bond could be cleaved under reductive conditions (e.g., catalytic hydrogenation) or via certain organometallic reactions.
Diagram of Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Proposed Protocol for a Forced Degradation Study
For researchers needing to establish a stability-indicating analytical method, a forced degradation study is essential. Here is a general protocol that can be adapted.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8-24 hours. The increased reactivity under basic conditions warrants milder temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C.
-
Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC-UV method.
Data Summary Table for Forced Degradation Study
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48h | Minor to moderate degradation |
| Base Hydrolysis | 0.1 M NaOH, RT | 24h | Significant degradation expected |
| Oxidation | 3% H₂O₂, RT | 48h | Significant degradation expected |
| Thermal (Solid) | 80°C | 48h | Minor degradation |
| Thermal (Solution) | 60°C | 48h | Minor to moderate degradation |
| Photostability | ICH Q1B light | Per guidelines | Potential for degradation |
Workflow for Handling and Stability Assessment
Caption: Decision workflow for handling and using this compound.
References
- This compound | C7H7BrO2 | CID 13493839 - PubChem - NIH.
- 5-Bromo-2-methoxyphenol | C7H7BrO2 | CID 142228 - PubChem.
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed.
- 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem.
- The impact of the various chemical and physical factors on the degradation rate of bronopol.
Sources
- 1. (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 63604-94-4 [m.chemicalbook.com]
- 4. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H7BrO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-Bromo-5-methoxyphenol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purity analysis of 2-Bromo-5-methoxyphenol via High-Performance Liquid Chromatography (HPLC). As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the HPLC analysis of this compound.
Q1: What are the most common process-related impurities I should expect?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or subsequent degradation. Common synthetic routes start from 3-methoxyphenol or guaiacol.[1][2] Potential impurities include:
-
Starting Materials: Residual 3-methoxyphenol.
-
Isomeric Byproducts: Other brominated isomers such as 4-Bromo-3-methoxyphenol or dibrominated species. The formation of isomers is a known challenge in the bromination of substituted phenols.[3]
-
Related Compounds: Impurities from the synthesis of precursors, such as 2-Bromo-5-methoxytoluene, may also be present depending on the synthetic pathway.[4][5]
Q2: My main analyte peak is fronting. What is the likely cause and solution?
Peak fronting, where the peak appears as a "shark fin," is most commonly caused by sample overload.[6][7] This happens when the concentration or injection volume is too high, saturating the stationary phase at the column inlet and causing some analyte molecules to travel faster.[6][8]
-
Immediate Solution: Dilute your sample (e.g., a 1:10 dilution) and reinject. If fronting is resolved, you have confirmed sample overload. Alternatively, reduce the injection volume.[6] Peak fronting from overload does not typically damage the column.[7]
Q3: My this compound peak is tailing. What should I investigate?
Peak tailing is more common than fronting and can have several causes.
-
Secondary Silanol Interactions: The phenolic hydroxyl group on your analyte can interact with acidic silanol groups on the silica-based stationary phase, causing tailing. This is a very common issue for basic and some acidic compounds.[9]
-
Solution: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (0.1%) to suppress the ionization of the silanol groups. Using a modern, end-capped column with low silanol activity can also significantly reduce this effect.
-
-
Column Contamination or Void: If all peaks in the chromatogram begin to tail, it could indicate a partially blocked column inlet frit or the formation of a void at the head of the column.[8][9]
-
Solution: Try reversing and flushing the column (disconnect it from the detector first). If this fails, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from sample matrix components.[9]
-
Q4: My retention times are drifting to shorter or longer times with each injection. Why?
Retention time drift compromises data reliability. The cause is often related to the column or mobile phase.[10]
-
Insufficient Column Equilibration: The most frequent cause. Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis sequence.[10]
-
Mobile Phase Changes: If using a buffered mobile phase, its pH can change over time due to the absorption of atmospheric CO2. The composition of a mixed mobile phase can also change due to the differential evaporation of the more volatile solvent. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Column temperature directly affects retention. A thermostatted column compartment is essential for stable retention times.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex chromatographic problems.
Peak Shape Problems: A Diagnostic Workflow
Poor peak shape can compromise resolution and lead to inaccurate quantification.[8] The ideal chromatographic peak is Gaussian and symmetrical. The USP tailing factor (T) is a common measure, with T=1 being perfectly symmetrical, T>1 indicating tailing, and T<1 indicating fronting.[9]
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Baseline Irregularities
A stable baseline is critical for accurate integration, especially for low-level impurities.
| Issue | Potential Cause | Recommended Action |
| High Baseline Noise | Air bubbles in the pump or detector cell; Contaminated or poorly mixed mobile phase; Failing detector lamp.[10] | Degas mobile phase thoroughly (sonication or inline degasser). Purge the pump. Flush the system with a strong solvent like isopropanol. Check lamp energy. |
| Baseline Drift | Insufficient column equilibration; Mobile phase composition changing (evaporation); Column temperature fluctuations; Column bleed.[10] | Allow for longer equilibration time. Prepare fresh mobile phase. Use a column thermostat. Use a high-quality, low-bleed column. |
| Ghost Peaks | Contamination in the injection system; Impurities in the mobile phase; Carryover from a previous injection. | Replace the mobile phase with fresh, HPLC-grade solvents. Run blank injections (injecting only mobile phase) to confirm carryover. Clean the injector needle and port. |
Method Development & Impurity Identification
Developing a robust, stability-indicating HPLC method is essential for accurately assessing the purity of this compound. A stability-indicating method is one that can separate the API from its degradation products and process-related impurities.[11]
Recommended Starting HPLC Method
For a polar aromatic compound like this compound, a reversed-phase HPLC method is the most suitable approach.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 provides good hydrophobic retention for aromatic compounds. Smaller particle sizes improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses silanol interactions and ensures consistent ionization of the phenol, improving peak shape.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 30% B to 95% B over 20 min | A gradient is recommended to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlling temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Start with a low volume to avoid overload.[6] |
| Detection (UV) | 285 nm | Phenolic compounds typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Diluent | 50:50 Acetonitrile:Water | The sample solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.[7] |
Forced Degradation Studies for a Stability-Indicating Method
To ensure your method can detect potential degradants, forced degradation (stress testing) studies are required by regulatory agencies like the ICH.[13] The goal is to achieve 5-20% degradation of the API to produce a sufficient level of degradants for detection and resolution.[14]
Protocol: Forced Degradation of this compound
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in the diluent.
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions. A control sample (unstressed) should be analyzed concurrently.
| Stress Condition | Reagent / Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 2-8 hours | Neutralize with an equivalent amount of base before injection. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 1-4 hours | Phenols can be sensitive to base. Neutralize with an equivalent amount of acid before injection. |
| Oxidation | 3% H₂O₂ | Room Temp for 2-24 hours | Hydrogen peroxide is a common choice to simulate oxidative stress.[15][16] |
| Thermal | Dry Heat (Solid State) | 80 °C for 24-48 hours | Expose the solid powder to heat to check for solid-state stability.[15] |
| Photolytic | High-Intensity Light | Expose solution to >1.2 million lux hours (ICH Q1B) | Use a photostability chamber. Analyze a dark control sample in parallel.[13] |
-
Analysis: Analyze the stressed samples using your HPLC method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak and from each other.
Workflow for Impurity Identification
Caption: General workflow for developing a stability-indicating method and identifying unknown impurities.
References
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Forced Degradation – A Review. (2022, November 30).
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- This compound (C7H7BrO2). (n.d.). PubChemLite.
- 2-Bromo-5-methoxytoluene. (n.d.). NIST WebBook.
- This compound CAS#: 63604-94-4. (n.d.). ChemicalBook.
- This compound 63604-94-4. (n.d.). Guidechem.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
- Alsante, K. M., et al. (2007). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Pharmaceutical Technology.
- Hong, P., & Tauk, A. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Baertschi, S. W., et al. (2009). Trends in Analytical chemistry. CONICET.
- Why Purity Matters: Getting the Best Value on 2-Bromo-5-methoxytoluene. (2026, January 8).
- Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
- Synthesis method of this compound. (n.d.). Patsnap.
- Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol. (n.d.). Benchchem.
- 5-Bromo-2-methoxyphenol synthesis. (n.d.). ChemicalBook.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC, National Institutes of Health.
Sources
- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. 2-Bromo-5-methoxytoluene [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing Over-Bromination of 3-Methoxyphenol
Welcome to the technical support center dedicated to the controlled bromination of 3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenge of over-bromination in this specific electrophilic aromatic substitution.
The methoxy and hydroxyl groups of 3-methoxyphenol are both activating and ortho-, para-directing. This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack, often leading to the formation of di- and tri-brominated species, which can be difficult to separate from the desired mono-brominated product. This guide will equip you with the knowledge and techniques to achieve high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: I am consistently observing multiple spots on my TLC plate after my bromination reaction of 3-methoxyphenol. What is causing this?
A1: The presence of multiple spots on your TLC plate is a strong indicator of a product mixture, which in the case of 3-methoxyphenol bromination, is most likely due to over-bromination. The two activating groups (-OH and -OCH₃) strongly enhance the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles like bromine.[1][2] This high reactivity can easily lead to the addition of more than one bromine atom to the ring, resulting in a mixture of mono-, di-, and even tri-brominated products.
Q2: Which positions on the 3-methoxyphenol ring are most susceptible to bromination?
A2: The hydroxyl and methoxy groups direct electrophilic substitution to the positions ortho and para to them. In 3-methoxyphenol, the positions are:
-
Position 2: Ortho to the hydroxyl group and meta to the methoxy group.
-
Position 4: Para to the hydroxyl group and ortho to the methoxy group.
-
Position 6: Ortho to both the hydroxyl and methoxy groups.
Position 6 is the most activated and sterically accessible, making it the most likely site for the first bromination. Positions 2 and 4 are also activated and can be brominated, especially under harsh reaction conditions, leading to polybromination.
Q3: My main product appears to be a di- or tri-brominated species. How can I favor the formation of the mono-brominated product?
A3: To favor mono-bromination, you need to moderate the reactivity of the system. This can be achieved through several strategies:
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water. Milder reagents such as N-bromosuccinimide (NBS) provide a slower, more controlled release of the electrophilic bromine species.[3][4]
-
Control of Stoichiometry: Use a strict 1:1 molar ratio of your brominating agent to 3-methoxyphenol. Even a slight excess of the brominating agent can significantly increase the amount of over-bromination.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below). Lower temperatures decrease the reaction rate, allowing for greater selectivity.
-
Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are preferred over polar solvents.[1][5] Polar solvents can stabilize the charged intermediate (sigma complex) of the electrophilic substitution, accelerating the reaction and promoting polysubstitution.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of a white precipitate immediately upon addition of bromine water. | High reactivity of bromine water with the highly activated 3-methoxyphenol ring, leading to the rapid formation of insoluble 2,4,6-tribromophenol.[6] | Switch to a milder brominating agent like N-bromosuccinimide (NBS).[1][3] |
| Multiple products observed by GC-MS or NMR, indicating a mixture of isomers. | The inherent directing effects of the -OH and -OCH₃ groups are leading to substitution at multiple activated positions. | Employ a non-polar solvent to favor para-substitution.[1] Consider using a sterically bulky brominating agent to hinder ortho-substitution. |
| Reaction is too fast and difficult to control, leading to a dark, tarry mixture. | The reaction conditions (e.g., temperature, concentration, choice of brominating agent) are too harsh for the highly activated substrate. | Lower the reaction temperature significantly (e.g., to -20 °C or -78 °C). Add the brominating agent dropwise and very slowly to a dilute solution of 3-methoxyphenol. |
| Low yield of the desired mono-brominated product despite careful control of stoichiometry. | The reaction may not have gone to completion, or the desired product is being consumed in subsequent bromination steps. | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination. |
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed for the selective mono-bromination of 3-methoxyphenol, primarily at the 6-position.
Materials:
-
3-methoxyphenol
-
N-bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxyphenol (1 equivalent) in anhydrous dichloromethane to make a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in anhydrous dichloromethane.
-
Add the NBS solution dropwise to the stirred solution of 3-methoxyphenol over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Bromination Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the product mixture to determine the extent of over-bromination.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Run a temperature program that allows for the separation of 3-methoxyphenol and its potential brominated derivatives (mono-, di-, and tri-brominated).
-
Analyze the resulting chromatogram and mass spectra. The mass spectra will show characteristic isotopic patterns for bromine-containing compounds (approximately equal intensity for M and M+2 peaks for each bromine atom).
-
Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.
Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 3-methoxyphenol, highlighting the formation of the desired mono-brominated product and the potential for over-bromination.
Caption: Reaction pathway for the bromination of 3-methoxyphenol.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with over-bromination.
Caption: Troubleshooting workflow for over-bromination.
References
- Common Organic Chemistry. Bromination - Common Conditions.
- Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- BYJU'S. Electrophilic Substitution Reactions of Phenols.
- ChemistryStudent. Phenol Reactions (A-Level).
- YouTube. Bromination of phenol.
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
- Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
- TopSCHOLAR. An Expedited, Regiospecific para-Bromination of Activated Aryls.
- MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
Sources
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- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
workup procedure for reactions involving 2-Bromo-5-methoxyphenol
Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the workup procedures for reactions involving 2-Bromo-5-methoxyphenol. As a Senior Application Scientist, my aim is to move beyond rote protocols, offering a deeper understanding of the "why" behind each step to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Core Characteristics of this compound
Understanding the inherent properties of your starting material is the bedrock of a successful reaction and workup. This compound is a multifunctional compound, and its reactivity is dictated by the interplay between the phenolic hydroxyl, the methoxy group, and the bromine atom.[1] The phenolic proton is acidic, a critical factor that heavily influences extraction efficiency during workup.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [2] |
| Molecular Weight | 203.03 g/mol | [2] |
| Melting Point | 152 °C | [3][4] |
| Density | ~1.585 g/cm³ | [4][5] |
| pKa (Predicted) | 8.05 ± 0.10 | [3] |
Frequently Asked Questions (FAQs): General Workup Procedure
A robust workup is designed to efficiently separate your desired product from unreacted starting materials, catalysts, salts, and byproducts. The acidic nature of the phenolic group in this compound and its derivatives requires careful pH control.
Q1: What is a standard aqueous workup protocol for a reaction involving this compound?
A1: A typical workup involves quenching the reaction, followed by liquid-liquid extraction to isolate the product. The key is to maintain the product in its neutral, organic-soluble form.
Here is a generalized step-by-step protocol:
-
Cooling: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature.[6]
-
Quenching: Slowly add a suitable quenching agent. For many cross-coupling reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is used.[6][7] If the reaction is highly basic, a dilute acid might be necessary, but care must be taken to avoid cleaving the methoxy group.
-
pH Adjustment (Critical Step): After quenching, check the pH of the aqueous layer. It must be acidic (pH ~2-4) to ensure the phenolic hydroxyl group is fully protonated (-OH) and not in its phenolate form (-O⁻). Use a dilute acid like 1M HCl to adjust the pH. If the aqueous layer is basic, your phenolic product will be deprotonated and remain in the aqueous layer as a salt, leading to significant yield loss.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane, performing the extraction at least three times to ensure complete recovery.[6][9]
-
Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[9][10]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[8][11]
-
Purification: The resulting crude product can then be purified, typically by flash column chromatography or recrystallization.[9]
Caption: General aqueous workup workflow for phenolic products.
Troubleshooting Guide
Encountering issues during a workup is a common part of research. This section addresses specific problems you might face.
Q2: My final product yield is extremely low after the aqueous workup. What went wrong?
A2: The most probable cause is the loss of your product to the aqueous layer during extraction.
-
Scientific Rationale: As a phenol, your product is acidic. In a basic or even neutral aqueous solution, the hydroxyl group can be deprotonated to form a water-soluble phenolate salt. This is a classic acid-base extraction principle working against you.
-
Solution: Before extraction, ensure the aqueous layer is distinctly acidic (pH 2-4) by adding a dilute acid like 1M HCl.[8] This protonates the phenolate, making the compound neutral and preferentially soluble in the organic solvent. Always test the pH of the aqueous layer with pH paper before proceeding with the extraction.
Caption: Decision tree for troubleshooting low product yield.
Q3: I'm running a Suzuki or Buchwald-Hartwig coupling. How do I effectively remove the palladium catalyst?
A3: Residual palladium can complicate purification and downstream applications. A multi-step approach is often best.
-
Celite Filtration: After quenching the reaction but before extraction, dilute the mixture with your extraction solvent and filter it through a pad of Celite.[11][12] This will remove a significant portion of the insoluble palladium species and inorganic salts.
-
Aqueous Washes: Certain aqueous solutions can help. While less common for palladium, washing with a saturated ammonium chloride solution is a standard technique for removing copper catalysts and can sometimes help with other metals.[7]
-
Chromatography: Flash column chromatography on silica gel is typically very effective at separating the organic product from residual palladium, which often remains at the baseline or streaks as a dark material.[9][10]
Q4: My reaction involves a strong acid like HBr for ether cleavage. How should the workup be modified?
A4: The primary concern with strong acid is ensuring its complete neutralization before concentrating your product, as residual acid can cause decomposition.
-
Scientific Rationale: Ethers can be cleaved using strong acids like HBr or HI, a reaction that proceeds via protonation of the ether oxygen followed by nucleophilic attack.[13][14][15] The workup must remove the excess strong acid.
-
Modified Protocol:
-
After the reaction is complete, cool it in an ice bath.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Proceed with the standard extraction protocol. The final product will be a diol (2-bromo-benzene-1,4-diol), which is also acidic. Therefore, you must re-acidify the aqueous layer to pH 2-4 before extracting your product.
-
Q5: My crude product is a dark, oily residue. What are my purification options?
A5: An oily crude product indicates the presence of impurities. The two primary methods for purification are column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most versatile method for purifying oils or complex mixtures.[16][17] The crude product is loaded onto a silica gel column and eluted with a solvent system (e.g., a gradient of ethyl acetate in hexanes) that separates compounds based on polarity.[9]
-
Recrystallization: This technique is ideal if your product is a solid at room temperature but appears oily due to impurities.[9] It relies on dissolving the crude material in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solvent.
Safety & Handling
As a responsible scientist, proper handling is paramount.
-
Hazards: this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[2] It can also be harmful if swallowed.[2]
-
Precautions: Always handle this chemical in a well-ventilated fume hood.[5][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[18][19] For skin contact, wash off with soap and plenty of water.[19] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[18][19]
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Hirai, K. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Patsnap. (n.d.). Synthesis method of this compound. Eureka.
- Wikipedia. (n.d.). Ether cleavage.
- PubChemLite. (n.d.). This compound (C7H7BrO2).
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxyphenol. PubChem Compound Database.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... PMC.
- ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 63604-94-4 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
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- 15. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
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- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Solvent Effects on the Bromination of Phenolic Compounds
Introduction
The electrophilic bromination of phenolic compounds is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. However, the high reactivity of the phenol ring, conferred by the strongly activating hydroxyl group, presents a significant challenge. Reactions can be difficult to control, often leading to a cascade of issues including polysubstitution, poor regioselectivity, and low yields.
This technical guide addresses these challenges by focusing on the most critical, and often underestimated, reaction parameter: the solvent. Far from being an inert medium, the solvent dictates the reactivity of the brominating agent, modulates the nucleophilicity of the phenol, and directs the regiochemical outcome of the reaction. This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides researchers with the expert insights and practical protocols needed to harness solvent effects for precise, predictable, and high-yielding brominations.
Frequently Asked Questions (FAQs)
Q1: Why does the solvent have such a dramatic effect on the outcome of phenol bromination?
A1: The solvent's role is multifaceted and extends far beyond simply dissolving the reactants. Its influence stems from its ability to stabilize or destabilize charged intermediates and transition states, which are central to the electrophilic aromatic substitution mechanism.
-
In Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents possess O-H or N-H bonds and have high dielectric constants.[1][2] They excel at stabilizing ions. In the context of bromination, this has two major consequences:
-
Enhanced Electrophile Generation: They promote the polarization and ionization of molecular bromine (Br₂), creating a higher concentration of the potent electrophile, Br⁺.[3][4][5]
-
Increased Nucleophile Reactivity: They facilitate the ionization of phenol to the highly reactive phenoxide ion.[5][6] The phenoxide ion's negatively charged oxygen is a much stronger electron-donating group than the neutral hydroxyl group, making the aromatic ring extremely activated.[7] The combination of a powerful electrophile and a hyper-activated nucleophile leads to a very fast, often uncontrollable reaction, resulting in exhaustive substitution at all available ortho and para positions to yield products like 2,4,6-tribromophenol.[8]
-
-
In Non-Polar Aprotic Solvents (e.g., Carbon Disulfide (CS₂), Carbon Tetrachloride (CCl₄)): These solvents have low dielectric constants and cannot form hydrogen bonds.[9] They do not effectively stabilize charged species.[3][4] Consequently, neither the brominating agent nor the phenol is significantly ionized. The reaction proceeds via a less polarized bromine molecule attacking a less activated (neutral) phenol ring. This tempered reactivity allows for much greater control, typically halting the reaction after a single substitution and favoring monobromination.[8]
Q2: What is the functional difference between polar protic and polar aprotic solvents in this reaction?
A2: While both are polar, their interaction with the reactants differs significantly, especially concerning hydrogen bonding.
-
Polar Protic Solvents (Water, Methanol, Ethanol): As mentioned above, they can act as hydrogen bond donors.[1] They solvate and stabilize both anions (like Br⁻) and cations (like the arenium ion intermediate). Their ability to ionize phenol to the phenoxide anion is a key driver of the high reactivity seen in these media.[6]
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These solvents have high dielectric constants but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[2][10] They are excellent at solvating cations but are poor at solvating anions. In the context of phenol bromination, they can influence regioselectivity through specific interactions. For example, a solvent like acetonitrile can act as a hydrogen bond acceptor for the phenolic proton. This interaction can sterically encumber the ortho positions, leading to a preference for para substitution.[11]
Q3: Is a Lewis acid catalyst required for the bromination of phenol?
A3: No, a Lewis acid is generally not required for the bromination of phenol. The hydroxyl group is a powerful activating group that donates sufficient electron density into the aromatic ring, making it nucleophilic enough to polarize and react with molecular bromine directly, even in solvents of low polarity.[12][13][14] This is a common point of confusion, as the bromination of less activated aromatic compounds like benzene absolutely requires a Lewis acid (e.g., FeBr₃) to generate a sufficiently strong electrophile.[14] While the statement that a Lewis acid polarizes bromine is correct, the assertion that phenol requires it for bromination is false.[12]
Q4: How does N-Bromosuccinimide (NBS) differ from molecular bromine (Br₂) in its interaction with solvents?
A4: NBS is a solid, crystalline reagent that serves as a source for a low, steady concentration of electrophilic bromine. This inherent moderation makes it a preferred reagent for controlled monobromination.[15] Unlike molecular bromine, where selectivity is primarily governed by the solvent's polarity, the regioselectivity of NBS bromination is highly dependent on specific solvent-reagent-substrate interactions.[16][17] For instance, in non-polar solvents like toluene, NBS can form a hydrogen-bonded complex with the phenolic hydroxyl group, delivering the bromine to the nearby ortho position.[11] Conversely, in polar aprotic solvents like acetonitrile, the solvent outcompetes NBS in hydrogen bonding with the phenol, blocking the ortho positions and favoring para attack.[11]
Troubleshooting Guide
Issue 1: My reaction is uncontrollable and produces a white precipitate, which I've identified as 2,4,6-tribromophenol instead of my desired monobrominated product.
-
Probable Cause: You are likely using a highly polar, protic solvent system, such as bromine water or bromine in acetic acid/methanol. This environment super-activates both the phenol (to phenoxide) and the bromine, leading to rapid, exhaustive polysubstitution.[3][18]
-
Solutions & Scientific Rationale:
-
Change the Solvent System: Switch to a non-polar aprotic solvent like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄).[8][18] This will prevent the ionization of phenol and reduce the polarization of bromine, thus slowing down the reaction and favoring monosubstitution.[3][4]
-
Use a Milder Brominating Agent: Replace molecular bromine with one equivalent of N-bromosuccinimide (NBS).[18] NBS provides a low concentration of electrophilic bromine, inherently preventing over-bromination.
-
Control Stoichiometry: Ensure you are using only one molar equivalent of the brominating agent relative to the phenol.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the reaction rate and improve control.[3]
-
Issue 2: I am getting a mixture of ortho- and para-bromophenol. How can I improve the regioselectivity?
-
Probable Cause: The hydroxyl group is an innate ortho-, para-director, and without specific directing influences from the solvent or reagents, a mixture is often the default outcome.[19]
-
Solutions & Scientific Rationale:
-
To Favor the para-Isomer:
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile with NBS. The solvent will form a hydrogen bond with the phenolic -OH group, creating steric hindrance that blocks the electrophile from attacking the ortho positions.[11][20]
-
Sterically Hindered Reagents: Employ a system with bulky reagents, such as HBr with sulfoxides bearing sterically hindered substituents instead of DMSO.[21] The bulkier complex will preferentially attack the less hindered para position.
-
-
To Favor the ortho-Isomer:
-
Solvent-Reagent Complexation: Use NBS in a non-polar solvent like toluene or CCl₄. In this environment, the NBS carbonyl oxygen can form a hydrogen bond with the phenolic proton, creating a temporary complex that delivers the bromine intramolecularly to the adjacent ortho position.[11][16]
-
Acid Catalysis in Protic Solvent: A combination of NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in ACS-grade methanol has been shown to provide excellent selectivity for mono ortho-bromination on para-substituted phenols.[22] The acid is believed to protonate the NBS, creating a more reactive electrophile.[22]
-
-
Issue 3: The reaction is very slow or gives a low yield of the brominated product.
-
Probable Cause: This can be due to several factors: insufficient electrophile generation, poor solubility of the phenolic starting material, or deactivation of the aromatic ring by other substituents.
-
Solutions & Scientific Rationale:
-
Optimize pH for In-Situ Generation: If using a KBr/KBrO₃ system, the generation of Br₂ is acid-catalyzed. Ensure the pH is sufficiently acidic (typically pH 3-4) for the efficient in-situ production of the brominating agent.[23]
-
Ensure Solubility: Confirm that your phenolic substrate is fully dissolved in the chosen solvent. If solubility is an issue, a co-solvent system may be necessary. For instance, using a mixture of acetic acid and water can sometimes improve solubility while maintaining sufficient reactivity.[23]
-
Check Reagent Quality: N-bromosuccinimide can decompose over time. If results are poor, consider purifying it by recrystallization from hot water.[24]
-
Consider Electronic Effects: If the phenol contains strongly electron-withdrawing groups (e.g., -NO₂), the ring is deactivated, and the reaction will be inherently slower. In such cases, more forcing conditions (higher temperature, longer reaction times, or a more polar solvent) may be required, but with careful monitoring to avoid unwanted side reactions.
-
Data & Visualization
Table 1: Influence of Solvent on Phenol Bromination Outcome
| Solvent | Type | Dielectric Constant (ε) | Typical Brominating Agent | Predominant Outcome | Regioselectivity |
| Water (H₂O) | Polar Protic | 80.1 | Br₂ | Polysubstitution | 2,4,6-Tribromination[8] |
| Acetic Acid (CH₃COOH) | Polar Protic | 6.2 | Br₂ | Polysubstitution/Monosubstitution | Mixture, often favors para[25] |
| Methanol (CH₃OH) | Polar Protic | 32.7 | NBS / p-TsOH | Monosubstitution | High ortho-selectivity[22] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | NBS | Monosubstitution | High para-selectivity[11][20] |
| Dichloromethane (CH₂Cl₂) | Non-Polar Aprotic | 9.1 | Br₂ / NBS | Monosubstitution | Mixture, favors para[18] |
| Carbon Disulfide (CS₂) | Non-Polar Aprotic | 2.6 | Br₂ | Monosubstitution | High para-selectivity[3] |
| Toluene | Non-Polar Aprotic | 2.4 | NBS | Monosubstitution | High ortho-selectivity[11] |
Diagrams
Mechanism: Solvent-Mediated Activation
Caption: A decision tree for troubleshooting common phenol bromination issues.
Experimental Protocols
Protocol 1: Selective para-Monobromination of Phenol using NBS in Acetonitrile
This protocol is designed to favor the formation of 4-bromophenol by leveraging solvent-substrate interactions to sterically hinder the ortho positions. [11]
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol).
-
Dissolution: Add acetonitrile (40 mL) to the flask and stir until the phenol is completely dissolved.
-
Reagent Addition: In a single portion, add N-bromosuccinimide (NBS) (1.89 g, 10.6 mmol, 1.0 equivalent) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system until the starting phenol spot is consumed.
-
Work-up:
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 4-bromophenol.
Protocol 2: Exhaustive Bromination of Phenol to 2,4,6-Tribromophenol
This protocol utilizes a highly polar protic medium to achieve rapid and complete bromination at all activated positions. [8]
-
Preparation: In a 250 mL beaker, dissolve phenol (1.0 g, 10.6 mmol) in 50 mL of deionized water. Gentle warming may be required.
-
Reagent Preparation: Separately, prepare bromine water by carefully adding molecular bromine (Br₂) (2.0 mL, ~38.8 mmol, >3 equivalents) to 100 mL of deionized water and stirring until saturated. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: While stirring the phenol solution vigorously, add the prepared bromine water dropwise. An immediate white precipitate of 2,4,6-tribromophenol will form. Continue addition until the solution maintains a persistent orange/yellow color, indicating an excess of bromine.
-
Isolation:
-
Allow the mixture to stir for an additional 15 minutes to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove excess bromine and HBr.
-
-
Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. Recrystallization from ethanol/water may be performed for further purification if necessary.
References
- Calo, V., Lopez, L., Pesce, G., Ciminale, F., & Todesco, P. E. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1189-1192. [Link]
- Khan Academy. (n.d.).
- Khan Academy India. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
- Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2562. [Link]
- Kumar, S. (2021). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Bromination of Phenols. Indian Journal of Chemistry, 16A, 142-144.
- ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
- Scribd. (n.d.).
- Physics Wallah. (n.d.).
- Qs in Mind. (2022). Why phenol gives different bromination products in different solvents?[Link]
- ResearchGate. (n.d.).
- ChemistryViews. (2019).
- Chemistry Stack Exchange. (2018).
- Nodwell, M. B., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 22(1), 119. [Link]
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
- Collegedunia. (2024).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?[Link]
- Allen. (n.d.). Phenol on reaction with Br₂(2) in non-polar aprotic solvent furnishes. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
- Smart Achievers. (n.d.).
- Allen. (n.d.). Assertion (A) Like bromination of benzene, bromination of phenol is also carried out in the presence of Lewis acid. Reason (R) Lewis acid polarises the bromine molecule. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. Phenol on reaction with `Br_(2)` in non-polar aprotic solvent furnishes [allen.in]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Given below are two statement :Statement I : Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst; Statement II : The lewis acid catalyst polarises the bromine to generate Br+ [cdquestions.com]
- 13. Statement I: Bromination of phenol in solvent with low polarity such as or requires Lewis acid catalyst. [smartachievers.online]
- 14. Assertion (A) Like bromination of benzene, bromination of phenol is also carried out in the presence of Lewis acid. Reason (R) Lewis acid polarises the bromine molecule. [allen.in]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
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- 19. quora.com [quora.com]
- 20. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 21. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 22. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 25. asianpubs.org [asianpubs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalyst selection and optimization of cross-coupling reactions involving 2-bromo-5-methoxyphenol. Here, you will find troubleshooting guides and frequently asked questions designed to address specific experimental challenges.
Introduction: The Unique Challenges of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of both the methoxy and hydroxyl groups increases the electron density on the aromatic ring, which can make the initial oxidative addition of the C-Br bond to the palladium(0) center more difficult.[1] Furthermore, the acidic proton of the phenolic hydroxyl group can interfere with basic reagents and catalysts, and the oxygen atom can potentially coordinate to the palladium center, leading to catalyst inhibition.[2]
This guide is structured to help you navigate these challenges by providing detailed insights into catalyst and ligand selection, reaction optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst system for cross-coupling with this compound?
The selection of an appropriate catalyst system is paramount and depends on the specific type of cross-coupling reaction you are performing. Generally, for an electron-rich aryl bromide like this compound, a catalyst system that is highly active for the oxidative addition step is required. This is typically achieved by using a palladium precursor in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[3][4] These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[5]
Q2: How does the free hydroxyl group on this compound affect the cross-coupling reaction, and should I protect it?
The free hydroxyl group can influence the reaction in several ways:
-
Acidity: The acidic proton can react with the base, potentially altering the effective basicity of the reaction mixture.
-
Coordination: The phenolic oxygen can coordinate to the palladium center, which may inhibit catalytic activity.
Whether to protect the hydroxyl group depends on the specific reaction conditions and the chosen base. In many cases, with a careful choice of a non-nucleophilic, strong base, protection may not be necessary.[1] However, if you are experiencing low yields or catalyst deactivation, protecting the hydroxyl group as a methyl ether, silyl ether, or another suitable protecting group can be a viable strategy.
Q3: Which type of palladium precatalyst is recommended?
While Pd(PPh₃)₄ can be used, modern palladium precatalysts often offer superior performance and reproducibility. Consider using:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources that require in situ reduction and ligation with a phosphine ligand to form the active catalyst.
-
Buchwald Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2): These are highly active, air- and moisture-stable precatalysts that readily form the active monoligated Pd(0) species in solution. They are often an excellent starting point for challenging couplings.
Troubleshooting Common Problems
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues and can stem from several factors.
Troubleshooting Workflow for Low Conversion
Caption: A workflow for diagnosing low reaction conversion.
Detailed Steps:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[6] If using a simple Pd source like Pd(OAc)₂, consider switching to a more robust, bulky, and electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos to facilitate oxidative addition.[1] Using a pre-formed palladium precatalyst can also enhance catalyst activity and reproducibility.
-
Suboptimal Reaction Conditions:
-
Temperature: The electron-rich nature of this compound may require higher temperatures to drive the oxidative addition. A temperature screen is often beneficial.[7]
-
Base: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[9]
-
Solvent: The solvent can significantly impact reagent solubility and catalyst stability.[10] Common choices include toluene, dioxane, and THF, often with water as a co-solvent for Suzuki reactions.[11][12]
-
-
Reagent Quality: Ensure the purity of your this compound and the coupling partner. Boronic acids, in particular, can dehydrate to form unreactive boroxines upon storage.
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
-
Dehalogenation (Hydrodehalogenation): The formation of 5-methoxyphenol indicates that the starting material has been reduced. This can be caused by impurities in the solvent or reagents that act as a hydride source. Using high-purity, anhydrous solvents can mitigate this issue.[1]
-
Homocoupling of the Coupling Partner: In Suzuki-Miyaura reactions, the formation of a biaryl product from the boronic acid is a common side reaction, often promoted by the presence of oxygen.[6] Ensure thorough degassing of the reaction mixture. In Sonogashira couplings, dimerization of the terminal alkyne (Glaser coupling) can occur.[13] This can sometimes be suppressed by using copper-free conditions or by the slow addition of the alkyne.
-
Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition.[6] This can be caused by excessively high temperatures or an unstable ligand. Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC), or lowering the reaction temperature.[6]
Catalyst & Condition Selection Guides for Specific Cross-Coupling Reactions
The following tables provide recommended starting points for catalyst systems and reaction conditions for various cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is used to couple this compound with boronic acids or esters.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos-Pd-G3) | Buchwald precatalysts are often more active and reproducible. |
| Ligand | PPh₃, or bulky biarylphosphines (XPhos, SPhos) | Bulky, electron-rich ligands are beneficial for coupling with electron-rich aryl bromides.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[8][14] K₃PO₄ is a good starting point. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The addition of water helps to dissolve the inorganic base.[10] |
| Temperature | 80-110 °C | Higher temperatures may be needed to overcome the electron-rich nature of the substrate. |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura coupling.[15]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is used to couple this compound with primary or secondary amines.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst | Precatalysts are highly recommended for this transformation.[16] |
| Ligand | Bulky biarylphosphines (e.g., BINAP, XPhos, BrettPhos) | These ligands are crucial for promoting the reductive elimination step to form the C-N bond.[9][17] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[18] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are generally used.[18] |
| Temperature | 80-120 °C | Reaction temperature is highly substrate-dependent. |
Sonogashira Coupling (C-C Triple Bond Formation)
This reaction couples this compound with terminal alkynes.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard catalysts for Sonogashira coupling.[19] |
| Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is a common co-catalyst, although copper-free conditions exist.[19][20] |
| Base | Et₃N, i-Pr₂NH | An amine base is used to deprotonate the terminal alkyne.[19] |
| Solvent | THF, DMF | Aprotic polar solvents are typically employed.[19] |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings can proceed at or near room temperature.[19] |
Heck Coupling (C-C Bond Formation with Alkenes)
This reaction couples this compound with an alkene.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Simple palladium salts are often effective.[21] |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are typically used to stabilize the palladium catalyst.[7] |
| Base | Et₃N, K₂CO₃ | An inorganic or organic base is required to regenerate the Pd(0) catalyst.[21] |
| Solvent | DMF, Toluene, Acetonitrile | Polar aprotic solvents are common.[7] |
| Temperature | 100-165 °C | Heck reactions often require elevated temperatures.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and any additional ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- Frost, L. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Synthetic Pages.
- Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Various Authors. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
- Various Authors. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Various Authors. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sherwood, J. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PubMed.
- Various Authors. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Various Authors. (n.d.). Base‐Metal‐Catalyzed Oxidative Cross‐Couplings Between 2‐Naphthols and Phenols or Arylamines. ResearchGate.
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Various Authors. (n.d.). Cross-Coupling Reactions Guide.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Various Authors. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Various Authors. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
- Various Authors. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Various Authors. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Various Authors. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. ResearchGate.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Various Authors. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- Various Authors. (n.d.). Heck Reaction—State of the Art. MDPI.
- Various Authors. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.
- Various Authors. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science.
- MilliporeSigma. (2021). Suzuki Cross Coupling Reaction. YouTube.
- Various Authors. (2014). Cross-Coupling Reactions.
- Various Authors. (n.d.). Cross-Coupling Chemistry.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Thermal Stability During Distillation of Brominated Phenols
Welcome to the technical support center for the safe and efficient distillation of brominated phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your products and the safety of your operations.
Introduction
Brominated phenols are a critical class of intermediates in the synthesis of pharmaceuticals, flame retardants, and other specialty chemicals. However, their purification by distillation is often complicated by their inherent thermal instability. At elevated temperatures, these compounds can undergo decomposition, primarily through dehydrobromination, leading to product discoloration, impurity formation, pressure buildup, and in severe cases, runaway reactions.[1][2][3] This guide provides practical, field-proven insights to help you anticipate, diagnose, and resolve these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation of brominated phenols in a question-and-answer format.
Issue 1: Product Discoloration (Yellowing, Browning, or Darkening)
Question: My distilled brominated phenol is discolored. What is causing this, and how can I prevent it?
Answer:
Product discoloration is a common issue and is typically indicative of thermal degradation. The formation of colored impurities is often a result of oxidation and subsequent reactions of the phenolic ring.
Causality:
-
Oxidation to Quinones: At elevated temperatures, especially in the presence of trace oxygen, hindered phenols can oxidize to form highly colored quinone and quinone methide structures.[4] These compounds possess extended conjugated systems that absorb light in the visible spectrum, leading to yellow, orange, or brown hues.[4]
-
Radical-Mediated Polymerization: Thermal stress can initiate the formation of phenoxyl radicals. These reactive species can then dimerize or polymerize, forming larger, often colored, molecules.[4]
-
Contaminants: Trace metal contaminants can catalyze oxidation reactions, exacerbating color formation.
Troubleshooting Protocol:
-
Optimize Distillation Parameters:
-
Reduce Temperature: Employ vacuum distillation to lower the boiling point of the brominated phenol, thereby reducing the thermal stress on the compound.[5]
-
Minimize Residence Time: Use a distillation setup that minimizes the time the brominated phenol is exposed to high temperatures. Short-path distillation is often an effective technique for thermally sensitive compounds.
-
-
Inert Atmosphere:
-
Ensure the distillation apparatus is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating to remove any residual oxygen. Maintain a gentle inert gas blanket throughout the distillation process.
-
-
Use of Stabilizers/Antioxidants:
-
Hindered Phenolic Antioxidants: While seemingly counterintuitive to add a phenol to purify a phenol, high-molecular-weight hindered phenolic antioxidants (e.g., BHT, Irganox® 1010) can be effective at low concentrations to terminate radical chain reactions.
-
Phosphite Esters: These act as secondary antioxidants by decomposing hydroperoxides, which are precursors to radical formation.[1][6][7][8][9] They are effective at high processing temperatures.
-
Hydroxylamines: Compounds like diethylhydroxylamine can be added to inhibit the formation of color bodies.[6]
-
-
Chelating Agents:
-
If metal contamination is suspected, the addition of a chelating agent (e.g., EDTA) to the crude material before distillation can sequester metal ions and prevent them from catalyzing oxidation reactions.
-
Visual Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for product discoloration.
Issue 2: Pressure Fluctuations or Uncontrolled Pressure Increase
Question: During the vacuum distillation of my brominated phenol, I'm observing significant pressure fluctuations, and sometimes the pressure rises uncontrollably. What's happening?
Answer:
Unstable pressure during vacuum distillation is a serious safety concern and often points to gas evolution from product decomposition.
Causality:
-
Dehydrobromination: The primary thermal decomposition pathway for brominated phenols is the elimination of hydrogen bromide (HBr).[2][3][10] HBr is a non-condensable gas that will increase the pressure in a closed vacuum system. This reaction is autocatalytic, as the HBr produced can further promote decomposition.
-
Formation of Other Volatiles: At higher temperatures, fragmentation of the aromatic ring can occur, leading to the formation of other low molecular weight, volatile compounds.
-
Bumping: Uneven boiling, or "bumping," can cause sudden surges in vapor production, leading to pressure spikes. This is more common in vacuum distillation.
Troubleshooting Protocol:
-
Verify Thermal Stability:
-
Strict Temperature Control:
-
Ensure the pot temperature is maintained well below the decomposition onset temperature determined by TGA/DSC. Use a heating mantle with a temperature controller and a stirrer to ensure even heating.
-
-
Use of an HBr Scavenger:
-
The addition of a high-boiling, non-volatile acid scavenger to the distillation pot can neutralize HBr as it is formed, preventing it from catalyzing further decomposition.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) can be an effective and inexpensive HBr scavenger.[13][14][15][16] It should be used as a finely ground powder to maximize surface area.
-
Epoxides: High-boiling epoxides can also act as acid scavengers.
-
-
Ensure Smooth Boiling:
-
Use a magnetic stir bar or a mechanical stirrer to prevent bumping. Boiling chips are generally not effective under vacuum.
-
A slow, controlled bleed of an inert gas (e.g., nitrogen) into the bottom of the distillation flask can also promote smooth boiling.
-
-
Proper Vacuum System Design:
-
Ensure your vacuum pump is appropriately sized for the distillation apparatus.
-
Use a cold trap between the distillation apparatus and the vacuum pump to condense any volatile byproducts and protect the pump.
-
Table 1: Recommended Operating Conditions and Stabilizers
| Parameter | Recommendation | Rationale |
| Distillation Type | Vacuum Distillation | Lowers boiling point, reducing thermal stress.[5] |
| Inert Atmosphere | Nitrogen or Argon | Prevents oxidation, which can lead to colored impurities. |
| Temperature Control | Maintain pot temperature >20°C below decomposition onset | Prevents thermal decomposition and runaway reactions. |
| HBr Scavenger | Anhydrous K₂CO₃ (0.1-1% w/w) | Neutralizes HBr, preventing autocatalytic decomposition.[13][14][15][16] |
| Antioxidant | Phosphite ester (e.g., 0.1-0.5% w/w) | Decomposes hydroperoxides, inhibiting radical formation.[1][6][7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a safe maximum operating temperature for distilling brominated phenols?
A1: There is no single "safe" temperature, as it depends on the specific brominated phenol and the purity of the material. As a general guideline, many brominated phenols begin to show signs of decomposition between 200°C and 300°C.[2][3][10] It is crucial to determine the thermal stability of your specific compound using TGA/DSC before performing a distillation.[11][12] Always aim to operate at the lowest possible temperature by using a deep vacuum.
Q2: Can I use a rotary evaporator for purifying brominated phenols?
A2: A rotary evaporator can be used for removing residual solvents at low temperatures. However, for fractional distillation to separate brominated phenols from other high-boiling impurities, a dedicated distillation apparatus with a fractionating column is necessary.
Q3: How can I monitor the purity of my distilled brominated phenol?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of your distilled product and identifying any potential degradation byproducts.[14] High-Performance Liquid Chromatography (HPLC) can also be used.
Q4: What are the signs of a potential runaway reaction, and what should I do?
A4: The primary signs of a runaway reaction during the distillation of brominated phenols are a rapid and uncontrolled increase in both temperature and pressure, even after the heat source has been removed.[1][7] If you observe these signs, immediately:
-
Remove the heating source.
-
If possible and safe to do so, apply emergency cooling to the distillation flask (e.g., with an ice bath).
-
Evacuate the area and alert your safety personnel. Do not attempt to vent the system manually, as this could lead to the rapid release of hot, corrosive, and toxic materials. Ensure your distillation setup is in a fume hood with the sash down.
Q5: How should I dispose of the distillation residue?
A5: The distillation residue may contain concentrated impurities, stabilizers, and decomposition products. It should be treated as hazardous waste and disposed of according to your institution's safety guidelines and local regulations. Do not mix it with other waste streams unless you are certain of their compatibility.
Experimental Protocols
Protocol 1: GC-MS Analysis of Distilled Brominated Phenol
Objective: To determine the purity of the distilled brominated phenol and identify any potential degradation byproducts.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the distilled brominated phenol in a suitable solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 50-500 m/z.
-
-
Analysis: Compare the resulting chromatogram and mass spectra to a standard of the pure brominated phenol and to mass spectral libraries to identify any impurities.
Protocol 2: Thermal Stability Assessment by TGA/DSC
Objective: To determine the onset temperature of thermal decomposition for a brominated phenol sample.
Methodology:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place 5-10 mg of the brominated phenol sample into an alumina or platinum crucible.
-
TGA/DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C, then ramp at 10°C/minute to 600°C.
-
-
Analysis:
-
TGA: The onset of decomposition is the temperature at which significant mass loss begins.
-
DSC: Observe for exothermic events that coincide with mass loss, as these can indicate a potential for a runaway reaction.
-
Visualizing Decomposition and Stabilization
Caption: General pathways for thermal decomposition and the intervention points for stabilizers.
References
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- Adesina, A. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Thermal Analysis and Calorimetry.
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- de la Torre, M., et al. (2001). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. Journal of Analytical and Applied Pyrolysis, 60(2), 151-165.
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- Cai, Y., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 164, 23-30.
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Technical Support Center: Safe Quenching Procedures for Bromination Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical step of safely quenching bromination reactions. Moving beyond a simple checklist, this document elucidates the chemical principles behind quenching, offers practical, field-tested solutions to common problems, and ensures that every described protocol is a self-validating system for safety and efficacy.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and concerns that arise when handling the workup of bromination reactions.
Q1: What are the most common and effective methods for quenching excess bromine?
A1: The most prevalent and reliable methods involve the use of reducing agents that convert elemental bromine (Br₂), which is a volatile and corrosive reddish-brown liquid, into non-volatile, colorless, and water-soluble bromide salts (Br⁻).[1][2] The choice of agent is critical and depends on several factors of your specific reaction.[3][4]
Commonly employed quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): Highly effective and widely used, it reacts with bromine in a redox reaction to form sodium bromide and sodium tetrathionate.[3][5]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also robust reducing agents that efficiently convert bromine to bromide.[3][6][7][8]
-
Sodium Sulfite (Na₂SO₃): Another suitable inorganic reducing agent for quenching bromine, often favored in specific situations to avoid side reactions.[9][10][11]
-
Unsaturated Hydrocarbons (e.g., Cyclohexene): These organic compounds react with bromine via an electrophilic addition reaction, effectively consuming the excess halogen.[3]
Q2: How do I select the most appropriate quenching agent for my specific reaction?
A2: The selection of an optimal quenching agent is not a one-size-fits-all decision. It requires careful consideration of your reaction's specific parameters to ensure product stability and a smooth workup.
-
Reaction pH: If your reaction medium is acidic, using sodium thiosulfate can lead to the undesirable formation of elemental sulfur as a fine precipitate.[1][4] In such cases, sodium bisulfite or sodium sulfite are preferable alternatives as they are less prone to this decomposition.[3][4]
-
Product Stability: It is imperative to ensure that your desired product is stable under the quenching conditions. For instance, if your product contains base-labile functional groups, employing a strong base like sodium hydroxide for quenching is ill-advised.[1][3]
-
Work-up and Purification Strategy: The nature of the quenching byproducts will influence your purification strategy. Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by extraction with water.[3][4] Conversely, if an organic quenching agent like cyclohexene is used, the resulting dibrominated alkane will remain in the organic layer and may necessitate removal by chromatography or distillation.[3][4]
Q3: What are the critical safety precautions when working with bromine and its quenching procedures?
A3: Bromine is a highly toxic, corrosive, and volatile substance that demands stringent safety protocols.[12][13][14][15][16]
-
Engineering Controls: Always handle bromine in a properly functioning chemical fume hood with good ventilation.[1][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile are recommended), safety goggles, and a lab coat.[1][18] A face shield is also recommended when handling larger quantities.[18]
-
Spill Preparedness: Have a quenching solution, such as a saturated aqueous solution of sodium thiosulfate, readily available in case of a spill.[17][19] For larger spills, have an inert absorbent material like vermiculite on hand.[17]
-
Exotherm Control: The quenching of bromine is an exothermic process.[1][3][6] Therefore, it is crucial to add the quenching agent slowly and with efficient stirring, and to cool the reaction mixture in an ice bath, especially when quenching a reaction with a high concentration of residual bromine.[1][4][6]
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the quenching of bromination reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after adding the quenching agent. | 1. Insufficient amount of quenching agent.[2][4] 2. Poor mixing between the aqueous and organic phases.[1][2][3] 3. Degradation of the quenching agent solution.[1][2] | 1. Add more of the quenching agent solution in portions until the color dissipates.[1][2][4] 2. Increase the stirring rate to ensure vigorous mixing and maximize the interfacial contact between the layers.[1][3][4] 3. Prepare a fresh solution of the quenching agent.[1][2][4] |
| Formation of a fine white or yellow precipitate during quenching. | 1. Use of sodium thiosulfate under acidic conditions, leading to the formation of elemental sulfur.[1][4] | 1. Neutralize the reaction mixture with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[3][4] 2. Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to forming sulfur precipitates.[3][4] 3. If sulfur has already formed, it can often be removed by filtration through a pad of Celite.[1][4] |
| The quenching process is violently exothermic and difficult to control. | 1. The concentration of the quenching agent or the residual bromine is too high.[1][4] 2. The quenching agent is being added too quickly.[1][4] 3. The reaction mixture is at an elevated temperature.[1][4] | 1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] 2. Add the quenching agent dropwise or in small portions with efficient stirring.[1][6] 3. Cool the reaction mixture in an ice-water bath before and during the quench.[1][4][6] |
| Formation of an emulsion during the aqueous workup. | 1. Vigorous shaking of the separatory funnel.[1] 2. High concentration of salts.[1] | 1. Gently invert the separatory funnel instead of shaking vigorously.[1] 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] |
| Product degradation during the quenching process. | 1. The product is sensitive to pH changes during the quench (e.g., acid-labile or base-labile functional groups).[1] 2. The product is sensitive to the quenching agent itself.[1] | 1. Buffer the reaction mixture or choose a quenching agent that results in a pH range compatible with your product.[1] 2. Consider a non-reductive quench (e.g., with an alkene) if applicable, or use a milder reducing agent.[1] |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and recommended quenching procedures.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]
-
Cooling: Once the bromination reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath. This is a critical step to control the exothermicity of the quench.[1]
-
Slow Addition: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture. The addition should be dropwise initially, and the rate can be gradually increased as long as the temperature remains under control.[3]
-
Monitoring the Quench: Continue adding the quenching solution until the characteristic reddish-brown color of bromine has completely disappeared, and the organic layer becomes colorless or pale yellow.[1][3]
-
Work-up: a. Transfer the mixture to a separatory funnel. b. Separate the aqueous and organic layers.[3][4] c. Wash the organic layer with water and then with brine (saturated NaCl solution).[3][4] d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1] e. Filter and concentrate the organic layer in vacuo to isolate the product.[3]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[3][4]
-
Cooling: Cool the reaction mixture to room temperature or in an ice bath if the reaction was performed at elevated temperatures.[3]
-
Addition: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[3]
-
Completion: Continue the addition until the bromine color is discharged.[3][4]
-
Work-up: a. Separate the layers and wash the organic layer with water and brine.[3] b. Dry the organic layer over a suitable drying agent and filter.[3] c. Remove the solvent under reduced pressure.[3][4]
Section 4: Visualizations and Data
Decision-Making Workflow for Quenching Bromination Reactions
Caption: Decision tree for selecting a quenching agent and the general workflow.
Chemical Pathways for Common Bromine Quenching Agents
Caption: Chemical pathways for quenching excess bromine using different reagents.
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[3][20] | 2:1 | Can form elemental sulfur under acidic conditions.[1][4] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[3][4] | 1:1[21] | Good alternative to thiosulfate in acidic media; can generate SO₂ gas.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[6] | 1:2 | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[9] | 1:1 | Effective and avoids sulfur precipitation.[9] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | The byproduct is a dibrominated alkane that remains in the organic layer.[3] |
References
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- Technical Support Center: Handling and Quenching Reactions with Bromin
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- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
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- Standard Operating Procedure for Bromine.
- (PDF)
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- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Public
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- Bromine: incident management - GOV.UK. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Substituted phenols, in particular, serve as versatile precursors for a wide array of complex molecules. This guide provides an in-depth comparative analysis of the reactivity of two isomeric brominated methoxyphenols: 2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol. Understanding the nuanced differences in their chemical behavior, governed by the interplay of electronic and steric effects, is paramount for researchers aiming to optimize reaction conditions and achieve desired synthetic outcomes.
Structural Overview and Physicochemical Properties
At first glance, this compound and 4-Bromo-3-methoxyphenol are structurally similar aromatic compounds. However, the spatial arrangement of the bromo, methoxy, and hydroxyl substituents on the phenyl ring gives rise to distinct electronic and steric environments, which in turn dictate their reactivity.
| Property | This compound | 4-Bromo-3-methoxyphenol |
| CAS Number | 63604-94-4[1] | 102127-34-4[2][3] |
| Molecular Formula | C₇H₇BrO₂[1] | C₇H₇BrO₂[2] |
| Molecular Weight | 203.03 g/mol [1] | 203.03 g/mol [2] |
| Predicted pKa | 8.05 ± 0.10[4] | No readily available experimental data |
| Appearance | Light brown to pink solid[4] | Solid |
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of these substituted phenols is fundamentally governed by the directing and activating or deactivating effects of the hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br) groups in electrophilic aromatic substitution, and the steric hindrance around reactive sites.
Both the hydroxyl and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance (+M effect).[6] The hydroxyl group is generally a stronger activating group than the methoxy group. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I), yet it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.[6]
In this compound:
-
The powerful hydroxyl group at C1 and the methoxy group at C5 cooperatively activate the ring.
-
The bromine atom at C2 exerts a deactivating inductive effect and significant steric hindrance for electrophilic attack at the adjacent C3 position.
-
The positions ortho and para to the hydroxyl group (C2, C4, C6) and the methoxy group (C4, C6) are electronically activated. The C4 and C6 positions are particularly activated due to the synergistic effects of both groups.
In 4-Bromo-3-methoxyphenol:
-
The hydroxyl group at C1 and the methoxy group at C3 also activate the ring.
-
The bromine atom is at C4, para to the hydroxyl group.
-
The positions ortho and para to the hydroxyl group (C2, C4, C6) and ortho and para to the methoxy group (C2, C4, C6) are activated. The C2 and C6 positions are the most likely sites for electrophilic attack.
The interplay of these electronic influences and the steric bulk of the bromine atom leads to predictable, yet distinct, reactivity patterns for each isomer.
Comparative Reactivity in Key Transformations
While direct head-to-head comparative studies with quantitative yield data for the same reaction under identical conditions are scarce in the literature, we can infer the relative reactivity based on established principles of organic chemistry.
Electrophilic Aromatic Substitution (e.g., Nitration)
Phenols are highly susceptible to electrophilic aromatic substitution, often requiring milder conditions than benzene.[7]
-
This compound: Electrophilic attack is most likely to occur at the C4 or C6 positions, which are para and ortho to the strongly activating hydroxyl group and ortho to the methoxy group, respectively. The bromine at C2 will sterically hinder attack at C3 and to some extent at C1.
-
4-Bromo-3-methoxyphenol: The most activated and sterically accessible positions for electrophilic attack are C2 and C6, both being ortho to the hydroxyl group and ortho and para to the methoxy group, respectively.
Hypothetical Nitration Outcome:
| Isomer | Major Predicted Product(s) | Rationale |
| This compound | 2-Bromo-5-methoxy-4-nitrophenol and 2-Bromo-5-methoxy-6-nitrophenol | Strong directing effect of the -OH group to the para (C4) and ortho (C6) positions. |
| 4-Bromo-3-methoxyphenol | 4-Bromo-3-methoxy-2-nitrophenol and 4-Bromo-3-methoxy-6-nitrophenol | Strong directing effect of the -OH group to the ortho positions (C2 and C6). |
The exact isomer distribution will depend on the specific reaction conditions, including the nitrating agent and solvent.[6][8]
Reactions of the Phenolic Hydroxyl Group (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a common method for converting phenols to ethers via an Sₙ2 reaction between a phenoxide and an alkyl halide.[9] The rate of this reaction is influenced by the acidity of the phenol (ease of phenoxide formation) and steric hindrance around the oxygen atom.
-
This compound: The bromine atom ortho to the hydroxyl group will create significant steric hindrance, potentially slowing down the approach of an alkyl halide to the phenoxide oxygen.
-
4-Bromo-3-methoxyphenol: With no substituent in the ortho position, the hydroxyl group is more sterically accessible, which should favor a faster rate of O-alkylation.
Based on steric considerations, 4-Bromo-3-methoxyphenol is expected to be more reactive in Williamson ether synthesis than this compound.
Nucleophilic Aromatic Substitution
While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of these bromomethoxyphenols, the presence of electron-donating hydroxyl and methoxy groups makes them poor candidates for traditional SₙAr reactions.
However, in the context of modern cross-coupling reactions, the carbon-bromine bond can be targeted.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. The reactivity of the aryl bromide in the oxidative addition step is crucial.
-
This compound: The electron-donating hydroxyl and methoxy groups increase the electron density on the aromatic ring, which can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging.[10] The ortho-bromo substituent may also present some steric challenges.
-
4-Bromo-3-methoxyphenol: This isomer also possesses electron-donating groups. However, the steric environment around the bromine at the C4 position is less hindered compared to the C2 position in the other isomer.
For electron-rich aryl bromides, specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, are often required to achieve good yields.[10] While direct comparative data is unavailable, the less sterically hindered environment of the bromine atom in 4-Bromo-3-methoxyphenol might offer a slight advantage in certain cross-coupling reactions.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for key transformations.
Representative Protocol for Nitration of a Substituted Phenol
This protocol is a general method that can be adapted for the nitration of both this compound and 4-Bromo-3-methoxyphenol, with the expectation of different product isomer distributions.
Materials:
-
Substituted bromomethoxyphenol (1.0 eq)
-
Dilute Nitric Acid (e.g., 30% aqueous solution) (1.1 eq)
-
Dichloromethane (or other suitable solvent)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve the bromomethoxyphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Slowly add the dilute nitric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the nitrated isomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material. The final products should be characterized to confirm their structure and purity, and to determine the ratio of the resulting isomers.
Representative Protocol for Williamson Ether Synthesis
This protocol can be applied to both isomers for O-alkylation, for instance, O-methylation using methyl iodide.
Materials:
-
Substituted bromomethoxyphenol (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Methyl Iodide (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of the bromomethoxyphenol in DMF in a round-bottom flask, add sodium hydroxide pellets.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add methyl iodide to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Self-Validation: The formation of the ether product can be confirmed by the disappearance of the phenolic -OH peak in the IR spectrum and the appearance of a new methoxy signal in the ¹H NMR spectrum.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Caption: Predicted sites of electrophilic attack for the two isomers.
Caption: Steric effects in the Williamson ether synthesis.
Conclusion
References
- IE58428B1 - Process for nitration of phenol derivatives - Google P
- Das, B., et al. (2007). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- Baghernejad, B., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. GU J Sci, 22(3), 169-173. (URL: [Link])
- (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. (URL: [Link])
- Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. (URL: [Link])
- Williamson Ether Synthesis. Utah Tech University. (URL: [Link])
- The Williamson Ether Synthesis.
- Williamson Ether Synthesis. Chemistry Steps. (URL: [Link])
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (URL: [Link])
- Williamson ether synthesis. Wikipedia. (URL: [Link])
- 2-Bromo-4-methoxyphenol. PubChem. (URL: [Link])
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- Electrophilic Aromatic Substitution.
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- This compound (C7H7BrO2). PubChemLite. (URL: [Link])
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- 4-Bromo-3-methoxyphenol | CAS#:102127-34-4 | Chemsrc. (URL: [Link])
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (URL: [Link])
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. (URL: [Link])
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- Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. SFU Summit. (URL: [Link])
- Electrophilic Aromatic Substitution.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (URL: [Link])
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (URL: [Link])
- Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Scirp.org. (URL: [Link])
- (PDF) Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
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A Comparative Guide to the Bromination of 3-Methoxyphenol for Synthetic Applications
In the landscape of pharmaceutical and specialty chemical synthesis, brominated phenols serve as critical building blocks. Specifically, the regioselective bromination of 3-methoxyphenol is a key transformation, yielding versatile intermediates for constructing more complex molecular architectures. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and overall process safety. This guide provides an in-depth comparison of common brominating agents for 3-methoxyphenol, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Theoretical Framework: Regioselectivity in the Bromination of 3-Methoxyphenol
The reactivity and orientation of electrophilic aromatic substitution on 3-methoxyphenol are governed by the electronic effects of its two substituents: the hydroxyl (-OH) and methoxy (-OCH₃) groups.
-
Activating & Directing Effects : Both the hydroxyl and methoxy groups are potent activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself.[1][2] They achieve this by donating a lone pair of electrons from their oxygen atoms into the ring's π-system.[2][3] This increased electron density is concentrated at the positions ortho and para to each group.[1][4]
-
Positional Analysis :
-
C2 : ortho to -OH, ortho to -OCH₃. Highly activated.
-
C4 : para to -OH, ortho to -OCH₃. Highly activated.
-
C6 : ortho to -OH, para to -OCH₃. Highly activated.
-
C5 : meta to both groups. Deactivated relative to other positions.
-
Due to the strong activating nature of both groups, substitution occurs preferentially at the C2, C4, and C6 positions. The precise distribution of products depends heavily on the chosen brominating agent, solvent, and reaction temperature, which modulate both electronic and steric factors.
Caption: Directing effects on 3-methoxyphenol.
Comparative Analysis of Brominating Agents
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and widely used reagent for electrophilic bromination, valued for its ease of handling as a crystalline solid and its ability to provide a low concentration of Br₂ in situ, often leading to higher selectivity.[5][6]
-
Mechanism : In polar solvents, NBS can generate an electrophilic bromine species (Br⁺) or react via a radical pathway, though the ionic mechanism typically predominates for activated aromatic rings.[6][7] Acetonitrile is a particularly effective solvent for promoting the ionic pathway for nuclear bromination of methoxy-substituted aromatics.[7]
-
Performance & Selectivity : Experimental data shows that reacting 3-methoxyphenol with one equivalent of NBS at room temperature yields a mixture of monobrominated products. A study using tetrahydrofuran (THF) as the solvent reported a 49% yield of 2-bromo-5-methoxyphenol and a 24% yield of 4-bromo-3-methoxyphenol (incorrectly named 4-bromo-5-methoxyphenol in the source) after 12 hours.[8] This indicates a preference for substitution at the C2 position, which is ortho to both activating groups, followed by the C4 position, which is para to the stronger activating -OH group. Another study highlighted that NBS in acetone can achieve a 100% GC yield of 4-bromo-3-methoxyphenol in just one minute, demonstrating a significant solvent effect on regioselectivity and reaction rate.[5]
-
Advantages :
-
Disadvantages :
Diatomic Bromine (Br₂)
Elemental bromine is the traditional and most powerful brominating agent. Its high reactivity often leads to rapid and multiple substitutions on highly activated rings like phenols.[3][9]
-
Mechanism : Br₂ is polarized by the electron-rich aromatic ring, allowing one bromine atom to act as an electrophile while the other serves as a leaving group.[4] For highly activated phenols, this reaction can proceed without a Lewis acid catalyst.[2] The choice of solvent significantly impacts reactivity; polar, protic solvents like water or acetic acid can enhance the electrophilicity of Br₂ and accelerate the reaction, often leading to polybromination.[4]
-
Performance & Selectivity : The bromination of phenols with Br₂ is notoriously difficult to control. In polar solvents, the reaction typically proceeds uncontrollably to give the 2,4,6-tribrominated product.[3] To achieve monobromination, non-polar solvents (like CS₂) and low temperatures are necessary to temper the reactivity.[4] For 3-methoxyphenol, using Br₂ in a less polar solvent like glacial acetic acid at controlled temperatures is a common method to favor monobromination, though mixtures are still common.[10][11]
-
Advantages :
-
Inexpensive and readily available.
-
Highly reactive, leading to fast reaction times.
-
-
Disadvantages :
Alternative Brominating Systems
To address the challenges of safety and selectivity, several other brominating systems have been developed.
-
Oxidative Bromination (e.g., KBr/Oxone®) : These systems generate an electrophilic bromine species in situ from a benign bromide salt (like KBr or NaBr) using an oxidant.[13] This approach avoids the direct handling of Br₂. A system using ammonium bromide and Oxone® in methanol or water has been shown to be effective for the regioselective monobromination of activated aromatic compounds at room temperature.[13]
-
Hypervalent Iodine Reagents (e.g., PIDA/AlBr₃) : A system using Phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been developed as a practical and mild method for the electrophilic bromination of phenols.[14] This reagent is prepared in situ and has shown excellent yields for a broad scope of arenes under mild conditions.[14]
Data Summary
| Reagent System | Typical Solvent | Temp. (°C) | Major Products & Selectivity (for 3-Methoxyphenol) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| NBS | THF | Room Temp | This compound & 4-Bromo-3-methoxyphenol (~2:1 ratio)[8] | 73 (combined)[8] | Safe handling, mild conditions, good control. | Isomer separation required, solvent dependent. |
| NBS | Acetonitrile | Room Temp | Highly selective for para-bromination of methoxybenzenes.[7] | Excellent[7] | High para-selectivity, mild, fast reactions. | Substrate specific. |
| Br₂ | Glacial Acetic Acid | 15 | Typically favors para-bromination but often yields mixtures.[11] | ~50-70 | Inexpensive, highly reactive. | Hazardous, poor selectivity, over-bromination risk. |
| KBr/Oxone® | Methanol/Water | Room Temp | Good para-selectivity for activated aromatics.[13] | Good to excellent[13] | Avoids handling Br₂, mild conditions. | Requires oxidant, waste stream considerations. |
| PIDA/AlBr₃ | MeCN | 23 | High para-selectivity for various phenols.[14] | Excellent[14] | Mild, efficient, broad scope. | Reagent cost, metal waste. |
Experimental Protocols
Protocol 1: Selective Monobromination using NBS in Tetrahydrofuran[8]
Caption: Workflow for NBS bromination of 3-methoxyphenol.
Methodology:
-
To a solution of 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions at room temperature.[8]
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.[8]
-
Quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.[8]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).[8]
-
Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.[8]
-
Purify the residue by flash column chromatography using a gradient of 10-30% ethyl acetate in hexanes to yield this compound (0.801 g, 49%) and 4-bromo-3-methoxyphenol (0.396 g, 24%).[8]
Protocol 2: Monobromination using Br₂ in Glacial Acetic Acid (General Procedure)[11]
Methodology:
-
Dissolve 3-methoxyphenol (1 eq.) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and thermometer, under a nitrogen atmosphere.
-
Cool the reaction mixture to 10-15 °C in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction for an additional 2-3 hours at the same temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous mixture with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may require further purification.
Conclusion and Recommendations
The choice of brominating agent for 3-methoxyphenol is a critical decision that balances selectivity, safety, and cost.
-
For maximum safety and controlled monobromination , N-Bromosuccinimide (NBS) is the superior choice. The regioselectivity can be significantly influenced by the solvent system; acetonitrile appears to favor para-substitution, while THF yields a mixture favoring the 2-bromo isomer.[7][8] This allows for a degree of tunable selectivity.
-
Elemental Bromine (Br₂) remains a viable option for large-scale synthesis where cost is a primary driver. However, its use necessitates stringent safety protocols and careful control of reaction conditions (low temperature, non-polar solvents) to mitigate the high risk of over-bromination and achieve acceptable yields of the desired monobrominated product.[4]
-
Alternative systems like KBr/Oxone® offer a promising green and safe alternative, avoiding the handling of hazardous Br₂ while providing good selectivity.[13]
For research and development applications where regiochemical purity is paramount, NBS in acetonitrile is recommended as the initial method of choice for achieving high para-selectivity. For instances where a mixture is acceptable or the 2-bromo isomer is desired, the NBS/THF system is a well-documented procedure.
References
[15] Scribd. (n.d.). 4-Bromo 3 Methoxy Phenol. Retrieved from [Link]
[14] National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
[4] YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
[3] ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
[1] Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
[2] YouTube. (2021). Bromination of phenol. Retrieved from [Link]
[5] TopSCHOLAR, Western Kentucky University. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]
[12] National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
[10] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]
[7] Carballo, L. M., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Retrieved from [Link]
[16] ResearchGate. (2005). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. Retrieved from [Link]
[9] ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
[13] Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
[17] MDPI. (2020). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]
[6] Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]
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A Comparative Guide to Synthetic Routes for 2-Bromo-5-methoxyphenol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Bromo-5-methoxyphenol in Organic Synthesis
This compound is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxyl group and meta to the methoxy group, provides a versatile scaffold for further chemical transformations. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in the field of organic chemistry and drug development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Route 1: Direct Electrophilic Bromination of 3-Methoxyphenol
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of the readily available starting material, 3-methoxyphenol. However, this route is fraught with challenges related to regioselectivity.
Mechanistic Considerations and the Challenge of Regioselectivity
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both powerful ortho-, para-directing activators in electrophilic aromatic substitution. This is due to the donation of electron density from the oxygen lone pairs into the aromatic ring via the resonance effect, which stabilizes the carbocation intermediates formed during the substitution at these positions.
In the case of 3-methoxyphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methoxy group are C2 and C4. Consequently, electrophilic attack is strongly favored at the C2 and C4 positions. This leads to the formation of a mixture of the desired this compound and the isomeric byproduct, 4-Bromo-3-methoxyphenol.
The separation of these two isomers is notoriously difficult due to their similar physical properties, such as polarity and boiling point, often requiring tedious and costly chromatographic purification with low recovery of the pure desired product.
Experimental Data and Observations
Detailed Experimental Protocol: Direct Bromination with NBS
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Stir bar
-
Round-bottom flasks (25 mL and 50 mL)
-
Glass syringe
Procedure:
-
In a clean, dry 25 mL round-bottom flask equipped with a stir bar, dissolve 1.5 equivalents of N-Bromosuccinimide (2.67 g, 15 mmol) in 20 mL of acetone.
-
In a clean, dry 50 mL round-bottom flask equipped with a stir bar, add 1.0 equivalent of 3-methoxyphenol (1.24 g, 10 mmol).
-
Once the NBS has completely dissolved, transfer the solution to the flask containing 3-methoxyphenol using a glass syringe while stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain a mixture of this compound and 4-Bromo-3-methoxyphenol.
-
The crude product requires purification by column chromatography on silica gel to separate the isomers.
Route 2: A Regioselective Approach via Hydroxyl Group Protection
To overcome the inherent lack of regioselectivity in direct bromination, an alternative strategy involves the temporary protection of the highly activating hydroxyl group. This multi-step approach, while longer, offers significant advantages in terms of product purity and ease of purification.
Causality Behind the Experimental Choice: The Role of a Protecting Group
By converting the hydroxyl group into a sterically bulky silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, two key objectives are achieved:
-
Reduced Activating Effect: The silyl ether group is less activating than a free hydroxyl group, which can help to temper the reactivity of the aromatic ring.
-
Steric Hindrance: The bulky TBDMS group sterically hinders the ortho positions (C2 and C6), directing the incoming electrophile (bromine) preferentially to the less hindered para position (C4) relative to the methoxy group, which is the desired C2 position of the final product.
This protection-bromination-deprotection sequence allows for a more controlled and selective synthesis of this compound.
Detailed Experimental Protocol: A Three-Step Synthesis
This protocol is adapted from a patented synthetic method[1].
Step 1: Protection of 3-Methoxyphenol
Materials:
-
3-Methoxyphenol
-
N,N-Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Stir bar
-
50 mL three-necked flask
Procedure:
-
To a 50 mL three-necked flask, add 3-methoxyphenol (1.00 g, 8.06 mmol), 4.0 mL of N,N-dimethylformamide, and tert-butyldimethylsilyl chloride (1.46 g, 9.67 mmol).
-
Under magnetic stirring, add imidazole (0.87 g, 12.80 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate.
Step 2: Bromination of the Protected Intermediate
Materials:
-
Crude product from Step 1
-
Dichloromethane (DCM)
-
N-Bromosuccinimide (NBS)
-
Stir bar
-
50 mL three-necked flask
Procedure:
-
Place the crude intermediate from the previous step into a 50 mL three-necked flask.
-
Add 15.0 mL of dichloromethane to the flask.
-
Under magnetic stirring, add N-bromosuccinimide (1.38 g, 7.73 mmol) in portions.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture can be washed with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude brominated and protected intermediate.
Step 3: Deprotection to Yield this compound
Materials:
-
Crude product from Step 2
-
Methanol
-
Potassium fluoride (KF) or other suitable deprotecting agent (e.g., Tetrabutylammonium fluoride - TBAF)
-
Stir bar
-
Reaction flask
Procedure:
-
Dissolve the crude product from Step 2 in methanol.
-
Add a suitable fluoride source for deprotection (e.g., potassium fluoride). The deprotection of phenolic TBDMS ethers is typically rapid at room temperature.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary, though this route is designed to yield a significantly purer crude product than the direct bromination.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Protection-Bromination-Deprotection |
| Starting Material | 3-Methoxyphenol | 3-Methoxyphenol |
| Number of Steps | 1 | 3 |
| Regioselectivity | Poor; mixture of 2-bromo and 4-bromo isomers | High; selective formation of the 2-bromo isomer |
| Yield | Moderate for the desired product (often <60%), with significant byproduct formation | Higher overall yield of the desired pure product is anticipated |
| Purification | Difficult and costly chromatographic separation of isomers required | Simplified purification; potentially only recrystallization needed |
| Atom Economy | High | Lower due to the use of protecting groups |
| Process Complexity | Simple, one-pot reaction | More complex, multi-step synthesis with workups at each stage |
Visualization of Synthetic Pathways
Route 1: Direct Bromination
Caption: Workflow for the direct bromination of 3-methoxyphenol.
Route 2: Protection-Bromination-Deprotection
Caption: Three-step regioselective synthesis of this compound.
Conclusion and Recommendations
The choice of synthetic route to this compound is a critical decision that hinges on the specific requirements of the research or development project.
-
Direct Bromination (Route 1) is a rapid and atom-economical method that may be suitable for initial exploratory studies or when small quantities of the material are needed and access to advanced purification equipment is available. However, for applications requiring high purity and for larger-scale synthesis, the challenges associated with isomer separation make this route less desirable.
-
The Protection-Bromination-Deprotection Strategy (Route 2) , while more laborious and less atom-economical, offers a superior level of control over regioselectivity. This leads to a purer crude product, significantly simplifying the purification process and potentially resulting in a higher overall isolated yield of the desired this compound. For pharmaceutical and other applications where high purity is non-negotiable, this route is the recommended approach.
Ultimately, the selection of the optimal synthetic pathway requires a careful consideration of factors such as scale, purity requirements, available resources, and project timelines. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision tailored to their specific synthetic goals.
References
- A Method for Preparing 2-Bromo-3-Methylphenol. CN106316698A.
Sources
A Comparative Spectroscopic Guide to the Characterization of 2-Bromo-5-methoxyphenol
This guide provides an in-depth spectroscopic characterization of 2-Bromo-5-methoxyphenol, a key intermediate in pharmaceutical synthesis. We will explore its unique spectral signature through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). To establish a clear and objective framework for identification, we will compare its performance and spectral data against structurally related alternatives: the parent phenol (2-Bromophenol) and a positional isomer (4-Bromo-3-methoxyphenol). This comparative approach, supported by experimental data and protocols, is designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this compound.
The Imperative of Spectroscopic Characterization
In the realm of chemical synthesis and drug development, absolute certainty in molecular structure is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. Each technique offers a unique window into the molecule's architecture: IR probes its functional groups, NMR maps the connectivity of its atoms, and MS determines its molecular weight and fragmentation pattern. For a molecule like this compound, where subtle differences in substituent positioning can drastically alter chemical properties, a multi-faceted spectroscopic approach is not just best practice—it is a necessity.
This guide is structured to explain the causality behind our experimental choices, ensuring that each analytical step is part of a self-validating system.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of particular functional groups, making it an excellent tool for initial characterization.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apparatus: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the this compound IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3550 cm⁻¹. This breadth is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of phenol molecules.[1]
-
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of C-H bonds on the benzene ring.[1]
-
Aromatic C=C Bending: Medium to strong absorptions between 1500 and 1600 cm⁻¹ correspond to the stretching vibrations within the aromatic ring.[2]
-
Aryl-O (Ether) Stretch: A strong, characteristic peak for the C-O stretch of the methoxy group (aryl ether) is found around 1230-1270 cm⁻¹.
-
C-O (Phenol) Stretch: The C-O stretch of the phenolic hydroxyl group appears at approximately 1200 cm⁻¹.
-
C-Br Stretch: The vibration of the carbon-bromine bond is expected in the fingerprint region, typically between 600-500 cm⁻¹.
Comparative IR Analysis
The true diagnostic power of IR is revealed through comparison.
| Functional Group | This compound (Expected, cm⁻¹) | 2-Bromophenol (Reference)[3] | 4-Bromo-3-methoxyphenol (Reference)[4] | Rationale for Differences |
| O-H Stretch | ~3200-3550 (Broad) | ~3500 (Broad) | ~3400 (Broad) | The position and breadth are sensitive to hydrogen bonding patterns, which can be subtly affected by substituent placement. |
| Aromatic C=C Bends | ~1500-1600 | ~1450-1580 | ~1470-1600 | The specific pattern of these peaks can sometimes help distinguish substitution patterns. |
| Aryl-O-C Stretch | ~1250 | Absent | ~1260 | The most significant difference. The absence of this strong ether stretch in 2-Bromophenol immediately distinguishes it. |
| C-O (Phenol) Stretch | ~1200 | ~1220 | ~1210 | The electronic effect of the methoxy group influences the C-O bond character of the phenol. |
This comparison demonstrates that while all three compounds share features of a substituted phenol, the presence and position of the aryl ether C-O stretch is a critical identifier for the methoxy-containing isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent signal itself is often used as a reference (e.g., CDCl₃ at δ = 77.16 ppm).[5]
-
Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR , standard acquisition parameters are typically sufficient.
-
For ¹³C NMR , a proton-decoupled experiment is standard to produce a spectrum of singlets, one for each unique carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
¹H NMR Analysis: A Map of the Protons
The ¹H NMR spectrum of this compound provides a definitive fingerprint of its substitution pattern.
-
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, and its chemical shift can vary (δ 4-7 ppm) depending on concentration and solvent.[6] A "D₂O shake" experiment can confirm its identity, as the proton will exchange with deuterium, causing the peak to disappear.[6] For this compound, this signal appears at δ 4.94 ppm (s, 1H).[5]
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group appear as a sharp singlet, typically in the δ 3.7-3.9 ppm range. For the target molecule, this is observed at δ 3.86 ppm (s, 3H).[5]
-
Aromatic Protons: The protons on the benzene ring give the most diagnostic signals. Their chemical shifts and splitting patterns (coupling) reveal their relative positions.
-
H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It appears as a doublet at δ 7.32 ppm.[5]
-
H-4: This proton is ortho to the methoxy group and meta to the bromine. It appears as a doublet at δ 6.45 ppm.[5]
-
H-3: This proton is ortho to both the hydroxyl and methoxy groups. It appears as a doublet of doublets at δ 6.34 ppm.[5]
-
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment.
-
C-5 (bearing -OCH₃): This carbon is highly shielded by the oxygen and appears far downfield at δ 160.61 ppm.[5]
-
C-1 (bearing -OH): The carbon attached to the hydroxyl group is also deshielded, appearing at δ 153.00 ppm.[5]
-
C-6: The carbon adjacent to the bromine atom is found at δ 131.95 ppm.[5]
-
C-2 (bearing -Br): The carbon directly bonded to bromine is shifted upfield relative to the oxygen-bearing carbons, appearing at δ 108.45 ppm.[5]
-
C-3 and C-4: These carbons appear at δ 101.67 and 100.89 ppm, respectively.[5]
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears in the aliphatic region at δ 55.55 ppm.[5]
Comparative NMR Data
The substitution pattern is the key differentiator. The chemical shifts and, crucially, the coupling constants in the ¹H NMR provide unambiguous evidence.
| Compound | Aromatic Proton Shifts (δ ppm) & Multiplicity | Methoxy Shift (δ ppm) | Aromatic Carbon Shifts (δ ppm) |
| This compound [5] | 7.32 (d), 6.45 (d), 6.34 (dd) | 3.86 (s) | 160.6, 153.0, 132.0, 108.5, 101.7, 100.9 |
| 4-Bromo-3-methoxyphenol [5] | 7.34 (d), 6.60 (d), 6.42 (dd) | 3.77 (s) | 156.8, 156.1, 133.4, 108.5, 102.3, 100.5 |
| 2-Bromophenol [7][8] | ~7.5-6.8 (m) | Absent | ~152, 133, 129, 122, 116, 112 |
Causality in NMR: The differences are stark. 2-Bromophenol lacks a methoxy signal entirely and has four aromatic proton signals and six aromatic carbon signals, consistent with its lower symmetry. The two isomers, this compound and 4-Bromo-3-methoxyphenol, both show three distinct aromatic proton signals and a methoxy singlet. However, the precise chemical shifts and coupling patterns are unique to each, driven by the differing electronic effects (shielding/deshielding) of the substituents on their neighboring protons.
Visualizing the NMR Logic
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that ionizes a sample and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and clues to its structure from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Introduction: Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the sample from any impurities.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading it to fragment into smaller, characteristic ions.
-
Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole), and their m/z ratios and relative abundances are recorded to generate the mass spectrum.
Interpreting the Mass Spectrum of this compound
-
Molecular Ion (M⁺•) Peak: The most critical feature for a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2), with nearly equal intensity. For this compound (C₇H₇BrO₂), the expected molecular ions are at m/z 202 (for C₇H₇⁷⁹BrO₂) and m/z 204 (for C₇H₇⁸¹BrO₂).
-
Key Fragmentation Pathways: Phenols and their ethers often undergo characteristic fragmentations.
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups is the loss of a methyl radical from the molecular ion, leading to a fragment at M-15. This would result in peaks at m/z 187/189.
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from fragment ions is common for phenols.
-
Alpha Cleavage: Cleavage of the bond alpha to the oxygen atom can also occur.
-
Comparative Mass Spectrometry Data
| Feature | This compound | 4-Bromo-3-methoxyphenol | 2-Bromophenol[10] | Rationale for Differences |
| Molecular Formula | C₇H₇BrO₂ | C₇H₇BrO₂ | C₆H₅BrO | Different elemental composition leads to a different molecular weight. |
| Molecular Weight | 203.03 g/mol | 203.03 g/mol | 173.01 g/mol | The absence of the -CH₂O unit in 2-Bromophenol results in a 30 Da mass difference. |
| M⁺• / (M+2)⁺• Peaks | m/z 202 / 204 | m/z 202 / 204 | m/z 172 / 174 | The M/(M+2) pattern confirms the presence of one bromine atom in all compounds. The m/z values confirm the molecular formula. |
| Key Fragment (M-15) | m/z 187 / 189 | m/z 187 / 189 | Absent | The loss of a methyl group is characteristic of the methoxy-containing isomers and is absent in 2-Bromophenol. |
The mass spectrum provides the most direct confirmation of the molecular formula. While the fragmentation patterns of the two isomers may be very similar, MS definitively distinguishes them from 2-Bromophenol by a mass difference of 30 Da and the presence of the M-15 fragment.
Visualizing the Fragmentation Pathway
Conclusion: A Unique Spectroscopic Identity
The comprehensive analysis of this compound using IR, NMR, and MS provides a unique and unambiguous spectroscopic fingerprint.
-
IR spectroscopy confirms the presence of hydroxyl, methoxy, and aromatic functionalities, with the aryl-O-C stretch being a key differentiator from non-methoxylated analogues.
-
¹H and ¹³C NMR spectroscopy provide the definitive structural blueprint, where the specific chemical shifts and coupling constants of the three aromatic protons distinguish it from all positional isomers.
-
Mass spectrometry confirms the molecular formula and the presence of a single bromine atom through the characteristic M⁺•/(M+2)⁺• isotopic pattern at m/z 202/204.
By employing this multi-technique approach and comparing the data against relevant alternatives, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and development endeavors.
References
- Supplementary Information - Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Gafner, F., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- SpectraBase. (n.d.). 2-Bromophenol [1H NMR] Spectrum. Wiley-VCH GmbH.
- SpectraBase. (n.d.). 2-Bromophenol [13C NMR] Chemical Shifts. Wiley-VCH GmbH.
- PubChem. (n.d.). 5-Bromo-2-methoxyphenol.
- National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2-bromo-. NIST WebBook.
- PubChem. (n.d.). 2-Bromophenol.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of phenol.
- MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
- PubChem. (n.d.). This compound.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns.
- SciELO. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
- Mass Spectrometry: A Textbook, 3rd Edition. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
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- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. Phenol, 2-bromo- [webbook.nist.gov]
- 4. 4-Bromo-3-methoxyphenol(102127-34-4)FT-IR [chemicalbook.com]
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- 10. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Bromophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromophenol Isomers
Bromophenols are a class of halogenated organic compounds characterized by a phenol ring substituted with one or more bromine atoms. Found naturally in marine organisms, particularly red algae, they have garnered significant interest for their diverse and potent biological activities.[1][2] The position and number of bromine atoms on the phenol ring give rise to numerous isomers, each with a unique three-dimensional structure that dictates its interaction with biological targets. This guide focuses on comparing the biological activities of these isomers to elucidate structure-activity relationships that can inform drug discovery and development.
There are 19 distinct bromophenol isomers, ranging from monobromophenols to pentabromophenol.[3] This guide will focus on the most commonly studied isomers, including monobromophenols (2-, 3-, and 4-bromophenol), dibromophenols (e.g., 2,4- and 2,6-dibromophenol), and tribromophenols (e.g., 2,4,6-tribromophenol). Understanding the subtle differences in their biological effects is crucial for harnessing their therapeutic potential while mitigating potential toxicity.
Comparative Cytotoxicity of Bromophenol Isomers
The cytotoxic effects of bromophenol isomers are a critical area of study, with implications for both their therapeutic application as anticancer agents and their potential toxicity as environmental contaminants. Experimental evidence reveals a clear structure-activity relationship, where both the number and position of bromine substituents significantly influence cytotoxicity.
A general trend observed is that the cytotoxicity of bromophenols increases with the number of bromine atoms.[4][5] For instance, 2,4,6-tribromophenol (2,4,6-TBP) consistently demonstrates higher toxicity than its dibromophenol counterparts.[4] This is likely due to increased lipophilicity, which facilitates passage through cell membranes.
Among isomers with the same number of bromine atoms, the substitution pattern is a key determinant of activity. Studies on aquatic organisms have shown that 2,4-dibromophenol (2,4-DBP) is more toxic than 2,6-dibromophenol (2,6-DBP).[4] This suggests that the relative positions of the bromine atoms and the hydroxyl group influence the molecule's interaction with cellular targets.
While direct comparative studies on the cytotoxicity of monobromophenol isomers (2-, 3-, and 4-bromophenol) in human cell lines are limited in publicly available literature, research on halophenolic disinfection byproducts suggests that the position of the halogen atom does impact biological activity.[5] One study indicated that 2-bromophenol did not significantly increase reactive oxygen species (ROS) levels in HepG2 cells, unlike other tested halophenols.
The mechanism of cytotoxicity for many bromophenols involves the induction of apoptosis, or programmed cell death.[1] For example, 2,4,6-TBP has been shown to induce apoptosis in human peripheral blood mononuclear cells.[6] This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.
Table 1: Comparative Cytotoxicity of Selected Bromophenol Isomers
| Compound | Test Organism/Cell Line | Endpoint | IC50/EC50 (mg/L) | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda | 96-hour EC50 | 8.73 | [4] |
| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda | 96-hour EC50 | 9.90 | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda | 96-hour EC50 | 2.67 | [4] |
| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | 48-hour EC50 | 2.17 | [4] |
| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | 48-hour EC50 | 2.78 | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | 48-hour EC50 | 1.57 | [4] |
Note: IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) values represent the concentration of a compound that elicits a 50% response. Lower values indicate higher potency.
Diagram: Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism of bromophenol-induced cytotoxicity. The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is often implicated in the cellular response to these compounds.
Caption: Intrinsic apoptosis pathway induced by bromophenols.
Antioxidant Activity of Bromophenol Isomers
Many bromophenols exhibit significant antioxidant activity, which is their ability to neutralize harmful free radicals in the body. This property is largely attributed to the hydrogen-donating capacity of the phenolic hydroxyl group. The number and position of bromine atoms, as well as other substituents, can modulate this activity.
The antioxidant potential of bromophenols is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. A lower IC50 value in this assay indicates greater antioxidant activity.[7]
While comprehensive comparative data for simple monobromophenol isomers is limited, studies on more complex bromophenol derivatives have revealed some structure-activity relationships. For instance, the presence of ortho-dihydroxy groups on the aromatic ring generally enhances antioxidant activity compared to a single hydroxyl group.[7]
The antioxidant effects of some bromophenols are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes.
Diagram: Nrf2 Signaling Pathway
The activation of the Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress, which can be modulated by bromophenols.
Caption: Nrf2 signaling pathway and its modulation by bromophenols.
Enzyme Inhibition by Bromophenol Isomers
Bromophenol isomers have emerged as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. The inhibitory activity is highly dependent on the specific isomer and the target enzyme.
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several novel bromophenol derivatives have demonstrated significant AChE inhibitory activity.[9][10] The inhibitory potency varies among different derivatives, suggesting that the substitution pattern on the phenol ring is crucial for effective binding to the enzyme's active site.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity. A number of bromophenol derivatives, particularly those isolated from marine algae, have been identified as potent and selective PTP1B inhibitors.[11] Highly brominated compounds often exhibit enhanced inhibitory activity.
Other Enzyme Inhibition: Bromophenols have also been shown to inhibit other enzymes, including carbonic anhydrase, α-glucosidase, and α-amylase. The diverse enzyme inhibitory profiles of bromophenol isomers underscore their potential as scaffolds for the development of novel drugs.
Table 2: Comparative Enzyme Inhibitory Activity of Selected Bromophenol Derivatives
| Compound Class | Target Enzyme | Activity (IC50/Ki) | Reference |
| Bromophenol Derivatives | Acetylcholinesterase (AChE) | Ki: 6.54 - 24.86 nM | [10] |
| Bromophenol Derivatives | Carbonic Anhydrase I (hCA I) | Ki: 2.53 - 25.67 nM | [10] |
| Bromophenol Derivatives | Carbonic Anhydrase II (hCA II) | Ki: 1.63 - 15.05 nM | [10] |
| Bromophenol Derivatives | α-Amylase | IC50: 9.63 - 91.47 nM | |
| Bromophenol Derivatives | α-Glucosidase | Ki: 43.62 - 144.37 nM | |
| Highly Brominated Bromophenol | PTP1B | IC50: 0.68 µM | [11] |
Diagram: Enzyme Inhibition Mechanisms
The following diagram illustrates the common modes of reversible enzyme inhibition, which are relevant to the action of bromophenol isomers.
Caption: Competitive and non-competitive enzyme inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of bromophenol isomers.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenol isomers and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Principle: Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare different concentrations of the bromophenol isomers in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of AChE.
Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound that can be measured at 412 nm.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), AChE solution, acetylthiocholine iodide (ATCI) solution, DTNB solution, and the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the pre-incubation.
-
Substrate Addition: Add the ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value of the test compound.
Conclusion and Future Directions
The biological activity of bromophenol isomers is intricately linked to their chemical structure. The number and position of bromine atoms on the phenol ring are critical determinants of their cytotoxic, antioxidant, and enzyme-inhibiting properties. Generally, an increase in the number of bromine substituents correlates with enhanced cytotoxicity and, in some cases, improved enzyme inhibitory activity. The substitution pattern also plays a crucial role, with ortho- and para-substituted isomers often exhibiting distinct activities from their meta- counterparts.
While significant progress has been made in understanding the biological activities of complex, poly-substituted bromophenols, a notable gap exists in the literature regarding direct comparative studies of the simple monobromophenol isomers. Future research should focus on systematic, head-to-head comparisons of 2-, 3-, and 4-bromophenol, as well as the various di- and tri-brominated isomers, across a wide range of biological assays. Such studies will provide a more complete picture of their structure-activity relationships and facilitate the rational design of novel bromophenol-based therapeutic agents with improved efficacy and reduced toxicity.
References
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- Liu, M., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(9), 509.
- Nguyen, T. L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
- Wang, N., et al. (2022). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Frontiers in Environmental Science, 10, 868911.
- Goksu, S., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2796-2804.
- Karatas, M. O., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481.
- Aygün, A., et al. (2019). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. Archiv der Pharmazie, 352(1-2), e1800263.
- Li, J., et al. (2023). Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. Chemosphere, 327, 138527.
- Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
- Hassenklöver, T., & Bickmeyer, U. (2006). Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). Aquatic Toxicology, 76(1), 37-45.
- Liu, D., et al. (2013). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 11(11), 4364-4387.
- Li, J., et al. (2023). Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. Chemosphere, 327, 138527.
- Wikipedia. (2023). Bromophenol.
- Barańska, A., et al. (2023). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 24(3), 2341.
- Wang, C., et al. (2021). Bromophenol Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways. Marine Drugs, 19(9), 508.
- Karatas, M. O., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481.
- Hassenklöver, T., & Bickmeyer, U. (2006). Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). Aquatic Toxicology, 76(1), 37-45.
- Taylor & Francis. (n.d.). Bromophenol – Knowledge and References.
- Hassenklöver, T., & Bickmeyer, U. (2006). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. Aquatic Toxicology, 79(4), 384-390.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-Bromo-5-methoxyphenol
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Bromo-5-methoxyphenol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. An impurity in this precursor can lead to downstream reaction side products, compromise the stability of the API, or introduce unforeseen toxicological risks.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Elemental Analysis (EA). As a Senior Application Scientist, I will not only detail the protocols but also explain the causality behind our analytical choices. We will explore why a single method, even a fundamental one like EA, is insufficient for a comprehensive purity declaration and how an orthogonal approach, integrating techniques like Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and classical Titrimetry, constitutes a self-validating and trustworthy system.
The Cornerstone of Purity: Elemental Analysis (EA)
Elemental analysis is a powerful technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and heteroatoms in a sample.[1][2] It is a cornerstone of chemical analysis because it provides a quantitative measure of a compound's elemental composition, which can be directly compared to its theoretical formula to assess purity.[3] For this compound (C₇H₇BrO₂), the theoretical elemental composition is the bedrock against which we measure our sample's integrity.
Theoretical Elemental Composition of this compound (C₇H₇BrO₂) [4][5]
-
Molecular Weight: 203.03 g/mol
-
Carbon (C): 41.41%
-
Hydrogen (H): 3.47%
-
Bromine (Br): 39.35%
-
Oxygen (O): 15.76%
A deviation from these values suggests the presence of impurities. The generally accepted deviation for a pure compound is within ±0.4% of the calculated theoretical value.[6][7]
Experimental Protocol: CHNS/O Combustion Analysis
The most common form of elemental analysis is accomplished by combustion analysis.[1] The sample is combusted in a high-temperature environment rich in oxygen, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using a thermal conductivity detector.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a calibrated microbalance. The small sample size necessitates high accuracy in weighing.[8]
-
For volatile samples, a sealed aluminum capsule may be used.
-
Prepare at least three replicates for each sample batch to ensure precision.
-
-
Instrument Setup (Elemental Analyzer):
-
Set the combustion furnace temperature to 950-1050°C to ensure complete combustion of the sample.
-
Set the reduction furnace temperature to 650°C, typically containing copper wires to remove excess oxygen and reduce nitrogen oxides to N₂.
-
Use ultra-high purity helium as the carrier gas.
-
-
Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the results.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber via an autosampler.
-
The resulting gases are passed through a gas chromatography column to separate CO₂, H₂O, and N₂.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Oxygen and Bromine content are typically determined by separate methods. Oxygen is determined by pyrolysis in the absence of oxygen, and halogens like Bromine are often determined by titration after combustion or via ion chromatography.
-
-
Data Calculation:
-
The instrument software calculates the percentage of C, H, and N based on the TCD signal and the sample weight.
-
Hypothetical Data & Interpretation
Let's consider two batches of this compound:
-
Batch A: A high-purity sample from a trusted supplier.
-
Batch B: A sample suspected of containing impurities.
| Element | Theoretical % | Batch A (Found %) | Deviation (A) | Batch B (Found %) | Deviation (B) |
| C | 41.41 | 41.35 | -0.06 | 40.88 | -0.53 |
| H | 3.47 | 3.50 | +0.03 | 3.65 | +0.18 |
| Br | 39.35 | 39.21 | -0.14 | 38.75 | -0.60 |
Interpretation:
-
Batch A: The deviations for C, H, and Br are all well within the acceptable ±0.4% range. This provides strong evidence that the sample is of high purity with respect to its elemental composition.
-
Batch B: The deviations for Carbon (-0.53%) and Bromine (-0.60%) are outside the acceptable limits. This is a clear indication of impurity. The lower C and Br percentages could suggest the presence of an impurity with a lower relative content of these elements, such as residual water (increasing H and O content) or an inorganic salt.
While elemental analysis flags Batch B as impure, it doesn't tell us the identity or number of impurities. This is its primary limitation and the reason we must turn to orthogonal methods.
Orthogonal Validation: A Multi-faceted Approach to Purity
Orthogonal methods are analytical techniques that measure the same property (in this case, purity) using fundamentally different principles. Employing them provides a more comprehensive and reliable assessment.[9][10]
Quantitative NMR (qNMR): Purity Through Signal Integration
qNMR is a powerful primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[11][12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
-
Data Processing & Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity (Purityₐ) using the following equation[13][14]: Purityₐ (%) = (Iₐ / Nₐ) * (Nₛₜₐₙ / Iₛₜₐₙ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Purityₛₜₐₙ Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, a=analyte, std=standard.
-
| Batch | Purity by qNMR | Observations |
| Batch A | 99.8% | Clean spectrum with signals corresponding to this compound. |
| Batch B | 98.5% | In addition to the main compound signals, small, unidentified peaks are visible in the aromatic and aliphatic regions. |
Causality: qNMR provides an absolute purity value and confirms the structure of the main component. For Batch B, it not only quantifies the lower purity but also visually reveals the presence of other proton-containing impurities, offering clues to their nature that EA cannot.
High-Performance Liquid Chromatography (HPLC): Separating and Quantifying Impurities
HPLC is the workhorse of the pharmaceutical industry for purity analysis.[15][16] It excels at separating a compound from its potential impurities, allowing for the quantification of each component based on its peak area.[17][18]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is typically reported as area percent, calculated as: (Area of Main Peak / Total Area of All Peaks) * 100
-
| Batch | Purity by HPLC (Area %) | Observations |
| Batch A | 99.9% | A single major peak is observed at the expected retention time. |
| Batch B | 98.6% | A major peak is observed, along with a significant impurity peak at a different retention time (1.1%) and minor peaks (0.3%). |
Causality: HPLC provides a relative purity value and is exceptionally sensitive for detecting and quantifying individual impurities. For Batch B, it clearly separates an impurity of 1.1%, which could be a starting material, a regioisomer (e.g., 5-Bromo-2-methoxyphenol), or a degradation product. This level of detail is crucial for process optimization and regulatory filings.
Titrimetry: A Classic, Robust Assay
Titrimetric methods, while older, offer a cost-effective and robust way to determine the purity of certain functional groups. For this compound, the phenolic group can be assayed via bromination.[19][20][21]
-
Reaction: An excess of a known concentration of bromine solution is added to a known mass of the sample. The bromine will react with the activated positions on the phenol ring.
-
Back-Titration: The unreacted bromine is then determined by adding potassium iodide (KI), which is oxidized by the excess bromine to form iodine (I₂).
-
Endpoint Determination: The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
Calculation: By knowing the initial amount of bromine and the amount that was in excess, the amount of bromine that reacted with the phenol can be calculated, which directly correlates to the amount of phenol present.
| Batch | Purity by Titration |
| Batch A | 99.7% |
| Batch B | 98.4% |
Causality: This method provides a quantitative assay of the phenolic functional group. A lower purity value in Batch B suggests that some of the mass is composed of non-phenolic impurities or phenols with different reactivity towards bromine. It serves as an excellent, mechanistically different check on the other methods.
Synthesizing the Data: A Holistic View of Purity
A comprehensive purity assessment relies on synthesizing the data from these orthogonal methods.
| Analytical Method | Principle | Batch A Result | Batch B Result | Insights Gained |
| Elemental Analysis | Elemental Composition | Pass (within ±0.4%) | Fail (> ±0.4% deviation) | Confirms empirical formula; flags incorrect composition. |
| qNMR | Nuclear Signal Proportionality | 99.8% | 98.5% | Absolute purity; confirms structure; detects other H-containing species. |
| HPLC | Chromatographic Separation | 99.9% (Area %) | 98.6% (Area %) | Relative purity; separates and quantifies individual impurities. |
| Titrimetry | Chemical Reactivity | 99.7% | 98.4% | Assays specific functional group; confirms purity via chemical reaction. |
The data from all four methods are in strong agreement, providing a high degree of confidence in the final purity assignment. For Batch A, the purity is consistently high across all platforms. For Batch B, all methods indicate a purity of approximately 98.5%, and HPLC and qNMR provide crucial information about the presence of discrete impurities.
Visualizing the Workflow and Decision Process
A robust quality control system is built on a logical and validated workflow.
Caption: A comprehensive workflow for purity validation.
Caption: Decision tree for selecting the appropriate purity analysis method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality of pharmaceutical products. While elemental analysis serves as an essential, fundamental check of empirical formula and bulk purity, it is not sufficient on its own. A scientifically sound and trustworthy purity assessment is achieved by integrating a suite of orthogonal analytical techniques.
By combining the absolute quantification of Elemental Analysis and qNMR with the superior separative power of HPLC and the functional group specificity of Titrimetry , we create a self-validating system. This multi-pronged approach provides a high-resolution picture of the sample's purity, enabling researchers and drug development professionals to proceed with confidence, knowing that the foundation of their synthesis is sound.
References
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A Comparative Guide to the Antioxidant Activity of Synthetic vs. Natural Bromophenols
Introduction: The Rising Tide of Bromophenols in Antioxidant Research
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the scientific community has turned its attention to the marine environment, a vast reservoir of unique chemical entities. Among these, bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have emerged as potent antioxidants.[1][2] Their structural diversity, stemming from varying degrees of bromination and hydroxylation, presents a compelling landscape for antioxidant discovery.[2] Concurrently, advances in synthetic organic chemistry have enabled the creation of novel bromophenol derivatives, offering the potential for enhanced efficacy and tailored pharmacological profiles.[3][4][5]
This guide provides a comprehensive comparative study of the antioxidant activities of synthetic and natural bromophenols. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their structure-activity relationships, mechanistic insights, and the experimental protocols essential for their evaluation. By synthesizing data from peer-reviewed literature, this guide aims to provide an objective comparison to inform future research and development in this promising field.
Origins and Chemistry: A Tale of Two Sources
Natural Bromophenols: Nature's Marine Arsenal
Natural bromophenols are secondary metabolites primarily biosynthesized by marine algae, particularly red algae (Rhodophyta).[1][2][6] These compounds are thought to play a role in the chemical defense mechanisms of these organisms.[1] The biosynthesis involves the action of bromoperoxidases, enzymes that catalyze the incorporation of bromide from seawater onto phenolic precursors.[7] This natural process gives rise to a rich diversity of structures, from simple brominated phenols to complex ethers and diarylmethanes.[1][6]
Synthetic Bromophenols: Designing for Potency
The synthesis of bromophenols in the laboratory offers the advantage of controlled structural modification to enhance their biological activities.[4][5] Synthetic strategies often involve the bromination of phenolic precursors using various reagents and catalysts.[8] This allows for the systematic alteration of the number and position of both bromine and hydroxyl groups, facilitating the exploration of structure-activity relationships.[3][9][10][11] Furthermore, synthesis provides a consistent and scalable supply of these compounds for extensive biological evaluation, overcoming the limitations of natural sourcing.[4][5]
Mechanisms of Antioxidant Action: Quenching the Fire of Oxidative Stress
The antioxidant activity of bromophenols is primarily attributed to their ability to scavenge free radicals, highly reactive species that can inflict damage on cellular components. This is achieved through several mechanisms, with the most prominent being hydrogen atom transfer (HAT) and single electron transfer (SET).[12]
In the HAT mechanism , the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting bromophenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[12]
The SET mechanism involves the transfer of an electron from the bromophenol to the free radical, forming a bromophenol radical cation and an anion.
The efficiency of these mechanisms is heavily influenced by the molecular structure of the bromophenol.
Visualizing the Mechanism: Radical Scavenging by Bromophenols
Caption: A simplified workflow diagram of the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. [13]The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. [13]The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. [13]2. Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. 3. Preparation of Test Samples: Prepare a series of dilutions of the bromophenol sample.
-
Reaction Mixture: Add a small volume of the test sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture for a defined period (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve prepared with Trolox, a water-soluble analog of vitamin E. [13]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. [14][15][16]The change in absorbance is proportional to the antioxidant capacity of the sample. [14] Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. [17]2. Preparation of Test Samples: Prepare dilutions of the bromophenol sample.
-
Reaction Mixture: Add the test sample to the pre-warmed FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-6 minutes). [14]5. Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents.
Conclusion and Future Directions
This comparative guide highlights the significant antioxidant potential of both natural and synthetic bromophenols. While natural bromophenols from marine algae offer a vast and diverse source of novel antioxidant compounds, synthetic derivatives provide the opportunity for rational design and optimization of their activity.
The structure-activity relationship studies consistently point to the critical role of hydroxyl groups in radical scavenging. The influence of bromine substitution is more complex and warrants further investigation to fully elucidate its contribution to the antioxidant mechanism.
Future research should focus on:
-
Cellular and In Vivo Studies: Moving beyond in vitro assays to evaluate the antioxidant activity of promising bromophenols in cellular and animal models to assess their bioavailability, metabolism, and efficacy in a biological context. [7]* Mechanistic Elucidation: Employing advanced techniques, such as computational modeling and spectroscopic methods, to gain deeper insights into the molecular mechanisms of antioxidant action. [12][18] The exploration of bromophenols, both from the ocean's depths and the chemist's bench, holds immense promise for the development of new therapeutic strategies to combat oxidative stress and its associated diseases.
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- Parys, M., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2849-2863. [Link]
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- Permatasari, L., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 325, 04004. [Link]
- Liu, M., et al. (2021).
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Moussi, K., et al. (2015). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. The Journal of Physical Chemistry B, 119(43), 13699-13710. [Link]
- Guesmi, F., et al. (2025).
- Guesmi, F., et al. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. [Link]
- Rosales-Mendoza, S., et al. (2025). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews. [Link]
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- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [No valid URL provided].
- Cotas, J., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 481. [Link]
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- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
- Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. [No valid URL provided].
- ResearchGate. (n.d.). Some important natural and synthetic bromophenols. [No valid URL provided].
- Bayrak, Ç., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]
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A Researcher's Guide to the Synthesis of 2-Bromo-5-methoxyphenol: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project outcomes. 2-Bromo-5-methoxyphenol is a valuable building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this important molecule, offering a side-by-side comparison of methodologies, supported by experimental data, to inform your selection of the most appropriate route for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily originates from 3-methoxyphenol. The key challenge lies in achieving regioselective bromination at the C-2 position, as the starting material is susceptible to substitution at other positions on the aromatic ring. The main strategies to achieve the desired product can be broadly categorized into two approaches: direct bromination and a protecting group strategy. This guide will delve into the specifics of each, evaluating them on the basis of yield, cost, safety, and operational complexity.
Method 1: Direct Bromination of 3-Methoxyphenol
The most straightforward approach to synthesizing this compound is the direct electrophilic bromination of 3-methoxyphenol. This method is attractive due to its simplicity and fewer reaction steps.
Reaction Pathway
Caption: Direct Bromination of 3-Methoxyphenol
Experimental Protocol
A typical procedure involves dissolving 3-methoxyphenol in a suitable solvent, such as acetonitrile, and treating it with a brominating agent like N-bromosuccinimide (NBS) at a controlled temperature.[2]
Step-by-step methodology:
-
Dissolve 3-methoxyphenol in acetonitrile and cool the solution to 0°C.
-
Slowly add a solution of N-bromosuccinimide in acetonitrile dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for an additional hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue, a mixture of brominated isomers, requires purification by column chromatography.
Cost-Benefit Analysis
| Parameter | Direct Bromination |
| Yield | ~28-60% for the desired 2-bromo isomer[1][2] |
| Purity | Requires extensive purification to separate from the 4-bromo isomer.[1] |
| Reagent Cost | Relatively low due to fewer reagents. |
| Time Efficiency | Shorter reaction time, but purification can be time-consuming. |
| Scalability | Challenging to scale up due to the difficult separation of isomers. |
| Safety & Environmental | Use of chlorinated solvents for purification can be a concern. |
The primary drawback of this method is the formation of the 4-bromo-3-methoxyphenol isomer, which has very similar physical properties to the desired 2-bromo product, making their separation by conventional methods like distillation or recrystallization exceedingly difficult.[1] This leads to lower isolated yields of the pure desired product and increases the cost and time associated with purification, especially at a larger scale.
Method 2: Protecting Group Strategy
To overcome the issue of poor regioselectivity in direct bromination, a protecting group strategy is often employed. This involves temporarily protecting the hydroxyl group of 3-methoxyphenol, which sterically hinders bromination at the adjacent positions and directs the substitution to the desired C-2 position.
Reaction Pathway
Caption: Protecting Group Strategy Workflow
Experimental Protocols
Several protecting groups can be utilized, with tert-butyldimethylsilyl (TBDMS) and acetyl groups being common choices.[1]
A. TBDMS Protection
Step-by-step methodology:
-
Protection: React 3-methoxyphenol with tert-butyldimethylsilyl chloride and imidazole in N,N-dimethylformamide (DMF) at room temperature.
-
Bromination: The resulting protected intermediate is then brominated with N-bromosuccinimide in a suitable solvent.
-
Deprotection: The TBDMS group is subsequently removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or an acid, to yield the final product.
B. Acetyl Protection
Step-by-step methodology:
-
Protection: React 3-methoxyphenol with acetyl chloride in a solvent like cyclohexane at room temperature to form 3-methoxyphenyl acetate.[1]
-
Bromination: The acetate intermediate is then brominated with N-bromosuccinimide in acetonitrile.[1]
-
Deprotection: The acetyl group is removed by hydrolysis, often using a base like sodium hydroxide, to give this compound.
Cost-Benefit Analysis
| Parameter | Protecting Group Strategy |
| Yield | High, with reported overall yields significantly better than direct bromination.[1] |
| Purity | High purity of the final product with minimal isomeric impurities. |
| Reagent Cost | Higher due to the cost of protecting agents, deprotection reagents, and potentially more complex workups. |
| Time Efficiency | Longer overall process due to the additional protection and deprotection steps. |
| Scalability | More readily scalable due to the cleaner reaction profile and easier purification. |
| Safety & Environmental | The use of additional reagents and solvents increases the waste stream. |
While the protecting group strategy involves more steps, the significantly higher yield and purity of the final product often outweigh the increased initial reagent cost and reaction time. The simplified purification process is a major advantage, especially for larger-scale syntheses where the separation of isomers would be impractical and costly.
Comparative Summary
| Feature | Direct Bromination | Protecting Group Strategy |
| Number of Steps | 1 (plus difficult purification) | 3 (protection, bromination, deprotection) |
| Yield of 2-Bromo Isomer | Low to Moderate (28-60%)[1] | High |
| Selectivity | Poor | Excellent |
| Purification | Difficult (Column Chromatography)[1] | Relatively Simple |
| Overall Cost | Lower reagent cost, higher purification cost | Higher reagent cost, lower purification cost |
| Scalability | Poor | Good |
Conclusion and Recommendations
The choice between direct bromination and a protecting group strategy for the synthesis of this compound hinges on the specific requirements of the researcher.
-
For small-scale synthesis where a lower yield is acceptable and access to chromatographic purification is readily available, direct bromination may be a viable, albeit less efficient, option.
-
For larger-scale production or when high purity is critical , the protecting group strategy is unequivocally the superior method. The higher initial investment in reagents and time is justified by the significantly improved yield, purity, and scalability, ultimately leading to a more cost-effective and reliable synthesis.
By carefully considering these factors, researchers can select the optimal synthetic route that aligns with their project goals, timeline, and budget, ensuring a consistent and high-quality supply of this important chemical intermediate.
References
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- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
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- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. (URL: [Link])
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The Strategic Advantage of 2-Bromo-5-methoxyphenol in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Among the myriad of available building blocks, 2-Bromo-5-methoxyphenol has emerged as a versatile and strategically valuable intermediate. This guide provides an in-depth technical analysis of the applications of this compound, objectively comparing its performance against alternative synthetic precursors and furnishing the experimental data necessary for informed decision-making in complex molecule synthesis.
I. The Synthetic Utility of this compound: A Tale of Two Handles
This compound, a white crystalline solid, is a key intermediate in organic synthesis, widely utilized in the pharmaceutical and pesticide industries.[1] Its value lies in the strategic placement of three key functional groups on the aromatic ring: a hydroxyl group, a methoxy group, and a bromine atom. The hydroxyl and methoxy groups are ortho- and para-directing, activating the ring for electrophilic substitution. The bromine atom, a versatile synthetic handle, readily participates in a variety of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.
However, the direct synthesis of this compound from 3-methoxyphenol via bromination is not without its challenges. This method, while straightforward, often suffers from low yields (around 60%) and the concomitant formation of the 4-bromo-3-methoxyphenol isomer, which is notoriously difficult to separate due to their very similar physical properties.[1]
To circumvent these issues, a more refined synthetic approach involves the protection of the hydroxyl group of 3-methoxyphenol prior to bromination. This strategy significantly improves the yield and regioselectivity of the bromination reaction, leading to a more efficient and scalable synthesis of the desired this compound.[1]
II. Comparative Analysis in Drug Synthesis: The Bosutinib Intermediate Case Study
| Parameter | Route A: Utilizing 5-Bromo-2-methoxyphenol | Route B: Starting from Vanillic Acid |
| Starting Material | 5-Bromo-2-methoxyphenol | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) |
| Key Transformations | Friedel-Crafts, alkylation, bromination, cyano substitution, intramolecular cyclization | Esterification, alkylation, nitration, reduction, cyclization |
| Overall Yield | 36.9% | 29.8% |
| Number of Steps | 7 | 8 |
| Final Purity (HPLC) | 98.71% | 98.6% |
This comparison clearly demonstrates that the synthetic route commencing with a brominated methoxyphenol building block is more efficient, affording a higher overall yield in fewer steps.[2] This underscores the strategic advantage of incorporating this compound in the early stages of a complex synthesis, as it can lead to a more streamlined and productive manufacturing process.
III. A Versatile Precursor for Bioactive Molecules
The true power of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications.[3][4]
Anti-inflammatory Properties
A notable example of the anti-inflammatory potential of this compound derivatives is the compound 2-bromo-5-hydroxy-4-methoxybenzaldehyde. This derivative has been shown to exhibit significant anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. The mechanism of action involves the coordinated suppression of the MAPK and NF-κB signaling pathways.[3]
Antioxidant and Anticancer Activities
Derivatives of bromophenols are also recognized for their antioxidant and anticancer properties.[3] While specific studies on this compound are limited, the broader class of bromophenol derivatives has been shown to possess significant potential in these areas, warranting further investigation into the specific derivatives of this compound.[3][4]
IV. Key Applications in Cross-Coupling Reactions
The bromine atom of this compound is a key functional group that enables its participation in a variety of powerful cross-coupling reactions, which are fundamental to modern drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound is an excellent substrate for this reaction. It can be efficiently coupled with a wide range of aryl and vinyl boronic acids to generate complex biaryl and styrenyl structures, which are common motifs in pharmaceuticals.[2]
Caption: Generalized Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, and this compound is a suitable substrate for this reaction. It can be coupled with a variety of primary and secondary amines to produce substituted anilines, another important class of compounds in medicinal chemistry.[5][6]
Caption: Generalized Buchwald-Hartwig Amination of this compound.
V. Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.
Synthesis of this compound (with Protection)[1]
-
Protection of 3-methoxyphenol: To a solution of 3-methoxyphenol in a suitable solvent (e.g., DMF), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Bromination: To the solution of the protected 3-methoxyphenol, add a brominating agent (e.g., N-bromosuccinimide) portion-wise. Stir at room temperature until the starting material is consumed.
-
Deprotection: Add a deprotecting agent (e.g., a fluoride source for silyl ethers) to the reaction mixture and stir until the protecting group is cleaved.
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford this compound.
General Procedure for Suzuki-Miyaura Coupling[7][8]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination[5][6]
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
VI. Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a versatile platform for the efficient synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. As demonstrated by the comparative analysis of the Bosutinib intermediate synthesis, the use of such a well-equipped building block can significantly streamline synthetic routes, leading to higher yields and fewer steps. Furthermore, the demonstrated and potential biological activities of its derivatives make this compound a highly attractive starting material for drug discovery programs. The continued exploration of its applications in cross-coupling and other modern synthetic methodologies will undoubtedly unlock new avenues for the creation of novel and impactful chemical entities.
References
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- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (URL: [Link])
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- (PDF)
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comparing the efficacy of different protecting groups in synthesis
An In-Depth Guide to the Efficacy of Protecting Groups in Modern Organic Synthesis
Authored by: A Senior Application Scientist
In the intricate art of multi-step organic synthesis, the strategic manipulation of functional groups is paramount to achieving complex molecular architectures. Protecting groups serve as the chemist's temporary shield, a crucial tool for masking the inherent reactivity of a functional moiety to prevent undesired side reactions.[1][2][3] This allows for selective transformations at other positions within the molecule. The successful synthesis of pharmaceuticals, natural products, and other complex targets often hinges on a well-designed protecting group strategy.
An ideal protecting group should be easily and selectively introduced in high yield, remain robust and inert to a wide range of subsequent reaction conditions, and be cleanly and selectively removed in high yield under mild conditions that do not affect the rest of the molecule.[4][5][6] The pinnacle of this strategy is the concept of orthogonality , where multiple, different protecting groups can coexist in a single molecule and be removed independently by exposing the molecule to specific, non-interfering reagents.[1][2][7] This guide provides a comparative analysis of the most common and effective protecting groups for alcohols, amines, and carbonyls, supported by experimental data and protocols to inform your synthetic planning.
Protecting Groups for Alcohols: A Tale of Ethers
The hydroxyl group is one of the most common and versatile functional groups, but its acidic proton and nucleophilic oxygen can interfere with a vast array of reactions. Protection is typically achieved by converting the alcohol into an ether derivative.[5][8]
Silyl Ethers
Silyl ethers are among the most widely used alcohol protecting groups due to their ease of introduction, general stability, and versatile deprotection methods.[9] Their stability is highly tunable by varying the steric bulk of the alkyl substituents on the silicon atom.
Causality of Stability: The stability of silyl ethers towards hydrolysis is primarily governed by steric hindrance around the silicon atom. Bulky substituents impede the approach of both acids and bases, making the Si-O bond more difficult to cleave.[5][10] The general order of stability to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[9]
Table 1: Comparative Data for Common Silyl Ether Protecting Groups [9][11]
| Protecting Group | Common Reagent | Base/Catalyst | Typical Deprotection Reagent | Relative Acid Stability | Relative Base Stability |
| TMS (Trimethylsilyl) | TMSCl | Et₃N, Imidazole | K₂CO₃/MeOH, mild acid | Very Low | Low |
| TES (Triethylsilyl) | TESCl | Imidazole, Pyridine | Mild acid (e.g., AcOH) | Low | Low |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBSCl | Imidazole, DMAP | TBAF, HF•Py, AcOH | Moderate | Moderate |
| TIPS (Triisopropylsilyl) | TIPSCl | Imidazole | TBAF, HF•Py | High | Very High |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | Imidazole | TBAF, HF•Py | High | Moderate |
Experimental Protocol: TBS Protection and Deprotection
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl):
-
Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Typical yields are >90%.[11]
Deprotection using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the deprotected alcohol.
Benzyl Ethers (Bn)
The benzyl group is an extremely robust protecting group, stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents. Its primary mode of cleavage is via catalytic hydrogenolysis, making it orthogonal to most other protecting groups.[10][12]
Experimental Protocol: Benzylation and Debenzylation
Protection via Williamson Ether Synthesis:
-
Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C.
-
Slowly add a solution of the alcohol (1.0 eq) in the same solvent.
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.
-
Add benzyl bromide (BnBr, 1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by chromatography.
Deprotection via Catalytic Hydrogenolysis:
-
Dissolve the benzyl ether in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture vigorously under an atmosphere of hydrogen gas (H₂, typically 1 atm via a balloon) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected alcohol.
Visualization: Selecting an Alcohol Protecting Group
The choice of protecting group is dictated by the planned downstream reaction conditions. This diagram illustrates a simplified decision-making process.
Caption: Decision workflow for choosing between silyl and benzyl alcohol protecting groups.
Protecting Groups for Amines: The Carbamate Workhorses
Primary and secondary amines are nucleophilic and basic, often requiring protection during synthesis, particularly in peptide chemistry.[5] Carbamates are the most popular class of amine protecting groups, offering a balance of stability and selective removal.[10][13]
Boc, Cbz, and Fmoc: An Orthogonal Trio
The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups form the foundation of modern peptide synthesis.[13] Their distinct cleavage conditions make them orthogonally compatible, allowing for complex, sequential peptide assembly.[7][10]
Causality of Cleavage:
-
Boc: The tert-butyl group readily forms a stable carbocation upon protonation, making the Boc group highly susceptible to strong acids like trifluoroacetic acid (TFA).[13][14]
-
Cbz: Like the benzyl ether, the Cbz group is cleaved by catalytic hydrogenolysis, which reduces the benzylic C-O bond.[14]
-
Fmoc: The fluorenyl ring system has an acidic proton at the C9 position. Deprotonation by a mild base (like piperidine) initiates an E1cB-type elimination, releasing the free amine.[10][14]
Table 2: Comparison of Key Amine Protecting Groups
| Protecting Group | Introduction Reagent | Stable To | Labile To (Deprotection) | Key Application |
| Boc | Boc₂O, Boc-ON | Base, H₂/Pd | Strong Acid (TFA, HCl) | Boc-strategy SPPS[15] |
| Cbz (Z) | CbzCl | Mild Acid, Base | H₂/Pd, strong acid (HBr/AcOH) | Solution-phase peptide synthesis[16] |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Acid, H₂/Pd | Base (20% Piperidine/DMF) | Fmoc-strategy SPPS[15][17] |
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the peptide is being synthesized on a solid support (resin).
-
Swell the peptide-resin in DMF.
-
Drain the solvent from the reaction vessel.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes. The dibenzofulvene-piperidine adduct is often visible as a yellow solution.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before the next amino acid coupling step.
Visualization: Orthogonality in Peptide Synthesis
This diagram illustrates the orthogonal removal of Fmoc (temporary Nα-protection) and acid-labile side-chain protecting groups in SPPS.
Caption: Orthogonal deprotection scheme in Fmoc-based solid-phase peptide synthesis.
Protecting Groups for Carbonyls: The Acetal Family
Aldehydes and ketones are electrophilic and susceptible to attack by a wide range of nucleophiles and reducing agents. Protecting them as acetals or ketals renders the carbonyl carbon non-electrophilic.[10][18] This strategy is essential when, for example, a Grignard reagent must react with an ester in the presence of a ketone.[2]
Acetals vs. Thioacetals
The most common carbonyl protecting groups are cyclic acetals (from diols) and cyclic thioacetals (from dithiols).[5]
Causality of Stability and Reactivity:
-
Acetals: Formed under acidic conditions with a diol (e.g., ethylene glycol), they are stable to bases, organometallics, and hydrides.[2][5] They are readily cleaved by aqueous acid, regenerating the carbonyl. Aldehydes are generally more reactive and are protected faster than ketones, which can allow for selective protection.[18][19]
-
Thioacetals: Formed similarly with a dithiol, they are much more stable towards acid hydrolysis than their oxygen-containing counterparts.[2][5] This enhanced stability requires harsher deprotection conditions, typically involving oxidative methods or heavy metal salts like mercury(II) or silver(I) which have a high affinity for sulfur.[5][18]
Table 3: Comparison of Carbonyl Protecting Groups
| Protecting Group | Formation Reagent | Stable To | Labile To (Deprotection) | Notes |
| Acetal/Ketal | Ethylene glycol, p-TsOH | Base, Nucleophiles, Hydrides | Aqueous Acid (e.g., HCl/H₂O) | Most common, mild deprotection. |
| Thioacetal/Thioketal | 1,2-Ethanedithiol, BF₃•OEt₂ | Acid, Base, Nucleophiles | HgCl₂/H₂O, I₂(wet) | Very robust; useful for Raney Ni reduction. |
Experimental Protocol: Acetal Protection and Deprotection
Protection of a Ketone with Ethylene Glycol:
-
To a solution of the ketone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC or GC until all the starting ketone is consumed.
-
Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the acetal, which is often pure enough for the next step.
Deprotection via Acidic Hydrolysis:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., 2M HCl or p-TsOH).
-
Stir the mixture at room temperature or with gentle heating until deprotection is complete (monitored by TLC).
-
Neutralize the acid with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to recover the ketone.
Visualization: Chemoselective Reduction Workflow
This diagram shows a synthetic sequence where an acetal is used to achieve the selective reduction of an ester in the presence of a more reactive ketone.[2][19]
Caption: Workflow for selective ester reduction using acetal protection of a ketone.
Conclusion
The judicious selection and application of protecting groups are indispensable skills in synthetic chemistry. A deep understanding of their relative stabilities and the mechanisms of their cleavage allows for the design of elegant and efficient synthetic routes. While the addition of protection and deprotection steps can increase the length of a synthesis, they provide a level of control that is often necessary to achieve the desired target molecule with high purity and yield.[3] As the field moves towards more sustainable practices, the development of novel protecting groups and, where possible, protecting-group-free syntheses, will continue to be an important area of research.[20]
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
- Fiveable. (n.d.). Orthogonal Protection. Fiveable Organic Chemistry Key Term. [Link]
- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. CHEM3271 Advanced Organic Chemistry. [Link]
- Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. [Link]
- Wikipedia. (n.d.). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
- Kagne, R. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]
- Albericio, F., & Isidro-Llobet, A. (2010). Amino Acid-Protecting Groups.
- Chem-Station. (2014). Protection of Carbonyl Groups.
- Ashenhurst, J. (2018).
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights.net. [Link]
- Ma, A., & Adlington, R. M. (2012). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses? TutorChase Q&A. [Link]
- Wada, T., et al. (2018). Development of Protecting Groups for Prodrug-Type Oligonucleotide Medicines. Journal of Synthetic Organic Chemistry, Japan. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Support. [Link]
- JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE Chemistry. [Link]
- Slideshare. (n.d.). PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS. Slideshare.net. [Link]
- Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Slideshare.net. [Link]
- Perlego. (n.d.). Protecting Groups | Overview & Research Examples. Perlego Online Library. [Link]
- Organic Chemistry Portal. (n.d.). Protecting Groups. organic-chemistry.org. [Link]
- American Chemical Society. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]
- Lee, S., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- University of Windsor. (n.d.). Alcohol Protecting Groups. chem.uwindsor.ca. [Link]
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- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. labinsights.nl [labinsights.nl]
- 7. fiveable.me [fiveable.me]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Byproduct Analysis in 2-Bromo-5-methoxyphenol Synthesis for Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the synthesis of pure, well-characterized intermediates is paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). 2-Bromo-5-methoxyphenol is a key building block in the synthesis of numerous pharmaceutical compounds. However, its synthesis is often plagued by the formation of isomeric byproducts that are challenging to separate, leading to decreased yields and downstream purification complexities. This guide provides an in-depth analysis of the byproducts generated during the synthesis of this compound, a comparative evaluation of different synthetic methodologies to mitigate these impurities, and detailed analytical protocols for their quantification.
The Challenge of Regioselectivity in the Bromination of 3-Methoxyphenol
The most direct and economically viable route to this compound is the electrophilic aromatic substitution of the readily available starting material, 3-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing activators. This inherent electronic property of the substrate leads to a lack of regioselectivity during bromination, resulting in a mixture of isomeric products.
The primary byproduct in this reaction is the regioisomer 4-Bromo-3-methoxyphenol . The similar physical properties of this compound and 4-Bromo-3-methoxyphenol, such as their boiling points and polarities, make their separation by conventional techniques like distillation or simple column chromatography exceedingly difficult and often results in significant product loss[1].
Beyond the primary isomeric byproduct, further bromination can lead to the formation of di- and poly-brominated species, such as 2,4-Dibromo-5-methoxyphenol and 2,6-Dibromo-5-methoxyphenol , especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.
Comparative Analysis of Synthetic Methodologies
To address the challenge of byproduct formation, several alternative synthetic strategies have been developed. Here, we compare three prominent methods: Direct Bromination, Bromination with N-Bromosuccinimide (NBS), and a Protecting Group Strategy.
Method 1: Direct Bromination with Elemental Bromine
This method, while straightforward, is the most prone to byproduct formation.
Reaction Scheme:
Caption: Direct bromination of 3-methoxyphenol leading to a mixture of products.
Experimental Protocol: Direct Bromination
-
Dissolve 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of elemental bromine (1 equivalent) in the same solvent dropwise over a period of 1-2 hours, while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Byproduct Analysis:
The crude product from this method typically contains a significant amount of the 4-bromo isomer. The ratio of 2-bromo to 4-bromo isomers can vary depending on the solvent and reaction temperature, but often approaches a 1:1 mixture, severely impacting the yield of the desired product.
Method 2: Selective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. Its use can significantly improve the regioselectivity of the reaction, favoring the formation of the ortho-brominated product. The mechanism is believed to involve the in-situ generation of a low concentration of Br2 or a polarized N-Br bond that acts as the electrophile[2].
Reaction Scheme:
Caption: Selective bromination using NBS to improve the yield of the desired isomer.
Experimental Protocol: Bromination with NBS
-
Dissolve 3-methoxyphenol (1 equivalent) in acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1-1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or GC-MS.
-
After completion, filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Byproduct Analysis:
The use of NBS generally leads to a higher ratio of the desired 2-bromo isomer to the 4-bromo isomer compared to direct bromination. The selectivity can be further enhanced by careful control of reaction conditions and the choice of solvent.
Method 3: Protecting Group Strategy
To achieve the highest regioselectivity, a protecting group strategy is employed. The hydroxyl group of 3-methoxyphenol is temporarily protected, which sterically hinders the ortho position (position 2) to a lesser extent than the para position (position 4) relative to the methoxy group, and can also influence the electronic properties of the ring, thereby directing bromination to the desired position. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group[3][4].
Reaction Workflow:
Caption: A three-step protecting group strategy for highly regioselective synthesis.
Experimental Protocol: Protecting Group Strategy
-
Protection: To a solution of 3-methoxyphenol (1 equivalent) in anhydrous DMF, add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents). Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Extract the protected phenol with an organic solvent, wash with water and brine, dry, and concentrate.
-
Bromination: Dissolve the TBDMS-protected phenol in dichloromethane and add NBS (1.1 equivalents). Stir at room temperature for 2-4 hours. After completion, wash the reaction mixture with water and brine, dry, and concentrate.
-
Deprotection: Dissolve the crude brominated protected phenol in THF and add tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF, 1.2 equivalents). Stir at room temperature for 1-2 hours. Quench the reaction with water, extract the product, dry, and concentrate. Purify the final product by column chromatography.
Byproduct Analysis:
This method provides the highest regioselectivity, with the formation of the 4-bromo isomer being significantly suppressed. The major impurity in this case would be any unreacted starting material or byproducts from the protection and deprotection steps, which are generally easier to separate than the regioisomeric brominated phenols.
Quantitative Comparison of Synthesis Methods
| Parameter | Direct Bromination (Br2) | Selective Bromination (NBS) | Protecting Group Strategy (TBDMS) |
| Typical Yield of 2-Bromo Isomer | 30-40% | 50-70% | >85% (over 3 steps) |
| 2-Bromo:4-Bromo Isomer Ratio | ~1:1 | 3:1 to 10:1 | >20:1 |
| Major Byproducts | 4-Bromo-3-methoxyphenol, Dibrominated phenols | 4-Bromo-3-methoxyphenol | Byproducts from protection/deprotection |
| Process Complexity | Low | Medium | High |
| Reagent Cost & Safety | Low cost, hazardous Br2 | Moderate cost, safer NBS | High cost, multiple reagents |
| Scalability | Scalable but purification is an issue | Scalable | Less scalable due to multiple steps |
Analytical Methods for Byproduct Quantification
Accurate quantification of the product and byproducts is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques for this purpose.
GC-MS Analysis Protocol
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the isomers. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL). GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes. MS Conditions:
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Data Analysis: The isomers can be identified by their retention times and mass spectra. Quantification is achieved by integrating the peak areas of the respective isomers and comparing them to a calibration curve prepared with pure standards.
HPLC Analysis Protocol
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used. Mobile Phase: A gradient elution is often necessary to achieve good separation.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid. Gradient Program:
-
Start with a higher percentage of Solvent A (e.g., 70%) and gradually increase the percentage of Solvent B over 15-20 minutes. Flow Rate: 1.0 mL/min. Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance, typically around 280 nm. Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture (1 mg/mL) in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Similar to GC-MS, quantification is performed by comparing the peak areas of the isomers to a calibration curve.
Conclusion and Recommendations
The synthesis of this compound with high purity requires careful consideration of the synthetic methodology to control the formation of the isomeric byproduct, 4-Bromo-3-methoxyphenol.
-
Direct bromination with elemental bromine is the least selective method and should be avoided when high purity is required, as the subsequent separation of isomers is highly challenging.
-
Bromination with N-bromosuccinimide (NBS) offers a significant improvement in regioselectivity and is a good compromise between yield, purity, and operational simplicity. This method is recommended for laboratory-scale synthesis where a moderate level of purity is acceptable or can be improved with standard purification techniques.
-
The protecting group strategy provides the highest level of regioselectivity and is the method of choice when the utmost purity of this compound is critical, particularly for the synthesis of pharmaceutical intermediates where stringent impurity profiles are required. Although it involves more steps, the ease of purification of the final product often justifies the additional effort.
For all synthetic approaches, the implementation of robust analytical methods, such as the GC-MS and HPLC protocols detailed in this guide, is essential for accurate monitoring of the reaction, quantification of byproducts, and ensuring the quality of the final product.
References
- Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. [Link]
- Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. [Link]
- Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(26), 4253-4258. [Link]
- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. A convenient reagent for the bromination of aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733-4735. [Link]
- Prakash, G. K. S., Mathew, T., & Olah, G. A. (2001). A mild and efficient method for the regioselective monobromination of phenols and anilines with N-bromosuccinimide in the presence of a catalytic amount of ammonium acetate. Tetrahedron Letters, 42(48), 8449-8451. [Link]
- Wu, J., & Zhang, J. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry, 80(18), 9292–9296. [Link]
- US Patent CN104693014A, Synthesis method of 5-bromo-2-methoxyphenol.
- US Patent Application Publication US20190144383A1, Synthesis method of this compound.
- Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- SIELC Technologies. Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. [Link]
- Prakash, C., & Saleh, S. (2005). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. The Journal of Organic Chemistry, 70(4), 1467–1470. [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in Reactions with 2-Bromo-5-methoxyphenol
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthesis. 2-Bromo-5-methoxyphenol is a versatile building block, but its reactivity in cross-coupling reactions is nuanced by the electronic and steric interplay of its substituents. The electron-donating methoxy group and the acidic phenolic proton can significantly influence catalyst performance. This guide provides an in-depth, comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions involving this key substrate. The insights provided herein are grounded in established mechanistic principles and supported by experimental data from analogous systems to inform your catalyst selection and optimization strategies.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount method for constructing biaryl structures. The choice of palladium catalyst and ligand is critical to overcome the potential challenges posed by the electron-rich nature of this compound.
Mechanistic Considerations: The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[1] The efficiency of each step is heavily influenced by the chosen ligand and base.
Sources
A Researcher's Guide to the Conformational Landscape of 2-Bromo-5-methoxyphenol Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties. This guide offers an in-depth technical comparison of the conformational analysis of 2-Bromo-5-methoxyphenol and its derivatives, blending experimental data with computational methodologies to provide a comprehensive understanding of its structural dynamics.
The Significance of Conformational Preferences
The conformational landscape of a molecule dictates its interactions with biological targets, influencing efficacy and specificity in drug design. For substituted phenols like this compound, the orientation of the hydroxyl, bromo, and methoxy groups relative to the phenyl ring can significantly alter its reactivity, polarity, and ability to form intermolecular bonds. A key determinant in the conformational preference of 2-halophenols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the halogen atom.[1] This guide will explore the interplay of these factors in this compound and provide a framework for its comprehensive conformational analysis.
Comparative Analysis: Experimental and Computational Approaches
A multi-faceted approach, combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling, is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[2] Chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE) provide a wealth of information about the spatial arrangement of atoms.
Experimental Data for this compound:
| Nucleus | Chemical Shift (ppm) |
| ¹H | 7.32 (d, J=8.85 Hz, 1H), 6.45 (d, J=2.68 Hz, 1H), 6.34 (dd, J=2.71, 2.71 Hz, 1H), 4.94 (s, 1H), 3.86 (s, 3H) |
| ¹³C | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55 |
Source: Beilstein Journals, Supplementary Information
Interpretation and Further Analysis:
The presence of a singlet at 4.94 ppm is likely attributable to the hydroxyl proton. Its chemical shift can provide clues about the extent of its involvement in hydrogen bonding. A more downfield shift would suggest a stronger hydrogen bond. To definitively determine the conformation, further NMR experiments are necessary, including:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space interactions between the hydroxyl proton and the protons on the aromatic ring. A NOE between the OH proton and the proton at the C6 position would strongly suggest a conformation where the hydroxyl group is oriented towards the bromine atom.
-
Analysis of Coupling Constants: The magnitude of the coupling constants between the aromatic protons can provide information about the geometry of the ring.
Computational Chemistry: Predicting and Quantifying Conformational Energetics
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful means to predict the stable conformers of a molecule, calculate their relative energies, and determine the energy barriers to rotation.[3][4][5]
Key Conformers of this compound:
The primary conformational flexibility in this compound arises from the rotation around the C-O bonds of the hydroxyl and methoxy groups. The two most significant conformers are dictated by the orientation of the hydroxyl group:
-
Conformer A (Intramolecular Hydrogen Bond): The hydroxyl group is oriented towards the bromine atom, potentially forming a weak intramolecular hydrogen bond. This is often the preferred conformation in 2-halophenols.[1]
-
Conformer B (No Intramolecular Hydrogen Bond): The hydroxyl group is oriented away from the bromine atom.
The orientation of the methoxy group also contributes to the conformational landscape, with the methyl group either in the plane of the aromatic ring or out of the plane.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations.
-
Acquire a 2D COSY spectrum to confirm proton-proton couplings.
-
Acquire 2D HSQC and HMBC spectra to assign all proton and carbon signals unambiguously.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Measure the coupling constants between aromatic protons.
-
Analyze the NOESY spectrum for key correlations, particularly between the hydroxyl proton and neighboring aromatic protons. The presence and intensity of these NOEs will provide direct evidence for the preferred orientation of the hydroxyl group.
-
Protocol 2: Computational Conformational Analysis
This protocol outlines a typical workflow for a DFT-based conformational analysis.
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations on the Reactivity of 2-Bromo-5-methoxyphenol
Introduction: Bridging Theory and Synthesis with Computational Chemistry
In modern drug development and fine chemical synthesis, understanding the intrinsic reactivity of a molecule is paramount. 2-Bromo-5-methoxyphenol is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its reactivity is governed by the interplay of three distinct functional groups on the benzene ring: a strongly activating, ortho-para directing hydroxyl group (-OH); a moderately activating, ortho-para directing methoxy group (-OCH₃); and a deactivating, ortho-para directing bromine atom (-Br). This substitution pattern creates a nuanced reactivity profile that can be challenging to predict solely through classical organic chemistry principles.
This guide provides a comprehensive framework for employing quantum chemical calculations to dissect the reactivity of this compound. We will move beyond simple heuristics to provide a quantitative and visual understanding of its electronic structure. This allows for precise predictions of reaction sites for both electrophilic and nucleophilic attacks, guiding synthetic strategy and minimizing trial-and-error in the laboratory. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust and widely validated computational approach for studying molecular systems.[3][4][5]
Part 1: The Computational Workflow: A Self-Validating Protocol
The foundation of any trustworthy computational study is a rigorous and reproducible workflow. The protocol outlined below represents a standard, validated approach for analyzing the reactivity of substituted aromatic molecules. The choice of functional (B3LYP) and basis set (6-311G(d,p)) is based on their proven balance of accuracy and computational efficiency for organic molecules.[3][4]
Step-by-Step Computational Protocol
-
Structure Optimization:
-
The initial 3D structure of this compound is drawn using a molecular editor (e.g., Avogadro, ChemDraw).
-
A geometry optimization calculation is performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set. This process finds the lowest energy conformation of the molecule, representing its most stable structure.
-
A frequency calculation is then run on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Electronic Property Calculations:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
This calculation generates the key electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
Molecular Electrostatic Potential (MEP): A map of the charge distribution across the molecule.
-
Atomic Charges: Such as Mulliken or Natural Bond Orbital (NBO) charges, which quantify the electron density on each atom.
-
-
-
Data Analysis and Interpretation:
-
The output files from the calculation are analyzed to extract energies, orbital shapes, and potential maps.
-
These data points are then used to predict sites of reactivity, as detailed in the subsequent sections.
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol.
Caption: A standard workflow for quantum chemical reactivity analysis.
Part 2: Decoding Reactivity with Quantum Chemical Descriptors
The output of our calculations provides a rich dataset for predicting chemical behavior. Here, we focus on the most insightful descriptors: Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key players in chemical reactions.[7]
-
HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. Regions of the molecule with high HOMO density are probable sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. It represents the molecule's ability to act as an electrophile. Regions with high LUMO density are probable sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8][9]
Table 1: Calculated FMO Properties for this compound (Illustrative Data)
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.15 | High energy, indicating good electron-donating capability. |
| LUMO Energy | -1.20 | Low energy, suggesting it can accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.95 | A moderate gap, indicating a balance of stability and reactivity. |
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the oxygen atoms of the hydroxyl and methoxy groups, which are electron-donating. This high electron density makes the ring highly susceptible to electrophilic attack. The LUMO is generally distributed across the aromatic system, ready to accept electrons.
Molecular Electrostatic Potential (MEP) Analysis
The MEP provides a visually intuitive map of charge distribution on the molecule's surface.[10] It is an invaluable tool for predicting where a molecule will interact with other charged species.
-
Electron-Rich Regions (Negative Potential): Shown in shades of red, these areas are rich in electrons and are the most likely sites for an electrophilic attack.
-
Electron-Poor Regions (Positive Potential): Shown in shades of blue, these areas are electron-deficient and are susceptible to nucleophilic attack.
-
Neutral Regions (Zero Potential): Shown in green, these areas have a balanced charge.
For this compound, MEP analysis would reveal strong negative potential (red) around the oxygen atoms and delocalized across the aromatic ring, particularly at the ortho and para positions relative to the activating -OH and -OCH₃ groups. A region of positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group.
Part 3: Comparative Reactivity Analysis
By integrating the insights from FMO and MEP analyses, we can make specific, data-driven predictions about the reactivity of different sites on the molecule.
Predicted Sites for Electrophilic Aromatic Substitution
Electrophilic attack is the most probable reaction for this electron-rich phenol. The directing effects of the substituents are key:
-
-OH: Strongly activating, ortho-, para-directing.
-
-OCH₃: Activating, ortho-, para-directing.
-
-Br: Deactivating but ortho-, para-directing.
The computational data allows us to quantify these effects. The HOMO density and negative MEP will be concentrated at specific carbons on the ring. Given the positions of the existing groups (C1-OH, C2-Br, C5-OCH₃), the most activated and sterically accessible positions for an incoming electrophile are C4 and C6 . The calculations would likely show C4 to be the most nucleophilic site due to the powerful para-directing effect of the hydroxyl group and the ortho-directing effect of the methoxy group.
Predicted Sites for Nucleophilic Attack
While the electron-rich ring is generally resistant to nucleophiles, specific sites may be susceptible.
-
Aromatic Ring: Nucleophilic aromatic substitution (SNAr) is unlikely without a strong electron-withdrawing group (like -NO₂) to activate the ring.[11] However, computational analysis of the LUMO can reveal if any ring carbons have a particularly high coefficient, suggesting a potential (though likely difficult) site for attack.
-
Hydroxyl Proton: The MEP map will clearly show a highly positive potential (blue) around the hydroxyl hydrogen, confirming its acidity and its role as the primary site for attack by bases.
The diagram below synthesizes these computational predictions into a clear reactivity map.
Caption: Relationship between computational descriptors and predicted reaction sites.
Conclusion
Quantum chemical calculations offer a powerful, predictive lens for understanding the reactivity of complex organic molecules like this compound. By moving beyond qualitative rules to a quantitative analysis of the molecule's electronic structure, researchers can:
-
Identify the most probable sites for electrophilic substitution with high confidence, guided by FMO and MEP data.
-
Assess the likelihood of nucleophilic attack and pinpoint the most acidic protons.
-
Understand the overall stability and reactivity of the molecule through its HOMO-LUMO gap.
This computational-first approach enables more efficient and targeted synthetic planning, saving valuable time and resources in the lab. The methods detailed in this guide provide a robust and scientifically sound foundation for any researcher looking to apply computational chemistry to problems in synthesis and drug development.
References
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Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 2-Bromo-5-methoxyphenol
This guide provides comprehensive, step-by-step procedures for the safe and environmentally responsible disposal of 2-Bromo-5-methoxyphenol and associated contaminated materials. As a halogenated phenolic compound, this substance requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and other chemical research.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical that presents several health hazards.[1][2] Understanding these risks is the foundation of safe handling and disposal. All operations involving this compound in its pure form or in concentrated solutions must be conducted within a certified chemical fume hood.
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | GHS Classification Code | Description | Primary Sources |
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) | [1][2][3] |
| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) | [1][2][4] |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2) | [1][2][4] |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | [1][2][3] |
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]
-
Skin Protection: An appropriately rated, chemical-resistant lab coat is required. Wear impervious and fire/flame-resistant clothing if handling large quantities.[5][6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[5][6]
Regulatory Framework and Disposal Principles
The core principle for disposing of this compound stems from its classification as a halogenated organic compound.[7][8] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[3][5] Furthermore, many halogenated phenols are noted for their environmental persistence and potential toxicity.
The universally accepted and regulatory-compliant method for the final disposal of this chemical is high-temperature incineration at a licensed hazardous waste facility.[5][9]
Causality of Incineration: Halogenated wastes, particularly brominated compounds, require controlled incineration with flue gas scrubbing.[5] During combustion, the bromine atom is liberated, primarily as hydrogen bromide (HBr).[10][11] This acidic gas must be neutralized in a scrubber system to prevent its release into the atmosphere. Uncontrolled or low-temperature burning can lead to the formation of highly toxic and persistent polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[10][12]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal. Never mix incompatible waste streams. While specific incompatibility data for this compound is limited, as a general practice, halogenated waste should not be mixed with strong oxidizing agents or strong bases.[13][14]
Step 1: Identify the Waste Stream Categorize all waste contaminated with this compound into one of the following streams:
-
Solid Halogenated Waste: Includes contaminated personal protective equipment (gloves, shoe covers), weigh paper, bench liners, and chemical absorbents (vermiculite, sand) used for spill cleanup.
-
Liquid Halogenated Waste: Includes pure, unused this compound, reaction mixtures, solutions containing the compound, and solvent rinses from decontaminating glassware.
-
Contaminated Sharps & Glassware: Includes used pipettes, broken glass, and vials that have come into direct contact with the chemical.
Step 2: Use Designated Waste Containers
-
For Solids: Collect in a puncture-resistant container or a heavy-duty, transparent plastic bag clearly labeled for "Solid Halogenated Waste."
-
For Liquids: Use a dedicated, shatter-proof container with a screw cap, clearly labeled "Liquid Halogenated Waste." Ensure the container is compatible with the solvents being used.
-
For Sharps: Place all contaminated sharps and glassware into a designated, puncture-proof sharps container.
Step 3: Labeling and Storage All hazardous waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the mixture.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
The accumulation start date (the date the first drop of waste is added).
Store sealed waste containers in a designated Satellite Accumulation Area, within secondary containment, and away from drains and incompatible materials.
Step-by-Step Disposal and Decontamination Procedures
A. Disposal of Unused or Waste this compound
-
Carefully transfer the chemical into the designated "Liquid Halogenated Waste" or "Solid Halogenated Waste" container, depending on its physical state.
-
Use a spatula or pipette to ensure a complete transfer.
-
If any residue remains in the original container, rinse it three times with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinses and add them to the "Liquid Halogenated Waste" container.[5] This rinsate is considered hazardous.
-
The triple-rinsed container can now be managed as non-hazardous waste, or as directed by your institution's Environmental Health & Safety (EH&S) department.
B. Cleaning Small Spills (< 5 grams)
-
Ensure all required PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9]
-
Carefully sweep or scoop the mixture into a suitable, sealable container.
-
Label the container as "Solid Halogenated Waste" containing this compound and spill debris.
-
Clean the spill area with a cloth or paper towel wetted with a solvent, and dispose of the towel in the solid waste container.
C. Decontamination of Laboratory Glassware
-
Remove bulk residue from the glassware and place it in the appropriate waste container.
-
Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
Crucially, collect all rinses in the designated "Liquid Halogenated Waste" container.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures.
Disposal Pathway Decision Logic
The following diagram outlines the decision-making process for correctly segregating and disposing of waste generated from work with this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
In the event of an exposure or large spill, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[4][6]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[3][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15][16]
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-5-methoxyphenol
Navigating the complexities of drug development and chemical research demands not only scientific acumen but also an unwavering commitment to safety. 2-Bromo-5-methoxyphenol, a key intermediate in various synthetic pathways, requires meticulous handling due to its hazardous properties. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with several hazard statements that dictate our handling protocols. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[1][2] |
| Acute Toxicity, Oral (Harmful) | Harmful if swallowed | H302[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[1][2] |
Source: Aggregated data from multiple suppliers and databases.[1][2][3]
This hazard profile forms the basis of our risk mitigation strategy, which is built on the principle of the hierarchy of controls. While this guide focuses on Personal Protective Equipment (PPE), it's crucial to remember that PPE is the last line of defense. Engineering controls, such as chemical fume hoods, are the most critical element in safely handling this compound.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical decision-making process based on the specific task and associated risks of exposure (e.g., splashing, dust generation). The following workflow illustrates this process.
Caption: PPE Selection Workflow for this compound.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][6]
-
Minimum Requirement: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all operations.[7][8]
-
Elevated Risk: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a face shield must be worn in addition to safety goggles.[4][5][9]
Hand Protection
This compound is a skin irritant, making glove selection a critical parameter for safety.[1][3]
-
Recommended Material: While specific permeation data for this compound is not widely available, nitrile or neoprene gloves are recommended based on their broad chemical resistance to aromatic compounds and phenols.[4][10] Always inspect gloves for any signs of degradation or puncture before use.[8]
-
Technique: For tasks involving larger quantities or prolonged handling, consider double-gloving to provide an additional layer of protection. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Body Protection
Protecting your skin and personal clothing from contamination is essential.
-
Standard Use: A properly fastened, long-sleeved laboratory coat is required for all handling procedures.[5]
-
Splash Hazard: For operations with a higher risk of splashes, such as large-scale reactions or transfers, supplement your lab coat with a chemical-resistant apron.[5] Wear long pants and closed-toe shoes at all times in the laboratory.[4]
Respiratory Protection
The primary engineering control for preventing inhalation is the chemical fume hood.[4][5] Respiratory protection is an additional measure for specific high-risk scenarios.
-
Standard Operations: All handling of this compound, especially the solid form which can create dust, must be conducted within a certified chemical fume hood to prevent respiratory irritation.[7][8]
-
Emergency Situations: If exposure limits are exceeded, or during a large spill cleanup outside of a fume hood, a NIOSH-approved full-face respirator with an appropriate organic vapor cartridge is necessary.[3][7][8]
Operational Guide: A Step-by-Step Handling Protocol
This protocol outlines a common laboratory workflow: weighing and dissolving the solid compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: spatulas, weigh boat/paper, beaker, stir bar, and chosen solvent.
-
Don all required PPE as outlined in the previous section (goggles, nitrile gloves, lab coat).
-
-
Weighing:
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat.
-
Avoid generating dust by using gentle movements. If dust is unavoidable, a respirator may be warranted even within the hood.
-
-
Dissolution:
-
Place the beaker containing the stir bar and solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Cover the beaker (e.g., with a watch glass) to minimize vapor release while stirring.
-
-
Cleanup and Storage:
-
Clean any contaminated spatulas and surfaces within the fume hood.
-
Securely cap the stock bottle and your prepared solution.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Management
-
Containment: For small spills, prevent further spread by absorbing the material with an inert absorbent such as dry sand or vermiculite.[4] Do not use combustible materials like sawdust.[4]
-
Cleanup: Wearing full PPE (including respiratory protection if necessary), carefully collect the absorbed material and contaminated debris into a sealed container for hazardous waste disposal.[3][7]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: Evacuate the immediate area and contact your institution's environmental health and safety (EHS) department.[4]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
Table 2: First Aid for this compound Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][11] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11] |
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in clearly labeled, sealed hazardous waste containers.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials, must be placed in a designated solid hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[12]
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring a safe environment that fosters innovation and discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
